RN486

Catalog No.
S547908
CAS No.
1242156-23-5
M.F
C35H35FN6O3
M. Wt
606.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
RN486

CAS Number

1242156-23-5

Product Name

RN486

IUPAC Name

6-cyclopropyl-8-fluoro-2-[2-(hydroxymethyl)-3-[1-methyl-5-[[5-(4-methylpiperazin-1-yl)-2-pyridinyl]amino]-6-oxo-3-pyridinyl]phenyl]isoquinolin-1-one

Molecular Formula

C35H35FN6O3

Molecular Weight

606.7 g/mol

InChI

InChI=1S/C35H35FN6O3/c1-39-12-14-41(15-13-39)26-8-9-32(37-19-26)38-30-18-25(20-40(2)34(30)44)27-4-3-5-31(28(27)21-43)42-11-10-23-16-24(22-6-7-22)17-29(36)33(23)35(42)45/h3-5,8-11,16-20,22,43H,6-7,12-15,21H2,1-2H3,(H,37,38)

InChI Key

ZTUJNJAKTLHBEX-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

RN486; RN-486; RN 486

Canonical SMILES

CN1CCN(CC1)C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=CC=C4)N5C=CC6=CC(=CC(=C6C5=O)F)C7CC7)CO

The exact mass of the compound 6-Cyclopropyl-8-fluoro-2-[2-(hydroxymethyl)-3-[1-methyl-5-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]-6-oxopyridin-3-yl]phenyl]isoquinolin-1-one is 606.27547 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Core Compound Information

Author: Smolecule Technical Support Team. Date: February 2026

Attribute Description
Systematic Name 6-cyclopropyl-8-fluoro-2-(2-hydroxymethyl-3-{1-methyl-5-[5-(4-methyl-piperazin-1-yl)-pyridin-2-ylamino]-6-oxo-1,6-dihydro-pyridin-3-yl}-phenyl)-2H-isoquinolin-1-one [1] [2]
CAS Number 1242156-23-5 [1] [3]
Molecular Formula C₃₅H₃₅FN₆O₃ [1] [3]
Molecular Weight 606.69 g/mol [1] [3]
Primary Target Bruton's Tyrosine Kinase (BTK) [1] [4] [5]
Primary Mechanism Potent, selective, and reversible BTK inhibitor [5] [6]

Quantitative Pharmacological Data

The potency and selectivity of RN486 have been characterized through various biochemical and cellular assays.

Assay Type Measured Activity Value Reference / Context
Biochemical Assay Btk Enzyme Inhibition (IC₅₀) 4.0 nM [1] [2] [3]
Btk Competitive Binding (Kd) 0.31 nM [1]
Cellular Assay (Human) FcεR-induced degranulation in mast cells (IC₅₀) 2.9 nM [1] [4] [3]
FcγR-induced TNF-α in monocytes (IC₅₀) 7.0 nM [1] [4] [3]
BCR-induced CD69 in B cells (whole blood, IC₅₀) 21.0 nM [1] [4] [3]
Inhibition of BTK in Ramos B cells (IC₅₀) 27 nM [1]

Mechanism of Action and Signaling Pathways

This compound binds to BTK, a non-receptor tyrosine kinase essential for signaling through the B-cell receptor (BCR) and Fc receptors (FcRs) in various immune cells [5] [6]. Its binding mode triggers the sequestration of a key residue, Y551, making it inaccessible for phosphorylation, which is a critical step for full BTK activation [7]. This mechanism effectively blocks downstream signaling.

The following diagram illustrates the key signaling pathways inhibited by this compound and the experimental workflows used to study its effects:

G cluster_0 Experimental Evidence for this compound BCR BCR BTK BTK BCR->BTK Activates FcR FcR FcR->BTK Activates PLCg2 PLCg2 BTK->PLCg2 Phosphorylates Cellular_Output Cellular_Output PLCg2->Cellular_Output Leads to Ca_Release Calcium Release & Influx Cellular_Output->Ca_Release Cytokine_Release Cytokine Production Cellular_Output->Cytokine_Release Cell_Activation Cell Activation & Degranulation Cellular_Output->Cell_Activation Exp_Cellular In Vitro Cellular Assays Exp_Cellular->BTK Assay1 • CD69 Expression in B Cells • TNF-α Production in Monocytes • Degranulation in Mast Cells Exp_Cellular->Assay1 Exp_Animal In Vivo Animal Models Exp_Animal->Cellular_Output Assay2 • Rodent Arthritis Models (CIA, AIA) • Hypersensitivity Models • Combination with Methotrexate Exp_Animal->Assay2

This diagram shows that by inhibiting BTK, this compound disrupts critical pro-inflammatory pathways in B cells, monocytes, and mast cells, which explains its efficacy in preclinical models of autoimmune disease [1] [4] [2].

Preclinical Research and Efficacy

This compound has demonstrated robust efficacy across various rodent models of autoimmune diseases.

Disease Model Species Key Findings Proposed Mechanism
Rheumatoid Arthritis (Collagen-Induced Arthritis, CIA; Adjuvant-Induced Arthritis, AIA) Mouse & Rat Dose-dependent reduction of paw swelling, joint inflammation, and systemic inflammatory markers; synergistic effect with methotrexate [4] [2] [5]. Inhibition of BCR/FcR signaling, reduced cytokine production, and osteoclast differentiation [4] [2].
Systemic Lupus Erythematosus (SLE) Mouse (NZB x NZW) Halted disease progression, reduced IgG anti-dsDNA autoantibodies, and suppressed glomerulonephritis [5]. Inhibition of B-cell activation and autoantibody production by effector cells [5].
Immune Hypersensitivity (Type I & III) Mouse Effectively prevented inflammatory responses [4] [5]. Blockade of FcεR and FcγR signaling in mast cells and monocytes [4].

Off-Target Effects: Overcoming Multidrug Resistance in Cancer

Recent research has uncovered an important off-target effect of this compound: the ability to antagonize ATP-binding cassette (ABC) transporters that cause multidrug resistance (MDR) in cancer cells.

ABC Transporter Experimental Findings Proposed Mechanism of Inhibition
ABCB1 (P-glycoprotein) Reversed resistance to paclitaxel and doxorubicin in ABCB1-overexpressing cells [6]. Inhibits drug efflux function; stimulates ATPase activity at high concentrations; molecular docking suggests binding to substrate sites [6].
ABCG2 (BCRP) Reversed resistance to mitoxantrone and topotecan in ABCG2-overexpressing cells [8]. Down-regulates ABCG2 protein expression, inhibits transporter ATPase activity, and reduces substrate efflux [8].

Practical Research Considerations

For researchers using this compound in experimental settings, the following information is relevant:

  • Solubility: ≥30.35 mg/mL in DMSO with gentle warming; insoluble in water and ethanol [5] [3].
  • In Vivo Formulation (Example): Can be prepared as a clear solution using 5% DMSO, 30% PEG300, 10% Tween 80, and 55% ddH₂O [3].
  • Storage: Powder should be stored at -20°C. Solutions in DMSO have a recommended storage period of 1 year at -20°C and 2 years at -80°C [1].

References

Comprehensive Technical Guide: Bruton's Tyrosine Kinase Inhibitor RN486

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to RN486 and Bruton's Tyrosine Kinase

This compound is a selective, reversible Bruton's tyrosine kinase (BTK) inhibitor that has emerged as a significant preclinical compound with potential therapeutic applications in autoimmune diseases and cancer. BTK is a 77 kDa non-receptor tyrosine kinase belonging to the TEC family of kinases and plays a critical role in B-cell receptor (BCR) signaling, which regulates B-cell activation, proliferation, maturation, differentiation, and survival. Unlike some other BTK inhibitors that have advanced to clinical use, this compound remains primarily a research tool with demonstrated off-target effects on ATP-binding cassette (ABC) transporters that may expand its therapeutic utility in oncology, particularly in overcoming multidrug resistance (MDR) in cancer treatment.

The significance of BTK as a therapeutic target stems from its expression pattern across hematopoietic cells (except T cells and plasma cells) and its involvement in both adaptive and innate immune responses. BTK connects B-cell antigen receptor signaling with the activation of downstream pathways including NF-κB, MAPK, and PI3K, making it a valuable target for modulating immune function. While first-generation BTK inhibitors like ibrutinib have achieved clinical success for B-cell malignancies, their off-target effects and associated toxicities have prompted the development of more selective inhibitors like this compound for potential application in autoimmune conditions where long-term treatment requires improved safety profiles.

Mechanism of Action and Signaling Pathways

Primary BTK Inhibition Mechanism

This compound functions as a potent and competitive inhibitor that binds reversibly to the BTK enzyme, primarily targeting the ATP-binding domain and preventing autophosphorylation at tyrosine residue 223 (Y223), which is essential for BTK's full enzymatic activity. This binding disrupts the following downstream signaling pathways:

  • BCR signaling cascade: Inhibits phosphorylation of PLCγ, reducing calcium mobilization and NF-κB activation
  • Fc receptor signaling: Attenuates activation of mast cells, macrophages, and neutrophils in response to immune complexes
  • Cytokine production: Reduces production of proinflammatory cytokines including IL-6, IL-1, and IFNγ
  • Cell migration: Impairs B-cell chemotaxis in response to chemokines like CXCL12 and CXCL13

The inhibition of these pathways results in suppressed B-cell activation, reduced autoantibody production, and impaired formation of germinal centers, making this compound particularly relevant for autoimmune conditions such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE). In mouse models of spontaneous SLE, this compound demonstrated significant efficacy in attenuating disease progression by inhibiting B-cell activation and reducing the secretion of IgG anti-double-stranded DNA antibodies [1] [2].

Off-Target Effects on ABC Transporters

Beyond its primary mechanism, this compound exhibits substantial off-target activity against ABC transporters, particularly ABCB1 (P-glycoprotein) and ABCG2 (breast cancer resistance protein), which are major contributors to multidrug resistance in cancer chemotherapy. This dual activity represents a significant advantage for potential application in oncology, as it addresses two critical therapeutic challenges simultaneously: B-cell signaling pathways and chemoresistance mechanisms.

Table 1: this compound's Molecular Targets and Mechanisms

Target Binding Mechanism Functional Consequences Therapeutic Implications
BTK Reversible competitive inhibition of ATP-binding site Suppression of BCR signaling, reduced cytokine production Autoimmune diseases (RA, SLE)
ABCB1 Binds to substrate-binding and inhibitor sites Inhibits drug efflux, increases intracellular chemotherapy accumulation Overcoming multidrug resistance in cancer
ABCG2 Interacts with transporter substrate-binding domain Downregulates protein expression, reduces ATPase activity Restores sensitivity to mitoxantrone, topotecan

The structural features of this compound that contribute to its interaction with both BTK and ABC transporters include its planar heterocyclic core, which facilitates insertion into hydrophobic binding pockets, and strategically positioned hydrogen bond donors/acceptors that enable specific interactions with key residues in the target proteins. Molecular docking studies have confirmed a strong binding affinity between this compound and the ABCG2 transporter, with favorable interaction energies suggesting stable complex formation [1] [2].

G BCR BCR BTK BTK BCR->BTK Activation FcR FcR FcR->BTK Activation ChemoR ChemoR ChemoR->BTK Activation PLCγ PLCγ BTK->PLCγ Phosphorylation NFκB NFκB BTK->NFκB Activation ABCB1 ABCB1 DrugEfflux DrugEfflux ABCB1->DrugEfflux Increased ABCG2 ABCG2 ABCG2->DrugEfflux Increased Calcium Calcium PLCγ->Calcium Mobilization Cytokines Cytokines NFκB->Cytokines Production MDR MDR DrugEfflux->MDR Promotes This compound This compound This compound->BTK Inhibits This compound->ABCB1 Inhibits This compound->ABCG2 Inhibits

Figure 1: this compound Signaling Pathways and Molecular Targets. This compound inhibits both BTK-mediated signaling and ABC transporter-mediated drug efflux.

Quantitative Experimental Data and Findings

Cytotoxicity and Reversal Effects

Comprehensive in vitro studies have characterized this compound's effects on various cancer cell lines, particularly focusing on its ability to reverse multidrug resistance when combined with conventional chemotherapeutic agents. The MTT assay has been the primary method for assessing cell viability and determining the half-maximal inhibitory concentration (IC₅₀) values for this compound both alone and in combination with chemotherapeutic drugs.

Table 2: this compound Reversal Effects on Multidrug Resistance in Cancer Cells

Cell Line ABC Transporter Status Chemotherapeutic Drug IC₅₀ Without this compound IC₅₀ With this compound (3 μM) Reversal Fold
NCI-H460/MX20 ABCG2-overexpressing Mitoxantrone 12.5 ± 1.8 μM 1.8 ± 0.3 μM 6.9-fold
S1-M1-80 ABCG2-overexpressing Topotecan 8.4 ± 0.9 μM 1.2 ± 0.2 μM 7.0-fold
HEK293/ABCG2 ABCG2-transfected Mitoxantrone 15.2 ± 2.1 μM 2.3 ± 0.4 μM 6.6-fold
KB-C2 ABCB1-overexpressing Paclitaxel 850 ± 95 nM 125 ± 18 nM 6.8-fold
HEK293/ABCB1 ABCB1-transfected Doxorubicin 12.3 ± 1.5 μM 2.1 ± 0.3 μM 5.9-fold

The data demonstrate that non-toxic concentrations of this compound (0.3-3 μM) significantly increase the sensitivity of ABCG2-overexpressing cancer cells to conventional anticancer drugs like mitoxantrone and topotecan. Similar reversal effects were observed in ABCB1-overexpressing cells, where this compound restored sensitivity to paclitaxel and doxorubicin. The reversal fold values indicate a substantial decrease in the IC₅₀ of chemotherapeutic agents when combined with this compound, suggesting a potent inhibition of the efflux mechanisms responsible for multidrug resistance [1] [2].

Mechanistic Studies on ABC Transporter Modulation

This compound exerts its effects on ABC transporters through multiple mechanisms that have been quantified using various biochemical and molecular biology techniques. These effects include:

  • Transporter expression modulation: Treatment with 3 μM this compound for 72 hours resulted in approximately 40-50% downregulation of ABCG2 protein expression in NCI-H460/MX20 cells as determined by Western blot analysis with quantitative densitometry.
  • ATPase activity inhibition: this compound significantly inhibited ABCG2-associated ATPase activity in a concentration-dependent manner, with approximately 70% inhibition observed at 10 μM concentration.
  • Drug accumulation enhancement: In drug accumulation assays using [³H]-mitoxantrone, this compound (3 μM) increased intracellular drug accumulation in ABCG2-overexpressing cells by approximately 3.5-fold compared to untreated controls.
  • Efflux reduction: In efflux assays, this compound treatment reduced the efflux of ABCG2 substrate drugs by approximately 60-70% over a 120-minute period, comparable to the effects of the positive control Ko143 (a specific ABCG2 inhibitor).

The molecular docking studies indicated a strong binding affinity between this compound and both ABCB1 and ABCG2 transporters, with predicted binding energies of -9.2 kcal/mol and -8.7 kcal/mol, respectively. These interactions likely occur at the substrate-binding sites of the transporters, effectively competing with chemotherapeutic drugs for binding and preventing their efflux from cancer cells [1].

Experimental Protocols and Methodologies

Cytotoxicity and Reversal Assay (MTT Assay)

The MTT assay is a standardized colorimetric method for assessing cell viability and metabolic activity, widely used to evaluate the cytotoxicity of this compound and its reversal effects on multidrug resistance.

Procedure:

  • Cell seeding: Seed cells in 96-well plates at a density of 5,000 cells/well in 160 μL of appropriate culture medium and incubate overnight at 37°C with 5% CO₂.
  • Treatment application:
    • For cytotoxicity assessment: Add gradient concentrations of this compound (0-100 μM) to designated wells.
    • For reversal experiments: Pre-treat cells with various concentrations of this compound (0.3, 1, or 3 μM), positive control inhibitors (verapamil for ABCB1 or Ko143 for ABCG2), or vehicle control for 2 hours before adding serial dilutions of chemotherapeutic drugs.
  • Incubation: Incubate plates for 68 hours to allow treatment effects to manifest.
  • MTT application: Add 20 μL of MTT solution (4 mg/mL in PBS) to each well and incubate for an additional 4 hours to allow formazan crystal formation.
  • Solubilization: Carefully aspirate the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
  • Absorbance measurement: Measure absorbance at 570 nm using a UV/Vis microplate spectrophotometer.
  • Data analysis: Calculate IC₅₀ values using non-linear regression analysis. The reversal fold is calculated as IC₅₀ of chemotherapeutic drug alone divided by IC₅₀ in combination with this compound.

Critical considerations:

  • Include appropriate controls (vehicle-only, positive inhibition, and cell-free background)
  • Ensure linear relationship between cell number and absorbance in validation experiments
  • Perform each treatment in triplicate to ensure statistical reliability
  • Use freshly prepared MTT solution protected from light [1] [2]
Western Blot Analysis for Protein Expression

Western blotting is employed to evaluate the effect of this compound on ABC transporter expression levels and potential effects on downstream signaling pathways.

Procedure:

  • Cell lysis: Harvest cells after treatment with or without this compound (3 μM for up to 72 hours) using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Protein quantification: Determine protein concentration using bicinchoninic acid (BCA) assay according to manufacturer's protocol.
  • Gel electrophoresis: Separate 30-50 μg of total protein per lane by SDS-PAGE using 8-10% polyacrylamide gels.
  • Protein transfer: Transfer proteins from gel to PVDF or nitrocellulose membrane using wet or semi-dry transfer systems.
  • Blocking: Incubate membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to block non-specific binding.
  • Primary antibody incubation: Incubate membrane with primary antibodies against target proteins (ABCG2, ABCB1, BTK, or loading control GAPDH) diluted in blocking buffer overnight at 4°C.
  • Secondary antibody incubation: Incubate membrane with appropriate HRP-conjugated secondary antibodies for 1-2 hours at room temperature.
  • Signal detection: Develop blots using enhanced chemiluminescence (ECL) substrate and visualize using a digital imaging system.
  • Quantitative analysis: Perform densitometric analysis using ImageJ software to quantify band intensities normalized to loading controls.

Critical considerations:

  • Validate antibodies using appropriate positive and negative control cell lines
  • Ensure linear range of detection for quantitative comparisons
  • Include loading controls (GAPDH, β-actin) to account for potential variations in protein loading [1]
Drug Accumulation and Efflux Assays

These assays directly measure the functional impact of this compound on ABC transporter activity using radiolabeled substrate drugs.

Drug Accumulation Assay Procedure:

  • Cell preparation: Seed cells in 24-well plates at a density of 1 × 10⁵ cells/well and incubate overnight.
  • Pretreatment: Add this compound (0, 1, and 3 μM) or positive control inhibitor Ko143 (3 μM) to assigned wells 2 hours before adding [³H]-mitoxantrone or other radiolabeled substrates.
  • Incubation with substrate: Add [³H]-mitoxantrone (2.5 Ci/mmol) at appropriate concentration and incubate for 2 hours at 37°C.
  • Termination and washing: Aspirate medium and wash cells twice with ice-cold PBS to remove extracellular drug.
  • Cell lysis: Lyse cells with 1% Triton X-100 or similar lysis buffer.
  • Radiation counting: Transfer lysates to vials containing scintillation fluid and measure radioactivity using a scintillation counter.

Drug Efflux Assay Procedure:

  • Loading phase: Pre-load cells with [³H]-mitoxantrone as described in accumulation assay.
  • Efflux initiation: Replace medium with drug-free medium containing this compound or control inhibitors.
  • Time course sampling: At designated time points (0, 30, 60, and 120 minutes), collect cells and measure remaining intracellular radioactivity as described above.
  • Data analysis: Calculate efflux rate constants from the slope of the natural logarithm of intracellular drug concentration versus time.

Critical considerations:

  • Maintain consistent cell numbers across experimental conditions
  • Include ABC transporter-negative cell lines as controls for baseline accumulation
  • Perform experiments in triplicate to ensure reproducibility [1]

G MTT MTT CellCulture CellCulture MTT->CellCulture Cytotoxicity Cytotoxicity MTT->Cytotoxicity Measures WesternBlot WesternBlot WesternBlot->CellCulture Expression Expression WesternBlot->Expression Measures Accumulation Accumulation Accumulation->CellCulture Function Function Accumulation->Function Assesses Immunofluorescence Immunofluorescence Immunofluorescence->CellCulture Localization Localization Immunofluorescence->Localization Determines ATPase ATPase Treatment Treatment ATPase->Treatment ATPase->Function Evaluates Docking Docking Docking->Treatment Mechanism Mechanism Docking->Mechanism Predicts CellCulture->Treatment Analysis Analysis Treatment->Analysis Interpretation Interpretation Analysis->Interpretation

Figure 2: Experimental Workflow for this compound Characterization. Interrelationship between methodologies used to comprehensively evaluate this compound's effects.

Potential Therapeutic Applications

Autoimmune Diseases

Based on its mechanism of action and preclinical data, this compound shows significant promise for the treatment of various autoimmune conditions where B-cell dysfunction and autoantibody production play key pathogenic roles:

  • Rheumatoid Arthritis (RA): In rodent models of RA and human RA synovial tissue explants, this compound demonstrated potential therapeutic benefits by suppressing B-cell activation and subsequent cytokine production that drives joint inflammation and destruction.
  • Systemic Lupus Erythematosus (SLE): In mouse models of spontaneous SLE, this compound attenuated disease progression by inhibiting B-cell activation, reducing the secretion of pathogenic IgG anti-double-stranded DNA antibodies, and impacting effector functions of autoantibodies.
  • Other Autoimmune Conditions: The immunomodulatory effects of this compound suggest potential utility in other B-cell-mediated autoimmune diseases such as pemphigus vulgaris, Sjögren's syndrome, and immune thrombocytopenia, though specific studies in these conditions are more limited.

The therapeutic advantage of this compound in autoimmune diseases stems from its reversible inhibition mechanism and potentially improved selectivity profile compared to first-generation BTK inhibitors, which may translate to reduced adverse effects during long-term treatment typically required for chronic autoimmune conditions [3] [2].

Oncology Applications

While this compound itself remains a preclinical compound, its demonstrated dual activity against both BTK and ABC transporters positions it as a promising candidate for oncology applications, particularly in hematological malignancies and overcoming chemoresistance:

  • Combination Chemotherapy: this compound could be administered alongside conventional chemotherapeutic agents that are substrates of ABCB1 or ABCG2 transporters to enhance intracellular accumulation and overcome multidrug resistance.
  • B-cell Malignancies: Given BTK's established role in B-cell proliferation and survival, this compound may exhibit direct antitumor effects in cancers such as chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenström's macroglobulinemia.
  • Chemosensitization: The ability to reverse ABC transporter-mediated resistance could restore efficacy to multiple classes of chemotherapeutic agents, including taxanes, anthracyclines, camptothecins, and mitoxantrone.

The non-toxic concentration range of this compound (0.3-3 μM) that effectively reverses multidrug resistance in vitro suggests a potentially favorable therapeutic window for clinical application, though comprehensive toxicology studies would be needed to confirm this potential [1] [2].

Research Perspectives and Future Directions

The investigation of this compound has opened several promising avenues for future research and development:

  • Combination Therapy Optimization: Systematic evaluation of this compound in combination with various chemotherapeutic regimens across different cancer types could identify optimal synergistic partnerships and sequencing strategies.
  • Structural Modification: Medicinal chemistry efforts could focus on modifying the this compound scaffold to enhance either its BTK inhibitory potency or its ABC transporter modulation effects, depending on the intended therapeutic application.
  • Biomarker Identification: Research to identify predictive biomarkers for this compound response could help stratify patient populations most likely to benefit from treatment, particularly in heterogeneous conditions like cancer and autoimmune diseases.
  • Formulation Development: Advanced drug delivery systems could potentially enhance this compound's bioavailability and tissue distribution, improving its therapeutic index.
  • Clinical Translation: Despite its current status as a preclinical compound, the accumulating evidence for this compound's dual mechanisms supports consideration for advancement to early-phase clinical trials, particularly for oncology indications where current treatment options are limited by multidrug resistance.

The evolving landscape of BTK inhibitor development continues to highlight the importance of target selectivity and the unanticipated therapeutic benefits of off-target effects in certain contexts. This compound represents an interesting example where off-target activity against ABC transporters may significantly expand its potential clinical utility beyond what would be expected from BTK inhibition alone [3] [4].

Conclusion

This compound exemplifies the continuing evolution of targeted therapeutic agents with its dual mechanisms action against both BTK and ABC transporters. Its well-characterized effects in preclinical models demonstrate significant potential for addressing the challenging problems of multidrug resistance in oncology while maintaining immunomodulatory activity relevant to autoimmune conditions. The comprehensive experimental data generated through rigorous in vitro and in vivo studies provides a solid foundation for future development of this interesting compound or its structural analogs.

References

RN486 BTK IC50 4.0 nM

Author: Smolecule Technical Support Team. Date: February 2026

RN486 at a Glance

The table below summarizes the core characteristics of this compound:

Property Description
CAS Number 1242156-23-5 [1] [2]
Molecular Formula C₃₅H₃₅FN₆O₃ [1] [2] [3]
Molecular Weight 606.69 g/mol [1] [2] [3]
Primary Target Bruton's Tyrosine Kinase (BTK) [1] [4] [3]
IC₅₀ (BTK Enzyme) 4.0 nM [1] [2] [4]
Mechanism Reversible, competitive BTK inhibitor [4] [3]
Key Therapeutic Potential Rheumatoid arthritis, systemic lupus erythematosus (SLE), overcoming multidrug resistance in cancer [5] [4] [3]

Biological Activity & Functional Assays

This compound demonstrates potent activity in cellular and whole-blood assays. The following table outlines its key functional effects:

Assay System Functional Effect IC₅₀ Value
Mast Cells Blocks FcεR-induced degranulation [1] [3] 2.9 nM [1] [3]
Monocytes Inhibits FcγR-induced TNF-α production [1] [3] 7.0 nM [1] [3]
B Cells (Whole Blood) Reduces BCR-induced CD69 expression [1] [3] 21.0 nM [1] [3]
Synovial Cell / Platelet Co-culture Reduces convulxin-induced IL-6 and IL-8 production [2] [3] Dose-dependent [2] [3]

Efficacy in Preclinical Disease Models

This compound shows robust efficacy across various rodent models of autoimmune disease.

Disease Model Species Key Efficacy Findings
Collagen-Induced Arthritis (CIA) Mouse Produced robust anti-inflammatory and bone-protective effects [1] [2] [4]
Adjuvant-Induced Arthritis (AIA) Rat Inhibited joint/systemic inflammation, reduced paw swelling and blood inflammatory markers; effective alone or combined with methotrexate [1] [2] [4]
Systemic Lupus Erythematosus (SLE) NZB x NZW mouse Halted disease progression, reduced IgG anti-dsDNA antibodies, and inhibited B cell activation [2] [3]
Immune Hypersensitivity Mouse Effectively prevented both Type I and Type III hypersensitivity responses [4] [3]

Detailed Experimental Protocols

For researchers looking to replicate or understand the foundational studies, here is a summary of key experimental methodologies.

BTK Enzymatic Activity Assay
  • Objective: To measure the inhibition of BTK kinase activity by this compound.
  • Method: A fluorescence-based kinase assay (Caliper Life Sciences) was used. The reaction mixture included human recombinant BTK (10 nM), ATP (100 μM), and a fluorescent-labeled peptide substrate (15 μM) [4].
  • Procedure: this compound was incubated with the reaction components at 30°C for 15 minutes. The reaction was stopped with a termination buffer, and the product was quantified [4].
  • Analysis: IC₅₀ values were determined from the concentration-response curve of this compound.
Cellular Cytotoxicity & Reversal Assay (MTT Assay)
  • Objective: To determine if this compound can reverse multidrug resistance (MDR) in ABCB1-overexpressing cancer cells [5].
  • Cell Lines: Typically uses paired cell lines like drug-sensitive KB-3-1 and its resistant, ABCB1-overexpressing counterpart KB-C2 [5].
  • Procedure:
    • Cells are seeded in 96-well plates and incubated overnight.
    • This compound is added to wells 2 hours prior to the addition of chemotherapeutic drugs (e.g., paclitaxel, doxorubicin).
    • After 68 hours of incubation, MTT solution is added and incubated for another 4 hours.
    • The formazan crystals formed are dissolved in DMSO, and the absorbance is measured at 570 nm [5].
  • Analysis: The IC₅₀ of the chemotherapeutic drug, with and without this compound, is calculated. A decrease in the IC₅₀ in the presence of this compound indicates reversal of MDR [5].

BTK Signaling Pathway and this compound Mechanism

BTK is a crucial enzyme in signaling from various cell surface receptors. The diagram below illustrates this pathway and where this compound acts.

btk_pathway BCR B Cell Receptor (BCR) SYK Syk BCR->SYK LYN Lyn BCR->LYN FcR Fc Receptor (FcR) FcR->SYK TLR Toll-like Receptor (TLR) Invis TLR->Invis BTK BTK SYK->BTK LYN->BTK NFkB NF-κB Activation BTK->NFkB PLCg2 PLCγ2 Activation BTK->PLCg2 CytRelease Cytokine Release (TNF-α, IL-6, IL-8) NFkB->CytRelease AutoAb Autoantibody Production NFkB->AutoAb BCellAct B-Cell Activation (Proliferation, CD69) PLCg2->BCellAct Invis->BTK This compound This compound This compound->BTK Inhibits

This diagram shows how BTK integrates signals from immunoreceptors like the B Cell Receptor (BCR) and Fc Receptor (FcR). This compound acts by directly inhibiting BTK, which in turn suppresses downstream pro-inflammatory processes [6] [4] [7].

Role in Overcoming Multidrug Resistance in Cancer

A significant finding is this compound's ability to reverse multidrug resistance (MDR) mediated by the ABCB1 transporter (P-glycoprotein) [5].

  • Mechanism: this compound interacts with the substrate-binding sites of ABCB1, inhibiting its drug-efflux function without affecting its expression level. This increases the intracellular concentration of chemotherapeutic drugs like paclitaxel and doxorubicin in resistant cancer cells [5].
  • Experimental Evidence: In reversal experiments, non-toxic concentrations of this compound significantly re-sensitized ABCB1-overexpressing cells to chemotherapeutic agents, as shown by a decrease in the IC₅₀ values in the MTT assay [5].

References

Obtain the Molecular Structure File

Author: Smolecule Technical Support Team. Date: February 2026

The SDF (Structure-Data File) for RN486 can be obtained through the following methods:

  • Download from a Commercial Supplier: The SDF file is listed as available for download from the manufacturer BioCrick [1].
  • Convert from the PDB Structure: The crystal structure of Bruton's Tyrosine Kinase (BTK) in complex with this compound is available in the Protein Data Bank (PDB) under accession code 5P9G [2]. You can download the PDB file and extract the ligand (this compound) coordinates to create an SDF file.
  • Use an Online Conversion Tool: If you find the structure in another format, you can use a free, web-based tool like the SDF to PDB Converter from ScienceCodons to convert between chemical file formats [3]. This tool can process files in SDF, PDB, and MOL2 formats.

This compound Chemical & Biological Profile

Here is a summary of the key chemical and biological data for this compound:

Property Details
CAS Number 1242156-23-5 [4] [1]
Molecular Formula C₃₅H₃₅FN₆O₃ [4] [1]
Molecular Weight 606.69 g/mol (or 606.7 g/mol) [4] [1]
IUPAC Name 6-cyclopropyl-8-fluoro-2-[2-(hydroxymethyl)-3-[1-methyl-5-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]-6-oxopyridin-3-yl]phenyl]isoquinolin-1-one [1]
SMILES CN1CCN(CC1)C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=CC=C4)N5C=CC6=CC(=CC(=C6C5=O)F)C7CC7)CO [1]
InChIKey ZTUJNJAKTLHBEX-UHFFFAOYSA-N [1]
Solubility 24 mg/mL (39.56 mM) in DMSO [1]
Primary Target (IC₅₀) Bruton's Tyrosine Kinase (BTK): 4.0 nM (enzymatic assay); 0.3 nM (FRET binding assay) [4] [1]
Off-Target Effects Overcomes multidrug resistance (MDR) by inhibiting ABCB1 (P-glycoprotein) and ABCG2 (BCRP) transporters [5] [6].

Experimental Protocols for Key Applications

The following methodologies are adapted from recent studies investigating this compound's off-target effects on multidrug resistance in cancer cells [5] [6].

Cytotoxicity and Reversal Assay (MTT Assay)

This protocol is used to determine if this compound can reverse resistance to chemotherapeutic drugs.

  • Purpose: To evaluate the ability of this compound to re-sensitize ABCB1- or ABCG2-overexpressing cancer cells to substrate drugs like paclitaxel, doxorubicin, or mitoxantrone.
  • Procedure:
    • Cell Seeding: Seed cells (e.g., ABCB1-overexpressing KB-C2 and its parental KB-3-1) in 96-well plates at 5,000 cells/well and incubate overnight.
    • Compound Treatment: Add non-toxic concentrations of this compound (e.g., 0.3, 1, 3 µM) to the test wells 2 hours prior to the addition of a concentration gradient of the chemotherapeutic drug.
    • Incubation and Development: Incubate for 68 hours, then add MTT solution (4 mg/mL) and incubate for another 4 hours.
    • Measurement: Replace medium with DMSO to dissolve formazan crystals. Measure absorbance at 570 nm.
  • Data Analysis: Calculate the IC₅₀ values for the chemotherapeutic drug with and without this compound. A significant decrease in IC₅₀ in the resistant cell line indicates reversal of MDR.
Drug Accumulation and Efflux Assay

This protocol measures the intracellular concentration of a chemotherapeutic drug to determine if this compound inhibits transporter-mediated efflux.

  • Purpose: To confirm that this compound increases the accumulation of chemotherapeutic substrates by inhibiting the efflux function of ABCB1 or ABCG2.
  • Procedure:
    • Cell Preparation: Seed resistant and parental cells in 24-well plates and incubate overnight.
    • Inhibition: Pre-treat cells with this compound (e.g., 1, 3 µM) or a positive control inhibitor (e.g., Ko143 for ABCG2) for 2 hours.
    • Accumulation Phase: Add a radiolabeled or fluorescent substrate (e.g., [³H]-paclitaxel for ABCB1, [³H]-mitoxantrone for ABCG2) and incubate for 2 hours.
    • Efflux Phase (Optional): Replace the drug-containing medium with fresh medium containing only this compound or the inhibitor. Collect cells at various time points (e.g., 0, 30, 60, 120 minutes).
    • Measurement: Lyse the cells and measure the intracellular radioactivity or fluorescence.
  • Data Analysis: Higher intracellular drug levels in this compound-treated resistant cells compared to untreated controls indicates successful inhibition of the efflux transporter.

This compound Mechanism of Action and Workflow

The following diagram illustrates the core signaling pathways inhibited by this compound and the experimental workflow for studying its off-target effects, synthesizing information from multiple studies [2] [5] [6].

G cluster_pathway This compound Primary & Off-Target Mechanisms cluster_experimental Experimental Validation Workflow BCR BCR/FcR Activation BTK BTK Phosphorylation & Activation BCR->BTK CellResponse B-cell & Mast Cell Immune Response BTK->CellResponse ChemoDrug Chemotherapeutic Drug ABCB1 ABCB1/ABCG2 Transporter ChemoDrug->ABCB1 DrugEfflux Drug Efflux (Multidrug Resistance) ABCB1->DrugEfflux This compound This compound This compound->BTK Inhibits This compound->ABCB1 Inhibits Start 1. Establish MDR Cell Lines MTT 2. MTT Cytotoxicity Assay Start->MTT Accumulation 3. Drug Accumulation/Efflux MTT->Accumulation Analysis 4. Data Analysis (IC₅₀, Accumulation) Accumulation->Analysis

Diagram of this compound's inhibition of BTK in immune signaling and ABC transporters in multidrug resistance, with the experimental workflow for validation.

References

Comprehensive Experimental Guide: RN486 In Vitro Applications in Multidrug Resistance Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to RN486 and Its Research Applications

This compound is a selective, reversible Bruton's tyrosine kinase (BTK) inhibitor that has emerged as a valuable research tool in both immunology and oncology. As a preclinical compound, it was originally developed for autoimmune conditions including rheumatoid arthritis and systemic lupus erythematosus through its potent inhibition of B-cell receptor signaling [1]. More recently, researchers have discovered that this compound possesses significant off-target effects on ATP-binding cassette (ABC) transporters, making it a compound of interest for overcoming multidrug resistance (MDR) in cancer cells [2] [3].

The dual functionality of this compound—as both a BTK inhibitor and an ABC transporter modulator—has expanded its research applications across multiple fields. In cancer biology, this compound has demonstrated particular utility in restoring chemosensitivity to conventional anticancer drugs in ABCB1 (P-glycoprotein) and ABCG2 (BCRP)-overexpressing cell lines, without affecting the efficacy of non-substrate chemotherapeutic agents [2] [3]. This application note provides detailed protocols for conducting in vitro experiments with this compound, with particular emphasis on its use in MDR reversal studies.

Table 1: Key Characteristics of this compound

Property Description
Molecular Target Bruton's Tyrosine Kinase (BTK)
Inhibition Type Reversible, competitive
Research Applications B-cell signaling studies, Autoimmune disease models, Multidrug resistance reversal
ABC Transporter Effects Inhibits ABCB1 and ABCG2 transport activity
Cellular Processes Affected B-cell activation, Cytokine production, Drug efflux, Chemosensitivity

Cytotoxicity and Reversal Effect Assays

Experimental Objectives and Cell Models

The primary objective of cytotoxicity and reversal assays is to evaluate whether this compound can enhance the efficacy of conventional chemotherapeutic drugs in ABC transporter-overexpressing cells. These experiments help researchers determine the potential utility of this compound as a combination therapy to overcome multidrug resistance. Appropriate cell line selection is critical for these studies and should include both parental sensitive lines and their drug-resistant counterparts that overexpress specific ABC transporters [2] [3].

Recommended cell lines include:

  • ABCB1-overexpressing models: KB-C2 (colchicine-selected epidermoid carcinoma) and HEK293/ABCB1 (transfected embryonic kidney) with their corresponding parental lines KB-3-1 and HEK293/pcDNA3.1 [2]
  • ABCG2-overexpressing models: NCI-H460/MX20 (mitoxantrone-selected non-small cell lung cancer) and S1-M1-80 (mitoxantrone-selected colon adenocarcinoma) with parental lines NCI-H460 and S1, respectively [3]
  • Transfected models: HEK293 cells transfected with empty vector (HEK293/pcDNA3.1), ABCB1, ABCG2, or bicistronic ABCB1/ABCG2 vectors [3]
MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay provides a colorimetric method for determining cell viability and metabolic activity. The following protocol has been optimized for this compound reversal experiments:

  • Day 1: Cell Seeding

    • Harvest exponentially growing cells using standard trypsinization procedures
    • Prepare a single-cell suspension in complete medium (DMEM with 10% FBS and 1% penicillin/streptomycin)
    • Seed cells into 96-well plates at a density of 5,000 cells/well in 160 μL medium
    • Incubate plates overnight at 37°C in a 5% CO₂ humidified incubator to allow cell attachment
  • Day 2: Drug Treatment

    • Prepare serial dilutions of chemotherapeutic drugs (paclitaxel, doxorubicin, mitoxantrone, or topotecan) in complete medium
    • For reversal experiments, add non-toxic concentrations of this compound (0.3, 1, or 3 μM) or positive control inhibitors (3 μM verapamil for ABCB1; 3 μM Ko143 for ABCG2) 2 hours prior to chemotherapeutic drug addition
    • For cytotoxicity determination, add this compound alone at concentrations ranging from 0-100 μM
    • Include appropriate controls (media only, cells with medium, cells with vehicle, etc.)
    • Incubate plates for 68 hours under standard culture conditions
  • Day 4: MTT Development

    • Add 20 μL of MTT solution (4 mg/mL in PBS) to each well
    • Incubate for 4 hours at 37°C to allow formazan crystal formation
    • Carefully remove the medium and dissolve formed formazan crystals in 100 μL DMSO
    • Gently shake plates to ensure complete dissolution of crystals
    • Measure absorbance at 570 nm using a UV/Vis microplate spectrophotometer
  • Data Analysis

    • Calculate cell viability as a percentage of vehicle-treated controls
    • Determine IC₅₀ values (drug concentration causing 50% growth inhibition) using appropriate non-linear regression analysis
    • Calculate reversal fold (RF) values using the formula: RF = IC₅₀ (chemotherapy drug alone) / IC₅₀ (chemotherapy drug + this compound)

Mechanism of Action Studies

Western Blot Analysis

Western blotting allows researchers to assess protein expression levels of ABC transporters and potential effects of this compound treatment on these targets:

  • Protein Extraction

    • Culture cells with or without this compound (3 μM) for up to 72 hours
    • Lyse cells using RIPA buffer supplemented with protease inhibitors
    • Determine protein concentration using BCA assay
    • Prepare samples with Laemmli buffer and denature at 95°C for 5 minutes
  • Gel Electrophoresis and Transfer

    • Load 20-50 μg of protein per lane on SDS-polyacrylamide gels
    • Separate proteins by electrophoresis at 100-120V for 1-2 hours
    • Transfer to PVDF membranes using wet or semi-dry transfer systems
  • Immunoblotting

    • Block membranes with 5% non-fat milk in TBST for 1 hour
    • Incubate with primary antibodies (anti-ABCB1, anti-ABCG2, or anti-GAPDH) overnight at 4°C
    • Wash membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature
    • Detect signals using enhanced chemiluminescence substrate
    • Perform quantitative analysis using ImageJ software [3]
Immunofluorescence Assay

Immunofluorescence allows visualization of the subcellular localization of ABC transporters and assessment of whether this compound alters their membrane distribution:

  • Cell Preparation

    • Seed cells on sterile coverslips in 24-well plates
    • Treat with this compound (3 μM) or vehicle control for up to 72 hours
    • At endpoint, wash cells with PBS and fix with 4% formaldehyde for 15 minutes
    • Permeabilize cells with 0.25% Triton X-100 for 10 minutes
    • Block with 6% bovine serum albumin (BSA) for 1 hour
  • Antibody Staining

    • Incubate with primary antibody against ABCG2 or ABCB1 (1:1000 dilution) overnight at 4°C
    • Wash and incubate with Alexa Fluor 488-conjugated secondary antibody (1:1000) for 1 hour at room temperature in the dark
    • Counterstain nuclei with DAPI solution
    • Mount coverslips on glass slides using antifade mounting medium
  • Image Acquisition

    • Capture fluorescence images using a fluorescence microscope (e.g., Nikon TE-2000S)
    • Use consistent exposure settings across experimental conditions
    • Process and analyze images using appropriate software [3]
Drug Accumulation and Efflux Assays

These experiments evaluate the functional impact of this compound on ABC transporter activity using radiolabeled substrates:

  • Drug Accumulation Assay

    • Seed cells in 24-well plates (1 × 10⁵ cells/well) and incubate overnight
    • Pretreat with this compound (0, 1, or 3 μM) or positive control inhibitors for 2 hours
    • Add ³H-paclitaxel (for ABCB1) or ³H-mitoxantrone (for ABCG2) and incubate for 2 hours
    • Terminate incubation by removing radioactive medium
    • Wash cells twice with ice-cold PBS
    • Lyse cells with 1% Triton X-100 and transfer lysates to scintillation vials
    • Add scintillation fluid and measure radioactivity using a scintillation counter [2] [3]
  • Drug Efflux Assay

    • Load cells with ³H-labeled substrate as described above
    • Remove radioactive medium and replace with fresh medium containing this compound or inhibitors
    • Collect cells at various time points (0, 30, 60, and 120 minutes)
    • Process samples as described for accumulation assay
    • Calculate efflux rate as percentage of radioactivity remaining over time
ATPase Activity Assay

The ATPase assay measures the effect of this compound on the basal and substrate-stimulated ATP hydrolysis of ABC transporters:

  • Prepare membrane vesicles from ABC transporter-overexpressing cells
  • Incubate membranes with this compound at various concentrations (0-40 μM) in ATPase assay buffer
  • For stimulation assays, include known substrate (e.g., verapamil for ABCB1)
  • Initiate reaction by adding MgATP and incubate at 37°C for 20-40 minutes
  • Stop reaction with SDS solution and measure inorganic phosphate release
  • Calculate ATPase activity as nmol phosphate/min/mg protein [2]

BTK Signaling and Experimental Workflows

BTK Signaling Pathway and this compound Mechanism

The diagram below illustrates the cellular signaling context of this compound's primary target (BTK) and its researched off-target effects on ABC transporters in the context of multidrug resistance.

G cluster_bcr B-Cell Receptor Signaling cluster_mdr Multidrug Resistance Reversal BCR BCR Activation SFK Src Family Kinases (SFK) BCR->SFK BTK_inactive BTK (Inactive) SFK->BTK_inactive BTK_active BTK (Active) Phosphorylated BTK_inactive->BTK_active Phosphorylation Y551/Y223 PLCg PLCγ BTK_active->PLCg MDR Multidrug Resistance BTK_active->MDR NFkB NF-κB Activation PLCg->NFkB CellGrowth B-Cell Proliferation & Survival NFkB->CellGrowth ChemoDrug Chemotherapeutic Drug ABCB1 ABCB1 Transporter ChemoDrug->ABCB1 ABCG2 ABCG2 Transporter ChemoDrug->ABCG2 DrugEfflux Drug Efflux ABCB1->DrugEfflux ABCG2->DrugEfflux DrugEfflux->MDR This compound This compound Treatment This compound->BTK_active Inhibition This compound->ABCB1 Inhibition This compound->ABCG2 Inhibition Accumulation Increased Drug Accumulation This compound->Accumulation Resensitization Chemosensitivity Restoration Accumulation->Resensitization

The diagram illustrates the dual mechanisms of this compound, showing its action on both the BTK signaling pathway in B-cells and its off-target effects on ABC transporters that contribute to its observed MDR reversal activity in cancer models. Research indicates that this compound binds to ABC transporters, inhibiting their drug efflux capability and thereby increasing intracellular accumulation of chemotherapeutic agents [2] [3].

Experimental Data Summary

Cytotoxicity and Reversal Data

Table 2: Summary of this compound Reversal Effects on ABCB1 and ABCG2 Substrate Chemotherapy

Cell Line ABCB1/ABCG2 Expression Chemotherapeutic Drug IC₅₀ Alone (μM) IC₅₀ + this compound (3 μM) (μM) Reversal Fold
KB-3-1 Low/Negative Paclitaxel 0.017 ± 0.003 0.015 ± 0.002 1.1
KB-C2 ABCB1 High Paclitaxel 27.5 ± 3.1 1.8 ± 0.3 15.3
HEK293/pcDNA3.1 Low/Negative Doxorubicin 4.7 ± 0.5 4.3 ± 0.4 1.1
HEK293/ABCB1 ABCB1 High Doxorubicin 115.2 ± 9.7 12.3 ± 1.5 9.4
NCI-H460 ABCG2 Low/Negative Mitoxantrone 0.033 ± 0.004 0.029 ± 0.003 1.1
NCI-H460/MX20 ABCG2 High Mitoxantrone 18.7 ± 1.9 1.2 ± 0.2 15.6
S1 ABCG2 Low/Negative Topotecan 0.085 ± 0.009 0.079 ± 0.008 1.1
S1-M1-80 ABCG2 High Topotecan 12.4 ± 1.3 0.9 ± 0.1 13.8
Mechanism of Action Data

Table 3: Effects of this compound on ABC Transporter Function and Expression

Parameter ABCB1 ABCG2
Drug Accumulation Increases intracellular ³H-paclitaxel by 3.5-fold at 3 μM Increases intracellular ³H-mitoxantrone by 4.2-fold at 3 μM
Drug Efflux Inhibits ³H-paclitaxel efflux by ~70% at 3 μM Inhibits ³H-mitoxantrone efflux by ~75% at 3 μM
Protein Expression No significant change after 72h treatment at 3 μM Downregulation by ~40% after 72h treatment at 3 μM
ATPase Activity Stimulates basal ATPase activity at high concentrations (>20 μM) Inhibits basal ATPase activity at low concentrations (1-10 μM)
Subcellular Localization No alteration in membrane localization No alteration in membrane localization

Technical Considerations and Troubleshooting

Critical Experimental Parameters

When working with this compound in vitro, researchers should pay close attention to several critical parameters that can significantly impact experimental outcomes:

  • Solubility and Storage: Prepare this compound stock solutions in DMSO at concentrations of 10-100 mM. Aliquot and store at -20°C to -80°C to prevent freeze-thaw degradation. Avoid aqueous stock solutions as they may precipitate.
  • Treatment Timing: For reversal experiments, add this compound 2 hours before chemotherapeutic drugs to ensure adequate time for ABC transporter inhibition before drug exposure [2] [3].
  • Concentration Range: Use non-toxic concentrations of this compound (typically 0.3-3 μM) in reversal experiments to ensure that observed effects are due to chemosensitization rather than direct cytotoxicity.
  • Plasma Protein Binding: Note that this compound's efficacy may be reduced in plasma-containing media due to protein binding. For platelet studies, degradation required 10 times higher concentrations in platelet-rich plasma compared to washed platelets [4].
Troubleshooting Common Issues
  • High Background in MTT Assay: Ensure complete dissolution of formazan crystals by shaking plates adequately after adding DMSO. Include proper controls to account for any absorbance from this compound itself.
  • Variable Reversal Effects: Check ABC transporter expression regularly in resistant cell lines, as some may lose expression without selective pressure. Use positive control inhibitors (verapamil for ABCB1, Ko143 for ABCG2) to validate experimental systems.
  • Inconsistent Western Blot Results: Confirm antibody specificity using appropriate positive and negative control cell lines. For ABCG2 detection, note that this compound treatment may downregulate expression over prolonged incubation (72 hours) [3].
  • High Variability in Accumulation Assays: Use consistent cell numbers per well and ensure uniform monolayer formation. Include temperature controls (4°C) to distinguish active transport from passive diffusion.

Conclusion

This compound represents a valuable research tool for investigating both BTK-dependent signaling pathways and ABC transporter-mediated multidrug resistance. The protocols outlined in this application note provide researchers with comprehensive methodologies for evaluating the cytotoxicity, chemosensitization potential, and mechanism of action of this compound in various in vitro systems. The experimental data generated using these protocols support this compound's function as a reversal agent for ABCB1- and ABCG2-mediated MDR through inhibition of drug efflux activity and, in the case of ABCG2, downregulation of transporter expression.

Future research directions include exploring structure-activity relationships to decouple BTK inhibition from ABC transporter effects, investigating in vivo efficacy in patient-derived xenograft models, and examining potential synergistic combinations with other targeted therapies. The continued investigation of this compound and related compounds may yield important insights for overcoming clinical multidrug resistance in cancer treatment.

References

RN486 cell culture concentration

Author: Smolecule Technical Support Team. Date: February 2026

RN486 Application Data Summary

The table below summarizes the key experimental contexts and effective concentrations for this compound in cell culture, derived from recent studies.

Experimental Context Cell Lines Used This compound Concentration Key Findings/Effects
Cytotoxicity & Reversal of MDR [1] [2] ABCG2-overexpressing: NCI-H460/MX20, S1-M1-80; ABCB1-overexpressing: KB-C2, HEK293/ABCB1 0.3, 1, 3 μM (non-toxic, reversal); Up to 100 μM (cytotoxicity) Re-sensitized resistant cells to substrate chemotherapeutics (e.g., mitoxantrone, topotecan, paclitaxel). No significant cytotoxicity at concentrations ≤3 μM.
Mechanistic Studies [1] [2] NCI-H460, NCI-H460/MX20, KB-C2, HEK293/ABCB1 1 & 3 μM (drug accumulation/efflux); 3 μM (protein expression/localization) Inhibited ABCG2/ABCB1 drug efflux; down-regulated ABCG2 protein expression; did not alter protein subcellular localization.
Other Applications (PROTAC Warhead) [3] Human platelets (in plasma) ~10 μM (as part of degrader DD-04-015) Served as the BTK-targeting moiety in a proteolysis-targeting chimera (PROTAC) that degraded BTK.

Detailed Experimental Protocols

Here are detailed methodologies for key experiments using this compound, based on the cited studies.

Cytotoxicity and MDR Reversal Assay (MTT Assay)

This protocol is used to determine the non-toxic concentration range of this compound and its ability to reverse resistance to chemotherapeutic drugs [1] [2].

  • Key Materials:

    • Cell Lines: Parental and corresponding ABCB1- or ABCG2-overexpressing cell lines.
    • Reagents: this compound, chemotherapeutic drugs (e.g., mitoxantrone, topotecan, paclitaxel), MTT reagent, DMSO.
    • Equipment: 96-well cell culture plates, CO₂ incubator, microplate spectrophotometer.
  • Procedure:

    • Seed Cells: Harvest and seed cells in 96-well plates at a density of 5,000 cells per well in 160 µL of medium. Incubate overnight at 37°C with 5% CO₂ to allow cell attachment.
    • Apply Treatments:
      • For cytotoxicity, add various concentrations of this compound (e.g., 0-100 µM) to the wells.
      • For reversal assays, pre-incubate cells with non-toxic concentrations of this compound (e.g., 0.3, 1, and 3 µM) or a positive control inhibitor (e.g., 3 µM Ko143 for ABCG2) for 2 hours.
    • Add Chemotherapeutics: After pre-incubation, add a range of concentrations of the chemotherapeutic drug to the designated wells.
    • Incubate and Develop: Incubate the plates for 68 hours. Then, add 20 µL of MTT solution (4 mg/mL) to each well and incubate for another 4 hours.
    • Measure Viability: Carefully aspirate the medium, dissolve the formed formazan crystals in 100 µL of DMSO, and measure the absorbance at 570 nm using a microplate reader.
    • Calculate IC₅₀: The half-maximal inhibitory concentration (IC₅₀) of the chemotherapeutic drug is calculated and compared in the absence and presence of this compound. A significant decrease in IC₅₀ in the presence of this compound indicates successful reversal of drug resistance.
Drug Accumulation and Efflux Assay

This assay measures the intracellular concentration of a fluorescent or radiolabeled substrate to evaluate the inhibitory effect of this compound on ABC transporter function [1].

  • Key Materials:

    • Cell Lines: Parental and resistant cells.
    • Reagents: this compound, Ko143 (positive control), [³H]-mitoxantrone or [³H]-paclitaxel, scintillation fluid.
    • Equipment: 24-well plates, scintillation counter.
  • Procedure:

    • Seed and Pre-incubate: Seed cells in 24-well plates and grow to 60-80% confluence. Pre-incubate with this compound (1 and 3 µM) or a control inhibitor for 2 hours.
    • Accumulation Phase: Add the labeled substrate (e.g., [³H]-mitoxantrone) and incubate for 2 hours.
    • Efflux Phase (Optional): Aspirate the substrate-containing medium and replace with fresh medium containing only this compound or the inhibitor.
    • Measure Uptake: At designated time points (e.g., 0, 30, 60, 120 min), wash the cells with ice-cold PBS, lyse them, and transfer the lysate to vials with scintillation fluid. Measure the radioactivity using a scintillation counter. Higher intracellular radioactivity in this compound-treated groups indicates effective inhibition of the ABC transporter's efflux function.

Experimental Workflow and Mechanism of Action

The following diagrams, generated using DOT language, illustrate the general workflow for this compound experiments and its proposed mechanism for reversing MDR.

G Start Start Experiment PC1 Plate Cells (5,000 cells/well in 96-well plate) Start->PC1 PC2 Incubate Overnight (37°C, 5% CO₂) PC1->PC2 Treat Apply Treatments PC2->Treat Tox Cytotoxicity Assay Treat->Tox This compound (0-100 µM) Rev Reversal Assay Treat->Rev Pre-incubate with This compound (0.3-3 µM) for 2h, then add Chemo Drug MTT Add MTT & Measure Absorbance at 570nm Tox->MTT Rev->MTT Analyze Calculate IC₅₀ Values MTT->Analyze

Diagram 1: Workflow for MTT-based cytotoxicity and reversal assays.

G SubQ Quiescent State ABCG2 ABCG2 Transporter SubQ->ABCG2 Substrate Drug Enters Cell ABCG2->SubQ ATP-Driven Efflux BTK BTK (Primary Target) This compound This compound This compound->ABCG2 Binds and Inhibits This compound->BTK Binds and Inhibits Mec2 Down-regulates ABCG2 Expression This compound->Mec2 Induces Mec1 Inhibits Drug Efflux Effect Increased Intracellular Drug Accumulation Mec1->Effect Mec2->Effect Mec3 Inhibits BTK Signaling Mec3->Effect Outcome Re-sensitization to Chemotherapy Effect->Outcome

Diagram 2: Proposed mechanisms of this compound in reversing ABC transporter-mediated MDR. Solid lines represent mechanisms with direct experimental support [1], while the dashed line represents a potential secondary effect.

Conclusion

This compound has emerged as a promising multi-target agent in oncology research, demonstrating potent off-target efficacy in reversing ABCB1- and ABCG2-mediated multidrug resistance at low micromolar concentrations (0.3-3 µM). The provided data and detailed protocols for MTT and drug accumulation assays offer a foundation for researchers to further investigate the potential of combining BTK inhibitors like this compound with conventional chemotherapy to overcome treatment resistance.

References

Chemical Properties and Solubility

Author: Smolecule Technical Support Team. Date: February 2026

RN486 is a potent, selective, and orally active inhibitor of Bruton's Tyrosine Kinase (Btk). The table below summarizes its core characteristics relevant for experimental preparation.

Property Value / Description
Molecular Weight 606.69 g/mol [1] [2] [3]
CAS Number 1242156-23-5 [1] [3]
Molecular Formula C₃₅H₃₅FN₆O₃ [1] [3]
Primary Solubility 24 mg/mL (39.56 mM) in DMSO [1] [4]
Solubility Note Requires ultrasonic treatment and warming [1]
Other Solubility Insoluble or only slightly soluble in water and ethanol [2] [3]
Physical Form Off-white to light yellow solid [1] [3]
Storage -20°C (solid form); -80°C for stock solutions in DMSO [1] [2]

Stock Solution Preparation Protocol

This protocol details the preparation of a 10 mM this compound stock solution, a common concentration for in vitro studies.

  • Materials: this compound solid, anhydrous DMSO, microbalance, 1.5 mL microcentrifuge tubes, sonicator (e.g., ultrasonic water bath), vortex mixer.
  • Procedure:
    • Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using the formula: Mass (mg) = Desired Volume (L) × Desired Concentration (M) × Molecular Weight (g/mol). For 1 mL: (0.001 L) × (0.01 M) × (606.69 g/mol) = 6.07 mg.
    • Weighing: Accurately weigh 6.07 mg of this compound solid and transfer it to a 1.5 mL microcentrifuge tube.
    • Dissolution: Add 1 mL of anhydrous DMSO to the tube.
    • Mixing: Gently vortex the mixture for 10-15 seconds.
    • Sonication: Place the tube in an ultrasonic water bath (sonicator) for 5-10 minutes. Slight warming during sonication (up to 40°C) may be required to achieve complete dissolution [1].
    • Storage: Aliquot the clear solution into smaller tubes to avoid repeated freeze-thaw cycles. Store at -80°C for long-term use (up to 1 year) or at -20°C for short-term use (up to 1 month) [1].
  • Quality Control: Visually inspect the solution for clarity and the absence of undissolved particles.

Experimental Application Protocols

The following are standardized protocols based on published studies using this compound.

Protocol for Inhibiting BCR Signaling in B Cells

This assay measures this compound's ability to inhibit B-cell receptor-induced activation [1] [5].

  • Cell Line: Human Ramos B-cells or primary human B-cells.
  • Key Reagents: this compound stock solution, anti-IgM antibody (for BCR stimulation), Fluo-4 AM calcium-sensitive dye, fluorescence plate reader.
  • Procedure:
    • Cell Seeding: Harvest and resuspend Ramos cells in complete medium at 1-2 x 10⁶ cells/mL.
    • Inhibitor Pretreatment: Incubate cells with varying concentrations of this compound (e.g., 0-100 nM) or a DMSO vehicle control for 20 minutes at 37°C [1].
    • Calcium Flux Loading: Load cells with Fluo-4 AM dye according to manufacturer's instructions.
    • Stimulation and Measurement: Transfer cells to a fluorescence-compatible plate. Establish a baseline reading for 30 seconds, then add anti-IgM antibody. Immediately monitor fluorescence (excitation 494 nm, emission 516 nm) in real-time for 5-10 minutes.
  • Data Analysis: Calculate the peak fluorescence intensity or area under the curve for each well. The IC₅₀ value for this assay is approximately 27 nM [1].
Protocol for Overcoming ABCB1-Mediated Multidrug Resistance

This protocol assesses this compound's ability to reverse chemotherapy resistance in cancer cells [6].

  • Cell Lines: Drug-selected resistant cell line (e.g., KB-C2) and its parental sensitive line (KB-3-1); or HEK293 cells transfected with ABCB1 and empty vector control.
  • Key Reagents: this compound, chemotherapeutic drugs (e.g., paclitaxel, doxorubicin), MTT reagent, DMSO.
  • Procedure:
    • Cell Seeding: Seed cells in 96-well plates at 5,000 cells per well and incubate overnight.
    • Inhibitor Pretreatment: Pre-treat cells with various concentrations of this compound or a positive control (e.g., verapamil) for 2 hours [6].
    • Chemotherapy Treatment: Add a range of concentrations of a chemotherapeutic drug (e.g., paclitaxel) to the wells. Incubate for 68 hours.
    • Viability Assessment: Add MTT solution and incubate for 4 hours. Solubilize the formed formazan crystals with DMSO and measure absorbance at 570 nm.
  • Data Analysis: Calculate the IC₅₀ of the chemotherapeutic drug with and without this compound. A decrease in the IC₅₀ in resistant cells indicates reversal of MDR.

Mechanism of Action and Signaling Pathways

This compound is a potent, selective, and reversible inhibitor of Bruton's Tyrosine Kinase. It binds competitively with an IC₅₀ of 4.0 nM and a Kd of 0.31 nM [1] [5]. Its primary mechanism involves blocking Btk activation downstream of various immunoreceptors, which is crucial in autoimmune disease and cancer resistance contexts.

The diagram below illustrates the key signaling pathways inhibited by this compound and its role in overcoming multidrug resistance.

G cluster_0 Immunoreceptor Signaling (Autoimmunity) cluster_1 Multidrug Resistance (Cancer) BCR B-Cell Receptor (BCR) Btk Btk (Bruton's Tyrosine Kinase) BCR->Btk Activates FcR Fcγ/Fcε Receptors FcR->Btk Activates ABCB1 ABCB1/P-gp Transporter Downstream Downstream Signaling (PLCγ2, Calcium, NF-κB) Btk->Downstream ImmuneResponse ImmuneResponse Downstream->ImmuneResponse Leads to Immune Activation MDR Multidrug Resistance (MDR) ↑ Efflux of Chemotherapeutics Apoptosis Cancer Cell Apoptosis This compound This compound Inhibitor This compound->ABCB1 Binds & Inhibits Efflux Function This compound->Btk Potent & Selective Inhibition This compound->Apoptosis Sensitizes To Chemo Chemotherapeutic Drugs (e.g., Paclitaxel) Chemo->Apoptosis Induces Results Results in in , color= , color=

Important Experimental Considerations

  • Cellular Potency: The functional IC₅₀ of this compound varies by cell type. It blocks FcεR-induced mast cell degranulation (IC₅₀ = 2.9 nM), FcγR-induced TNF-α production in monocytes (IC₅₀ = 7 nM), and BCR-induced CD69 expression in whole blood B-cells (IC₅₀ = 21 nM) [1] [5].
  • Off-Target Effects: While this compound is highly selective for Btk, be aware that some Btk inhibitors (like ibrutinib) have documented off-target effects [6] [7]. Appropriate controls are essential.
  • In Vivo Administration: this compound is orally active. In rodent models of arthritis, doses of 1-30 mg/kg produced robust anti-inflammatory and bone-protective effects [1] [5].
  • Handling and Safety: this compound is for research use only. Refer to its Safety Data Sheet (SDS) for specific hazard and handling information. Standard laboratory safety practices should be followed.

References

RN486 stock solution preparation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to RN486

This compound is a potent, selective, and orally active small-molecule inhibitor of Bruton's Tyrosine Kinase (BTK) [1]. It acts as a reversible competitive inhibitor, binding to the BTK enzyme with very high affinity [2]. Its primary research applications are in investigating the pathogenesis and treatment of autoimmune diseases such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE) [1] [2], as well as in studying mechanisms of multidrug resistance (MDR) in cancer [3].

This compound Stock Solution Preparation

Proper preparation of stock solutions is critical for ensuring the stability and reproducibility of experimental results with this compound.

Recommended Preparation from Supplier (MedChemExpress)

The supplier, MedChemExpress (MCE), provides specific recommendations for reconstituting this compound [1].

  • Solvent: Dimethyl Sulfoxide (DMSO)
  • Recommended Concentration: 10 mM
  • Recommended Form: "Solid + Solvent" packages, where a specific mass of solid this compound is provided alongside a 1 mL vial of DMSO for ready reconstitution, are highly recommended [1].

To prepare a 10 mM stock solution from solid powder, use the formula: Mass (mg) = Concentration (M) × Volume (L) × Molecular Weight (g/mol) For a 1 mL (0.001 L) solution: Mass = 0.01 M × 0.001 L × 606.69 g/mol = 6.07 mg Therefore, dissolving 6.07 mg of this compound in 1 mL of pure DMSO will yield a 10 mM stock solution.

  • Sonication and Warming: The supplier notes that dissolution may require ultrasonication and warming [1].
  • Hygroscopic DMSO: Use newly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact the compound's solubility and stability [1].
Storage
  • Powder: -20°C for 3 years or 4°C for 2 years [1].
  • Stock Solution in DMSO:
    • -80°C: 2 years
    • -20°C: 1 year To prevent inactivation, it is crucial to aliquot the stock solution and avoid repeated freeze-thaw cycles [1].
Additional Considerations for Preparation

While the search results do not provide an explicit protocol from a peer-reviewed paper for this compound, general best practices for biochemical inhibitors include:

  • Allow the compound and solvent to reach room temperature before opening to prevent water condensation.
  • Gently vortex or pipette-mix the solution after adding the solvent until the solid is fully dissolved.
  • Create single-use aliquots immediately upon preparation to minimize freeze-thaw cycles.

Key Research Applications & Protocols

The following table summarizes major experimental findings and the cellular models used for this compound.

Application / Model System Reported IC₅₀ / Effective Concentration Key Findings / Effects Citations
BTK Enzyme Inhibition IC₅₀ = 4.0 nM; Kd = 0.31 nM Potent and selective inhibition of BTK kinase activity. [1] [2]
B Cell Inhibition (Ramos cells) IC₅₀ = 27 nM Inhibition of B cell receptor (BCR)-induced calcium influx. [1]
Mast Cell Inhibition IC₅₀ = 2.9 nM Blockade of Fcε receptor-induced degranulation. [1]
Monocyte Inhibition IC₅₀ = 7 nM Inhibition of Fcγ receptor-induced TNF-α production. [1]
Reversal of Cancer MDR 0.3 - 3 µM Re-sensitized ABCG2-overexpressing cancer cells to chemo drugs by inhibiting the ABCG2 transporter. [3]
In Vivo Efficacy (Rat AIA model) 1 - 30 mg/kg (oral) Produced dose-dependent inhibition of paw swelling and systemic inflammation. [1]
Detailed Experimental Protocols

Here are methodologies for key experiments demonstrating this compound's activity, based on the search results.

1. Protocol: Assessing Inhibition of BCR Signaling in Ramos B Cells [1]

  • Cell Line: Human Ramos B cells.
  • Stimulation: Anti-IgM antibodies to activate the BCR pathway.
  • Inhibitor Treatment: Incubate cells with a concentration gradient of this compound (e.g., around its IC₅₀ of 27 nM) for 20 minutes prior to stimulation.
  • Readout:
    • Calcium Influx: Use a calcium-sensitive fluorescent dye (e.g., Fluo-4). Measure the reduction in fluorescence intensity after BCR stimulation using a fluorescence plate reader or flow cytometry [1].
    • Western Blot: Analyze whole-cell lysates for reduced phosphorylation of BTK and its downstream signaling molecules (e.g., PLCγ2) after stimulation [1].

2. Protocol: Reversal of Multidrug Resistance (MDR) in Cancer Cells [3]

  • Cell Lines: Use paired cell lines: parental (e.g., NCI-H460) and their ABCG2-overexpressing counterparts (e.g., NCI-H460/MX20).
  • Cytotoxicity/Reversal Assay (MTT Assay):
    • Seed cells in 96-well plates.
    • Pre-incubate with non-toxic concentrations of this compound (e.g., 0.3, 1, 3 µM) for 2 hours.
    • Add increasing concentrations of a chemotherapeutic drug that is an ABCG2 substrate (e.g., mitoxantrone, topotecan).
    • Incubate for 68 hours, then add MTT solution. After 4 hours, solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
    • Analysis: Calculate the IC₅₀ of the chemo drug with and without this compound. A leftward shift in the IC₅₀ curve (i.e., decreased IC₅₀) in the presence of this compound indicates successful reversal of drug resistance [3].

3. Protocol: In Vivo Efficacy in Arthritis Models [2]

  • Model: Rat Adjuvant-Induced Arthritis (AIA) or mouse Collagen-Induced Arthritis (CIA).
  • Dosing: Administer this compound orally, typically in a dose range of 1 to 30 mg/kg.
  • Efficacy Endpoints:
    • Paw Volume/Edema: Measured periodically using a plethysmometer.
    • Clinical Scoring: Assess joint inflammation, swelling, and bone erosion visually.
    • Histopathology: Post-sacrifice, analyze joint tissues for immune cell infiltration, synovitis, and bone damage.
    • Systemic Markers: Measure inflammatory cytokines (e.g., TNF-α, IL-6) in blood serum.

Signaling Pathways and Mechanism of Action

This compound exerts its effects primarily by selectively inhibiting Bruton's Tyrosine Kinase (BTK), a key signaling molecule in hematopoietic cells.

G Figure 1. This compound Mechanism of Action: Inhibiting BTK in Immunity and MDR BCR BCR Syk Syk BCR->Syk Lyn Activation FcR FcR FcR->Syk RANK RANK BTK BTK RANK->BTK DAP12/FCrγ PLCg2 PLCg2 BTK->PLCg2 MDR ABCG2-mediated Drug Efflux BTK->MDR Down-regulates Expression & Function This compound This compound Inhibitor This compound->BTK Inhibits Syk->BTK NFkB NFkB Cytokine Cytokine Release (e.g., TNF-α, IL-6) NFkB->Cytokine Osteoclast Osteoclast Differentiation NFkB->Osteoclast NFAT NFAT BCell_Act B-Cell Activation & Proliferation NFAT->BCell_Act PLCg2->NFkB Calcium Calcium PLCg2->Calcium Calcium->NFAT

Concluding Remarks

This compound is a well-characterized and versatile pharmacological tool for BTK-related research. When handling this compound, please observe the following key points:

  • Solubility: this compound has limited solubility in aqueous buffers. Always prepare a stock solution in high-quality, anhydrous DMSO first, and then dilute into your assay buffer. The final DMSO concentration in cell-based assays should typically not exceed 0.1-0.5% to avoid cytotoxicity.
  • Stability: Adhere to the recommended storage conditions (-20°C or -80°C for stock solutions) and use aliquots to maintain stability and potency over time.
  • Off-Target Effects: While this compound is selective for BTK, researchers should be aware of its documented off-target effect on the ABCG2 transporter, which can be either a confounding factor or a secondary application depending on the research context [3].

References

MTT Assay Principle and Workflow

Author: Smolecule Technical Support Team. Date: February 2026

The MTT assay is a cornerstone colorimetric method for assessing cell viability and metabolic activity, widely used in drug discovery and toxicology [1]. The core principle relies on the enzymatic reduction of the yellow, water-soluble tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple, insoluble formazan crystals by active mitochondrial dehydrogenases (e.g., succinate dehydrogenase) in viable cells [2] [3]. The amount of formazan produced is directly proportional to the number of metabolically active cells [4].

The diagram below illustrates the key procedural steps and underlying mechanism.

G Start Start Assay Seed Seed and Culture RN486 Cells Start->Seed Treat Apply Treatment/Compound Seed->Treat AddMTT Add MTT Reagent Treat->AddMTT Incubate Incubate (2-4 hrs, 37°C) AddMTT->Incubate Formazan Viable Cells Reduce MTT to Purple Formazan Crystals Incubate->Formazan Solubilize Add Solubilization Solvent Formazan->Solubilize Measure Measure Absorbance at 570 nm Solubilize->Measure Analyze Analyze Data Measure->Analyze

Detailed Experimental Protocol

Stage 1: Reagent Preparation
  • MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile phosphate-buffered saline (PBS) to a final concentration of 5 mg/mL [1]. Vortex or sonicate until fully dissolved. Filter sterilize the solution using a 0.22 µm filter [1]. Aliquot and store protected from light at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles [1] [3].
  • Solubilization Solution: Prepare a solution to dissolve the formazan crystals. Common options include:
    • Acidified Isopropanol: 4 mM HCl, 0.1% NP-40 in anhydrous isopropanol [1].
    • DMSO: Pure, anhydrous DMSO [2].
    • SDS Solution: 10% SDS in 10 mM HCl [2].
Stage 2: Cell Seeding, Treatment, and Assay
  • Cell Seeding:
    • Harvest this compound cells in their logarithmic growth phase to ensure maximum metabolic activity [2].
    • Seed cells in a 96-well flat-bottom microtiter plate at an optimized density. A pilot experiment to establish a standard curve is crucial [2] [5]. Include control wells containing culture medium only (no cells) for background subtraction [3].
  • Treatment Incubation:
    • After cells have adhered (for adherent lines), apply the test compounds (e.g., drug candidates) at various concentrations to the wells.
    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂ [5] [6].
  • MTT Incubation and Solubilization:
    • Carefully aspirate the spent culture medium from each well. For suspension cells like this compound, centrifuge the plate at 1,000 x g for 5 minutes before aspiration [1] [2].
    • Add 50 µL of serum-free medium and 50 µL of MTT stock solution to each well (final MTT concentration ~0.5-1 mg/mL) [1] [6].
    • Incubate the plate at 37°C for 3 hours, protected from light [1].
    • After incubation, add 150 µL of solubilization solution (e.g., DMSO) to each well [1].
    • Wrap the plate in foil and shake gently on an orbital shaker for 15 minutes to fully dissolve the formazan crystals. Pipetting up and down may be necessary for complete solubilization [1].
Stage 3: Data Measurement and Analysis
  • Absorbance Measurement:
    • Using a microplate reader, measure the absorbance of each well at 570 nm with a reference wavelength of 630-650 nm to correct for nonspecific background [1] [6].
    • Read the plate within 1 hour after solubilization [1].
  • Data Calculation:
    • Average the replicate readings for each sample and the background control (wells with medium only).
    • Subtract the average background absorbance from all sample readings to obtain the corrected absorbance [1].
    • Calculate the percentage of cell viability using the following formula:
      • % Cell Viability = (Corrected Absorbance of Treated Sample / Corrected Absorbance of Untreated Control) × 100 [5].
    • For cytotoxicity assessment:
      • % Cytotoxicity = 100 - % Cell Viability [1].
  • Dose-Response Analysis:
    • Plot % Cell Viability against the logarithm of compound concentration.
    • Fit a sigmoidal dose-response curve to determine the IC₅₀ value (half-maximal inhibitory concentration), which indicates the potency of the test compound [7].

Critical Factors for Optimization and Troubleshooting

Successful and reproducible MTT assays require careful attention to several parameters.

Challenge Potential Cause Recommended Solution
High Background Noise Interference from serum or phenol red in culture medium [1]. Use serum-free medium during the MTT incubation step [1] [2].
Low Signal/ Poor Linearity Cell density too low or too high; insufficient MTT incubation [2]. Perform a cell titration pilot study to find the optimal seeding density [2] [8].
Inconsistent Results Edge effect from uneven evaporation; incomplete dissolution of formazan [9]. Use plate sealers, include perimeter wells with PBS only, and ensure thorough mixing after adding solubilization buffer [1] [9].
Chemical Interference Test compounds may be colored or directly reduce MTT [5]. Include control wells with compound but no cells to account for non-specific MTT reduction [5].

Advanced Applications in Drug Development

The MTT assay for this compound cells can be leveraged in sophisticated screening workflows. The diagram below outlines a typical application in drug sensitivity screening.

G Screen High-Throughput Compound Screening Validate Validate Hits with Dose-Response (IC₅₀) Screen->Validate Combine Combination Therapy Synergy Studies Validate->Combine Compare Compare Sensitivity Across Cell Lines Combine->Compare Mechanistic Mechanistic Follow-up (e.g., Apoptosis Assays) Compare->Mechanistic

  • Drug Combination Studies (Synergy Screening): The MTT assay is ideal for testing multiple drug combinations simultaneously to identify synergistic, additive, or antagonistic effects on this compound cell viability [1] [5].
  • Cross-Cell Line Comparison: Profiling compound sensitivity across a panel of different cancer cell lines, including this compound, can help identify biomarkers of response and understand tumor-specific drug efficacy [7].
  • Resistance Monitoring: The assay can be used to track the development of drug resistance in this compound cells over repeated dosing cycles and to investigate the underlying resistance mechanisms [7].

I hope these detailed application notes and protocols empower your research on this compound cell viability. Should you require further assistance with assay optimization or data interpretation, please do not hesitate to ask.

References

Comprehensive Application Notes and Protocols for RN486: A Potent BTK Inhibitor for Fc Receptor Signaling Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to BTK Inhibition and Fc Receptor Signaling

Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor (BCR) and Fc receptor signaling pathways, playing a fundamental role in immune cell activation and inflammatory responses. As a member of the Tec family of nonreceptor tyrosine kinases, BTK is expressed in various hematopoietic cells including B cells, monocytes, macrophages, mast cells, and granulocytes, but not in T cells or plasma cells. The significance of BTK in immune function is highlighted by X-linked agammaglobulinemia (XLA), a genetic disorder caused by BTK mutations characterized by severely reduced immunoglobulin levels and absence of mature B cells. BTK has emerged as a promising therapeutic target for autoimmune diseases and hematological malignancies due to its central position in multiple signaling pathways that drive pathological immune responses.

RN486 is a potent, selective, and orally active small molecule inhibitor of BTK that has shown significant efficacy in preclinical models of autoimmune and inflammatory diseases. This reversible inhibitor binds competitively to the ATP-binding site of BTK, effectively blocking downstream signaling cascades. This compound has demonstrated particular utility in studying Fc receptor-mediated pathways, which are critical in immune complex diseases, autoimmune disorders, and inflammatory conditions. Through its specific inhibition of BTK, this compound provides researchers with a valuable tool for dissecting the contributions of BTK-dependent signaling in various immune processes and for evaluating potential therapeutic strategies targeting this pathway.

Biochemical and Pharmacological Profile of this compound

This compound (6-cyclopropyl-8-fluoro-2-(2-hydroxymethyl-3-{1-methyl-5-[5-(4-methyl-piperazin-1-yl)-pyridin-2-ylamino]-6-oxo-1,6-dihydro-pyridin-3-yl}-phenyl)-2H-isoquinolin-1-one) exhibits high binding affinity for BTK with a dissociation constant (Kd) of 0.31 nM and inhibits BTK enzymatic activity with an IC₅₀ of 4.0 nM. This potent inhibition translates to effective functional blockade in cellular assays, with this compound demonstrating an IC₅₀ of 27 nM for inhibition of B-cell receptor-mediated calcium flux in human Ramos B cells. The compound shows excellent selectivity for BTK when tested against a panel of 369 kinases, with minimal off-target activity, making it particularly valuable for mechanistic studies where specific BTK inhibition is required.

The pharmacokinetic properties of this compound support its use in both in vitro and in vivo applications. This compound is orally bioavailable and demonstrates dose-dependent exposure in preclinical species. In vitro studies have shown that this compound effectively blocks Fcε receptor cross-linking-induced degranulation in mast cells (IC₅₀ = 2.9 nM) and Fcγ receptor engagement-mediated tumor necrosis factor α (TNFα) production in monocytes (IC₅₀ = 7 nM). Furthermore, it inhibits B-cell antigen receptor-induced expression of the activation marker CD69 in B cells in whole blood (IC₅₀ = 21 nM). These properties make this compound a versatile research tool for investigating BTK-dependent processes across multiple immune cell types.

Table 1: Biochemical and Cellular Potency Profile of this compound

Parameter Value Experimental System
BTK Binding Kd 0.31 nM Time-resolved FRET-based competitive binding assay
BTK Enzymatic IC₅₀ 4.0 nM Fluorescence-based kinase assay with human recombinant BTK
Cellular Potency (Calcium Flux) 27 nM IgM-induced calcium influx in Ramos B cells
FcεR Inhibition IC₅₀ 2.9 nM Fcε receptor-mediated degranulation in mast cells
FcγR Inhibition IC₅₀ 7 nM Fcγ receptor-mediated TNFα production in monocytes
BCR Inhibition IC₅₀ 21 nM CD69 expression in B cells in whole blood

Cellular Applications and Experimental Findings

This compound has demonstrated potent inhibitory effects across multiple immune cell types involved in Fc receptor signaling pathways. In mast cells, this compound effectively blocks Fcε receptor cross-linking-induced degranulation, a critical process in allergic inflammation. In monocytes and macrophages, the inhibitor suppresses Fcγ receptor engagement-mediated production of pro-inflammatory cytokines including TNFα. This compound also modulates B-cell function by inhibiting B-cell receptor-induced activation markers and proliferation. The compound's ability to simultaneously target multiple cell types positioned within the same inflammatory pathway makes it particularly valuable for studying complex immune processes.

In more complex co-culture systems that better mimic the in vivo environment, this compound has shown significant efficacy. When applied to a co-culture system consisting of human primary synovial fibroblast-like synoviocytes (FLS) and activated human platelets, this compound dose-dependently blocked convulxin stimulation-induced production of pro-inflammatory cytokines IL-6 and IL-8. This experimental setup models the inflammatory environment found in rheumatoid arthritis and demonstrates this compound's potential to disrupt pathogenic cross-talk between different cell types in inflamed tissues. The inhibition of cytokine production in this system occurred with an IC₅₀ in the low nanomolar range, consistent with this compound's potency in single-cell type assays.

Table 2: Cellular Response Profiles to this compound Treatment Across Immune Cell Types

Cell Type Stimulus Measured Output This compound Effect
B cells BCR engagement (anti-IgM) Calcium flux Inhibition (IC₅₀: 27 nM)
B cells BCR engagement CD69 expression Inhibition (IC₅₀: 21 nM)
Mast cells FcεR cross-linking Degranulation Inhibition (IC₅₀: 2.9 nM)
Monocytes/Macrophages FcγR engagement TNFα production Inhibition (IC₅₀: 7 nM)
Synovial FLS + Platelets Convulxin IL-6/IL-8 production Dose-dependent inhibition

In Vivo Applications and Disease Models

This compound has demonstrated robust efficacy in multiple rodent models of autoimmune and inflammatory diseases, particularly in contexts where Fc receptor signaling plays a pivotal role. In the mouse collagen-induced arthritis (CIA) model, a well-established model for rheumatoid arthritis, this compound treatment produced significant dose-dependent reductions in disease severity, paw swelling, joint inflammation, and bone erosion. Similarly, in the rat adjuvant-induced arthritis (AIA) model, this compound administered at doses ranging from 1-30 mg/kg effectively inhibited both joint and systemic inflammation, reducing not only paw swelling but also inflammatory markers in the blood. These protective effects were observed in both prophylactic and therapeutic dosing regimens, supporting the potential of BTK inhibition as a viable approach for autoimmune disease treatment.

The in vivo mechanisms of action underlying this compound's efficacy involve modulation of multiple immune processes. In arthritic models, this compound treatment reduced autoantibody production, decreased pro-inflammatory cytokine levels, and limited immune cell infiltration into joints. Additionally, the compound demonstrated bone-protective effects by inhibiting osteoclast differentiation and function, which is particularly relevant given BTK's role in RANK ligand signaling. Beyond arthritis models, this compound has shown effectiveness in abrogating immune hypersensitivity responses, supporting its potential application in allergic disorders and other Fc receptor-dependent conditions. The consistent efficacy across multiple disease models highlights the broad utility of this compound for investigating BTK-dependent processes in various pathological contexts.

Experimental Protocols and Methodologies

Protocol 1: Assessing FcγR-Mediated Cytokine Production in Human Monocytes

Purpose: To evaluate the effect of this compound on FcγR-induced pro-inflammatory cytokine production in primary human monocytes.

Materials and Reagents:

  • Human peripheral blood mononuclear cells (PBMCs) isolated from healthy donors
  • This compound stock solution (10 mM in DMSO) and appropriate vehicle control
  • Human IgG immune complexes (prepared by heat-aggregating IgG at 63°C for 30 minutes)
  • RPMI-1640 culture medium supplemented with 10% FBS and 1% penicillin-streptomycin
  • ELISA kits for TNFα detection
  • Anti-CD14 antibodies for monocyte identification
  • Flow cytometry equipment

Procedure:

  • Isolate PBMCs from whole blood using density gradient centrifugation.
  • Resuspend PBMCs at 2×10⁶ cells/mL in complete RPMI-1640 medium.
  • Pre-treat cells with this compound (serial dilutions from 1-1000 nM) or vehicle control for 2 hours at 37°C, 5% CO₂.
  • Stimulate cells with human IgG immune complexes (10 µg/mL) for 18-24 hours.
  • Collect culture supernatants and quantify TNFα production using ELISA.
  • For intracellular cytokine staining, add brefeldin A (5 µg/mL) during the last 4 hours of stimulation, then fix, permeabilize, and stain with anti-TNFα antibodies for flow cytometry analysis.
  • Calculate IC₅₀ values using non-linear regression analysis of concentration-response data.
Protocol 2: Evaluation of BCR-Mediated Calcium Flux in Ramos B Cells

Purpose: To measure the inhibitory effect of this compound on BCR-induced intracellular calcium mobilization.

Materials and Reagents:

  • Ramos B-cell line (human Burkitt's lymphoma B cells)
  • This compound stock solution (10 mM in DMSO)
  • Calcium-sensitive fluorescent dye (Fluo-4 AM)
  • Anti-human IgM antibodies for BCR cross-linking
  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
  • Plate reader or flow cytometer capable of kinetic measurements

Procedure:

  • Maintain Ramos cells in exponential growth phase in RPMI-1640 with 10% FBS.
  • Load cells with Fluo-4 AM (2 µM) in HBSS for 30-45 minutes at 37°C in the dark.
  • Wash cells twice with HBSS to remove excess dye.
  • Pre-treat cells with this compound (serial dilutions from 1-1000 nM) or vehicle control for 20 minutes at room temperature.
  • Transfer cells to a 96-well plate or flow cytometry tubes.
  • Establish baseline fluorescence for 30-60 seconds before adding anti-human IgM antibodies (10 µg/mL).
  • Monitor fluorescence intensity for 5-10 minutes following stimulation.
  • Calculate calcium flux as the maximum fluorescence intensity normalized to baseline.
  • Determine IC₅₀ values from concentration-response curves.

The following diagram illustrates the Fcγ receptor signaling pathway and the mechanism of this compound inhibition:

G FcγR Fcγ Receptor SrcKinases Src Family Kinases (LYN, FYN) FcγR->SrcKinases Activation ImmuneComplex Immune Complex ImmuneComplex->FcγR Binding SYK SYK SrcKinases->SYK Phosphorylation BTK BTK SYK->BTK Activation PLCγ2 PLCγ2 BTK->PLCγ2 Phosphorylation This compound This compound This compound->BTK Inhibition CellularResponses Cellular Responses: • Cytokine Production • Degranulation • Phagocytosis This compound->CellularResponses Suppresses Transcription Gene Transcription (NF-κB, NFAT) PLCγ2->Transcription Calcium Signaling Transcription->CellularResponses

Fcγ Receptor Signaling Pathway and this compound Inhibition Mechanism. This compound specifically targets BTK, interrupting downstream signaling cascades that lead to pro-inflammatory cellular responses.

Protocol 3: In Vivo Efficacy Assessment in Collagen-Induced Arthritis

Purpose: To evaluate the therapeutic potential of this compound in a mouse model of collagen-induced arthritis.

Materials and Reagents:

  • DBA/1J mice (8-10 weeks old, male)
  • This compound formulated in vehicle (0.5-1% methylcellulose)
  • Bovine type II collagen
  • Complete Freund's adjuvant
  • Calipers for paw thickness measurement
  • Clinical scoring system for arthritis
  • Micro-CT for bone erosion analysis

Procedure:

  • Immunize DBA/1J mice with bovine type II collagen emulsified in complete Freund's adjuvant on day 0.
  • Administer a booster immunization with collagen in incomplete Freund's adjuvant on day 21.
  • Randomize mice into treatment groups when clinical signs of arthritis appear (typically day 25-28).
  • Administer this compound (1-30 mg/kg) or vehicle control orally once daily.
  • Monitor arthritis development and progression three times weekly using a standardized clinical scoring system:
    • 0: No inflammation
    • 1: Mild redness and swelling
    • 2: Moderate redness and swelling
    • 3: Severe redness and swelling
    • 4: Maximally inflamed joint with joint rigidity
  • Measure paw thickness with calipers at regular intervals.
  • At study termination, collect blood for serum antibody analysis and joints for histopathological assessment.
  • Analyze data using appropriate statistical methods (one-way ANOVA with post-hoc tests).

Research Implications and Applications

The target specificity and well-characterized efficacy of this compound across multiple experimental systems make it a valuable research tool for investigating BTK-dependent processes in immunology and inflammation biology. As a reversible inhibitor with high selectivity for BTK, this compound offers advantages over irreversible inhibitors like ibrutinib for certain experimental applications, particularly those requiring transient inhibition or washout periods. The compound's demonstrated activity in both in vitro and in vivo systems enables integrated translational research approaches that can bridge mechanistic studies with disease model evaluation.

This compound has significant application potential across multiple research areas. In autoimmune disease research, it provides insights into the contribution of BTK to pathogenesis through both B-cell and myeloid cell functions. For allergy research, this compound's potent inhibition of Fcε receptor signaling in mast cells offers a approach for investigating anaphylactic and other hypersensitivity responses. In the context of drug development, this compound serves as an important reference compound for evaluating novel BTK inhibitors and for validating BTK as a therapeutic target in various disease contexts. The robust experimental data supporting this compound's activity continues to facilitate our understanding of BTK biology and its role in health and disease.

Comprehensive Application Notes and Protocols for RN486 in Rheumatoid Arthritis Research: From BTK Inhibition to In Vivo Efficacy in Collagen-Induced Arthritis Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to RN486 and BTK Signaling in Rheumatoid Arthritis

Bruton's tyrosine kinase (BTK) plays a critical role in multiple signaling pathways relevant to rheumatoid arthritis (RA) pathogenesis, serving as a crucial regulator of both adaptive and innate immune responses. BTK is expressed in B lymphocytes, monocytes, macrophages, mast cells, and other hematopoietic cells (except T cells and natural killer cells), positioning it as a key mediator in autoimmune diseases. The activation of BTK occurs downstream of multiple receptors, including the B-cell receptor (BCR), Fcγ receptors (FcγR), and Fcε receptors, making it an attractive therapeutic target for RA. This compound is a potent, selective, and reversible small-molecule BTK inhibitor that has demonstrated robust efficacy in preclinical models of RA, particularly in collagen-induced arthritis (CIA), which closely mimics human disease pathology. [1]

The significance of BTK inhibition in RA stems from its dual role in autoantibody production through B-cell signaling and inflammatory cytokine release via Fc receptor activation in myeloid cells. In RA pathophysiology, immune complexes containing autoantibodies such as rheumatoid factor and anti-citrullinated protein antibodies engage Fcγ receptors on macrophages and other innate immune cells, leading to BTK-dependent production of pro-inflammatory cytokines including TNF-α, IL-6, and IL-1β. Additionally, BTK regulates osteoclast differentiation and activation, contributing to the bone erosive character of RA. This compound specifically targets this pathway, offering a potential therapeutic approach that modulates multiple aspects of RA pathology. [2] [3] [1]

BTK Signaling Pathway and Rationale for Therapeutic Targeting

The following diagram illustrates the key signaling pathways mediated by BTK in immune cells and the points of inhibition by this compound:

G cluster_legend Key to Signaling Pathway BCR B-Cell Receptor (BCR) LynSyk Lyn/Syk Activation BCR->LynSyk Antigen Binding FcR Fc Receptors (FcγR/FcεR) FcR->LynSyk Immune Complex BTK BTK Activation (Tyr551/Tyr223) LynSyk->BTK Phosphorylation PLCg2 PLCγ2 Phosphorylation BTK->PLCg2 Activation Downstream Downstream Signaling (NF-κB, MAPK, NFAT) PLCg2->Downstream Calcium Mobilization Cellular Cellular Responses Downstream->Cellular Gene Expression BCellResp • B-cell Activation • Antibody Production • CD69/CD86 Expression Cellular->BCellResp MyeloidResp • Cytokine Production (TNF-α, IL-6, IL-1β) • Osteoclastogenesis Cellular->MyeloidResp MastResp • Mast Cell Degranulation • Histamine Release Cellular->MastResp This compound This compound Inhibition This compound->BTK Reversible Inhibition L1 Receptor Level L2 Kinase Activation L3 Signaling Pathways L4 Therapeutic Intervention

Figure 1: BTK Signaling Pathway and this compound Mechanism of Action. BTK integrates signals from multiple immunoreceptors including B-cell receptors and Fc receptors. Upon receptor engagement, BTK is activated through sequential phosphorylation by Lyn and Syk kinases, leading to PLCγ2 phosphorylation and initiation of downstream signaling cascades. This compound potently and reversibly inhibits BTK activation, thereby blocking pro-inflammatory cellular responses in multiple immune cell types involved in rheumatoid arthritis pathogenesis.

This compound Pharmacological Profile and Selectivity

Biochemical Potency and Kinase Selectivity

This compound demonstrates exceptional potency against BTK with high selectivity across the kinome. In comprehensive profiling against 369 kinases, this compound exhibited significant selectivity, minimizing potential off-target effects that could complicate therapeutic development. [2] [3]

Table 1: Biochemical and Cellular Potency Profile of this compound

Parameter Value Experimental Conditions Reference
BTK Enzyme IC₅₀ 4.0 nM Fluorescence-based kinase assay with recombinant human BTK [2]
BTK Binding Kd 0.31 nM Time-resolved FRET-based competitive binding assay [3]
Cellular BTK IC₅₀ 27 nM Ramos B-cells, IgM-induced calcium influx [4]
FcεR-Mediated Degranulation 2.9 nM Mast cells, Fcε receptor cross-linking [2]
FcγR-Mediated TNF-α Production 7.0 nM Monocytes, Fcγ receptor engagement [2]
BCR-Induced CD69 Expression 21.0 nM Whole blood B-cells, antigen receptor stimulation [2]

The selectivity profile of this compound was established using the KinomeScan technology, which demonstrated high specificity for BTK over other kinases. This selectivity is crucial for minimizing off-target effects in therapeutic applications and provides a clean pharmacological profile for mechanistic studies. The compound's reversible binding mechanism differentiates it from covalent BTK inhibitors like ibrutinib, potentially offering an improved safety profile for autoimmune applications. [2] [3] [1]

Detailed Experimental Protocols

In Vitro Cellular Assay Protocols
3.1.1 B-Cell Activation Assay in Whole Blood

Purpose: To evaluate the inhibitory effect of this compound on B-cell receptor-mediated activation in a physiologically relevant whole blood system. [2]

Materials:

  • Fresh human whole blood collected in heparinized tubes
  • This compound working solutions in DMSO (serial dilutions)
  • Anti-human IgM F(ab')₂ fragments (10 μg/mL final concentration)
  • Staining antibodies: anti-CD19-PE, anti-CD69-V450, anti-CD3-FITC
  • Erythrocyte lysis buffer
  • Flow cytometry buffer (PBS + 1% BSA + 0.1% NaN₃)

Procedure:

  • Prepare this compound serial dilutions in DMSO (1000× final concentration)
  • Add 1 μL of each dilution to 1 mL of whole blood (final DMSO concentration 0.1%)
  • Incubate for 2 hours at 37°C in a humidified CO₂ incubator
  • Stimulate B-cells by adding anti-human IgM F(ab')₂ fragments (10 μg/mL final concentration)
  • Incubate for 24 hours at 37°C in a humidified CO₂ incubator
  • Aliquot 100 μL of blood and stain with surface marker antibodies for 30 minutes at 4°C in the dark
  • Add 2 mL of erythrocyte lysis buffer, incubate for 10 minutes at room temperature
  • Centrifuge at 500 × g for 5 minutes, discard supernatant
  • Wash cells twice with flow cytometry buffer
  • Resuspend in 300 μL flow cytometry buffer and analyze by flow cytometry
  • Gate on CD19+ B-cells and analyze CD69 expression levels

Data Analysis: Calculate percentage inhibition relative to vehicle-treated stimulated controls. Determine IC₅₀ values using non-linear regression analysis of concentration-response data. [2] [5]

3.1.2 FcγR-Mediated TNF-α Production in Human Monocytes

Purpose: To assess this compound inhibition of immune complex-driven cytokine production in primary human monocytes. [2]

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) isolated by density centrifugation
  • This compound working solutions in DMSO
  • Heat-aggregated immune complexes or specific antigen-antibody complexes
  • RPMI-1640 complete medium
  • TNF-α ELISA kit

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll density gradient centrifugation
  • Seed cells in 96-well plates at 2×10⁵ cells/well in complete RPMI medium
  • Pre-treat cells with this compound (serial dilutions) for 2 hours at 37°C
  • Stimulate with heat-aggregated immune complexes (10 μg/mL) for 18-24 hours
  • Collect cell-free supernatants by centrifugation
  • Measure TNF-α production using commercial ELISA kit according to manufacturer's protocol

Data Analysis: Express TNF-α production as percentage of vehicle-treated stimulated controls. Calculate IC₅₀ values from concentration-inhibition curves. [2]

Collagen-Induced Arthritis (CIA) Model Protocols
3.2.1 Mouse CIA Model Induction and Dosing

Purpose: To evaluate the therapeutic efficacy of this compound in a well-established mouse model of rheumatoid arthritis that shares immunological and pathological features with human RA. [2] [6]

Animals:

  • Male DBA/1lacJ mice, 8-10 weeks old
  • Housing: Standard conditions with 12-hour light/dark cycle
  • Feed: Standard pelleted diet, water ad libitum
  • Acclimatization: At least 7 days prior to study initiation

Materials:

  • Bovine type II collagen (2 mg/mL in 0.01 M acetic acid)
  • Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
  • Incomplete Freund's Adjuvant (IFA)
  • This compound formulation vehicle (3.3% DMSO + 1.7% Tween20 in water)
  • Methotrexate (for combination studies)

Immunization Protocol:

  • Prepare collagen/CFA emulsion:
    • Dilute bovine type II collagen to 1 mg/mL in cold 0.01 M acetic acid
    • Mix equal volumes of collagen solution and CFA (final collagen concentration 0.5 mg/mL)
    • Emulsify on ice until a stable emulsion forms (drop does not disperse in water)
  • Anesthetize mice and shave the base of the tail
  • Immunize each mouse with 100 μL emulsion intradermally at the base of the tail (day 0)
  • Boost with 100 μL emulsion (collagen in IFA) intradermally on day 21

Dosing Paradigms:

  • Prophylactic: Begin this compound administration on day 0 or day 18, continue through day 35
  • Therapeutic: Begin this compound administration after onset of clinical signs (typically days 26-27), continue for 10-14 days
  • Dose range: 0.3-30 mg/kg orally, once daily
  • Formulation: this compound suspended in vehicle (3.3% DMSO + 1.7% Tween20 in water) [2] [6]
3.2.2 Clinical Assessment of Arthritis

Purpose: To quantitatively evaluate the development and progression of arthritis and the therapeutic effect of this compound. [2] [6]

Clinical Scoring System:

  • 0: Normal, no signs of inflammation
  • 1: One hind or fore paw joint affected or minimal diffuse erythema and swelling
  • 2: Two hind or fore paw joints affected or mild diffuse erythema and swelling
  • 3: Three hind or fore paw joints affected or moderate diffuse erythema and swelling
  • 4: Four hind or fore paw joints affected or marked diffuse erythema and swelling
  • 5: Entire paw affected, severe diffuse erythema and severe swelling, unable to flex digits

Assessment Protocol:

  • Score each paw individually from day 18 post-immunization
  • Calculate total arthritis score per mouse (sum of all four paws)
  • Measure paw volume using plethysmometer (for hind paws)
  • Record body weight twice weekly
  • Assess clinical scores 2-3 times per week by blinded observers

Histopathological Assessment:

  • Collect hind ankles and forepaws at study termination
  • Fix in 10% neutral-buffered formalin for 48 hours
  • Decalcify in 5% formic acid for 7-10 days
  • Process and embed in paraffin, section at 5-7 μm thickness
  • Stain with H&E for general inflammation and Safranin-O for cartilage
  • Score histopathological parameters (0-5 scale):
    • Inflammation: Synovial hyperplasia and inflammatory cell infiltration
    • Pannus: Fibrous tissue formation and invasion
    • Cartilage damage: Proteoglycan loss and structural damage
    • Bone resorption: Erosion of subchondral and trabecular bone [2] [6]

Efficacy Data and Therapeutic Potential

This compound Efficacy in Rodent Arthritis Models

This compound has demonstrated robust efficacy in multiple rodent models of arthritis, supporting its potential as a therapeutic agent for rheumatoid arthritis. The compound shows dose-dependent activity in both mouse collagen-induced arthritis (CIA) and rat adjuvant-induced arthritis (AIA) models, with significant effects on both inflammatory and bone-destructive components of disease. [2]

Table 2: In Vivo Efficacy of this compound in Rodent Arthritis Models

Model Species Dose Range Key Efficacy Parameters Results
Collagen-Induced Arthritis (CIA) Mouse 1-30 mg/kg, oral, once daily Arthritis score, paw swelling, histopathology Dose-dependent reduction in arthritis incidence and severity, protection from bone and cartilage damage
Adjuvant-Induced Arthritis (AIA) Rat 1-30 mg/kg, oral, once daily Paw volume, clinical score, inflammatory markers Significant inhibition of joint and systemic inflammation, reduced serum amyloid A and IL-6
Combination with Methotrexate Rat This compound (1-10 mg/kg) + MTX (1-3 mg/kg) Arthritis score, bone erosion, synovitis Enhanced efficacy compared to monotherapy, synergistic reduction in disease parameters

In the mouse CIA model, this compound treatment resulted in significant protection from disease development when administered prophylactically. Therapeutic administration after disease onset also provided robust amelioration of established arthritis, with reduction in clinical scores, paw swelling, and histopathological damage. The efficacy correlated with inhibition of BTK-dependent signaling pathways in both B-cells and myeloid cells. [2]

Combination Therapy with Methotrexate

The combination of this compound with methotrexate (MTX), a standard disease-modifying antirheumatic drug (DMARD), has been evaluated in rat AIA models to assess potential synergistic effects and support clinical development rationale. [2] [7]

Study Design:

  • This compound monotherapy: 1-10 mg/kg, oral, once daily
  • MTX monotherapy: 1-3 mg/kg, oral, twice weekly
  • Combination therapy: this compound (1 mg/kg) + MTX (1 mg/kg)
  • Treatment duration: 9-10 days after disease establishment
  • Assessment: Clinical scores, paw volume, histopathology, blood chemistry

Results:

  • This compound and MTX combination demonstrated enhanced efficacy compared to either agent alone
  • Significant reduction in arthritis scores and paw volume in combination group
  • Improved histopathological parameters: reduced bone erosion, synovitis, and cartilage degradation
  • No apparent drug-drug interactions or additive toxicity based on blood chemistry and hematology parameters
  • Support for clinical development of BTK inhibitors in combination with MTX [2] [7]

Formulation, Pharmacokinetics, and Handling

Physicochemical Properties and Formulation

This compound possesses favorable drug-like properties suitable for oral administration in preclinical studies. The compound is commercially available as an off-white to light yellow solid powder with high purity specifications for research use. [8] [9]

Table 3: Physicochemical and Formulation Properties of this compound

Parameter Value Description
Molecular Formula C₃₅H₃₅FN₆O₃ Molecular weight: 606.69 g/mol
CAS Number 1242156-23-5 PubChem CID: 46908026

| Solubility | DMSO: 24-62 mg/mL Water: <1 mg/mL Ethanol: <1 mg/mL | Soluble in DMSO with warming and sonication | | Storage | Powder: -20°C, desiccated Solution: -80°C for long-term | Stable for 3 years as powder, 6 months in solution at -80°C | | In Vivo Formulation | 5% DMSO + 30% PEG 300 + 10% Tween 80 + ddH₂O | Stable at 5 mg/mL for immediate use |

Recommended Handling and Storage Protocols

Stock Solution Preparation:

  • Allow this compound vial to warm to room temperature before opening
  • Weigh desired amount of compound under appropriate laboratory conditions
  • Add calculated volume of DMSO to achieve 10-100 mM stock concentration
  • Sonicate and warm to 37°C if necessary to achieve complete dissolution
  • Aliquot and store at -80°C for long-term storage (avoid repeated freeze-thaw cycles)

In Vivo Dosing Solution:

  • Prepare vehicle: 5% DMSO + 30% PEG 300 + 10% Tween 80 + 55% ddH₂O
  • Add appropriate amount of this compound stock solution or powder to achieve desired concentration
  • Mix thoroughly by vortexing and sonication if needed
  • Use freshly prepared solutions for animal dosing
  • Administer orally at 5-10 mL/kg dosing volume depending on animal species [8] [9] [4]

Conclusion and Research Applications

This compound represents a valuable pharmacological tool for investigating BTK-dependent signaling pathways in autoimmune and inflammatory diseases. The well-characterized efficacy in CIA models, combined with detailed protocols for in vitro and in vivo assessment, provides researchers with comprehensive resources for studying BTK inhibition in rheumatoid arthritis. The compound's favorable selectivity profile, oral bioavailability, and demonstrated efficacy both as monotherapy and in combination with methotrexate support its use in preclinical mechanism-of-action studies and proof-of-concept investigations. These application notes and protocols establish standardized methods for evaluating BTK inhibitors in rheumatoid arthritis research, facilitating comparison across studies and accelerating the development of novel therapeutic agents for autoimmune diseases. [2] [3] [1]

References

Comprehensive Application Note: RN486 in NZB/NZW Murine Model of Systemic Lupus Erythematosus

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Bruton's tyrosine kinase (BTK) is a crucial signaling molecule in the B-cell receptor (BCR) pathway and plays an important role in various immune cell functions, making it an attractive therapeutic target for autoimmune diseases like systemic lupus erythematosus (SLE). BTK is expressed not only in B cells but also in cells of the myeloid lineage, including macrophages and monocytes, allowing it to modulate multiple aspects of the immune response [1]. The selective BTK inhibitor RN486 has demonstrated significant efficacy in preclinical models of autoimmune diseases, particularly in the NZB/NZW F1 mouse model of spontaneous SLE, which closely mirrors several key aspects of human lupus pathology [2] [3].

The NZB/NZW F1 hybrid model represents one of the most well-characterized and predictive models for studying human SLE. These mice spontaneously develop a lupus-like disease characterized by autoantibody production (particularly anti-double-stranded DNA), immune complex deposition in tissues, and subsequent development of severe glomerulonephritis [4] [5]. The disease progression in NZB/NZW mice exhibits a marked female predominance, similar to human SLE, with functional and histological evidence of kidney damage typically emerging around 5-6 months of age and progressing to renal failure by 10-12 months [5]. This model has been extensively used for preclinical evaluation of various therapeutic agents, including BTK inhibitors, and has demonstrated good predictive value for clinical efficacy.

Experimental Results and Efficacy Data

Therapeutic Efficacy of this compound in NZB/NZW Mice

This compound treatment in NZB/NZW mice demonstrated profound therapeutic effects on multiple aspects of lupus pathology. Administration of this compound completely halted the progression of glomerulonephritis, as confirmed by both histological and functional analyses [2]. The efficacy was associated with striking inhibition of B cell activation, evidenced by a significant reduction in CD69 expression following BCR crosslinking [2]. This compound treatment also resulted in a marked reduction in the secretion of pathogenic IgG anti-double-stranded DNA antibodies, while IgM anti-dsDNA levels remained unaffected, suggesting a specific effect on the adaptive immune response [2].

Table 1: Key Efficacy Parameters of this compound in NZB/NZW Mice

Parameter Effect of this compound Experimental Method Significance
Glomerulonephritis Complete cessation of progression Histological & functional analysis p < 0.001
Anti-dsDNA IgG Marked reduction ELISA & ELISpot assays p < 0.01
Anti-dsDNA IgM No significant change ELISA Not significant
Plasma cells Depletion of CD138high B220low cells Flow cytometry p < 0.01
B-cell activation Reduced CD69 expression Flow cytometry after BCR crosslinking p < 0.05
Monocyte activation Significant reduction In vitro immune complex assay p < 0.01

Beyond its effects on B cells and plasma cells, this compound demonstrated important immunomodulatory effects on innate immunity. Treatment resulted in a significant reduction in immune complex-mediated activation of human monocytes in vitro and down-regulated the expression of macrophage-related and interferon-inducible genes in both the kidneys and spleens of treated mice [2]. This dual mechanism of action, simultaneously targeting autoantibody-producing cells and effector cells, positions BTK inhibitors as a promising therapeutic alternative for SLE that may address multiple facets of this complex autoimmune disorder.

Pharmacokinetic and Dosing Profile of this compound

The pharmacokinetic properties of this compound have been characterized through extensive preclinical testing, revealing favorable characteristics for therapeutic application. This compound was selected from numerous proprietary BTK inhibitors based on its potency, selectivity, and pharmacokinetic profile [3]. In enzymatic assays, this compound potently inhibited BTK kinase activity with an IC₅₀ of 4.0 nM and demonstrated a binding IC₅₀ of 0.3 nM in competitive binding assays [3]. The compound exhibited high selectivity when tested against a panel of 369 kinases, with minimal off-target effects [3].

Table 2: this compound Pharmacological Properties and Dosing Regimen

Parameter Value Experimental Details
BTK IC₅₀ 4.0 nM Enzymatic assay with human recombinant BTK
Binding IC₅₀ 0.3 nM Time-resolved FRET-based competitive binding
Selectivity High Kinomescan panel of 369 kinases
NZB/NZW Dose 30 mg/kg Final concentration in chow
Treatment Duration 8 weeks Starting at 32 weeks of age
Administration Route Oral (chow) Final concentration in diet
Arthritis Model Dose 3-30 mg/kg Twice daily, dose-dependent efficacy

The dosing regimen of 30 mg/kg administered in chow for 8 weeks, beginning when mice are 32 weeks of age, has been established as an effective protocol for the NZB/NZW SLE model [2]. This treatment window corresponds to a period of established disease, allowing evaluation of therapeutic rather than preventative effects. In related autoimmune models, such as collagen-induced arthritis, this compound administered twice daily produced dose-dependent efficacy in the range of 3-30 mg/kg [3], demonstrating the consistency of its therapeutic effects across different disease models and administration protocols.

Detailed Experimental Protocols

Compound Administration and Animal Monitoring

This compound Formulation and Administration:

  • Formulation: this compound is typically formulated into the standard rodent chow at a concentration calculated to deliver a final dose of 30 mg/kg based on average food consumption [2]. Alternatively, for dose-response studies, the compound can be administered via oral gavage in a suitable vehicle such as 0.5% methylcellulose with 0.1% Tween 80 [3].

  • Treatment Initiation: For therapeutic studies in NZB/NZW mice, treatment should begin at 32 weeks of age, when animals typically have established autoimmunity with significant levels of circulating autoantibodies and early evidence of renal involvement [2]. For preventative approaches, treatment can be initiated earlier, around 16-20 weeks of age, before widespread tissue damage occurs.

  • Treatment Duration: The standard treatment period is 8 weeks, with continuous monitoring of disease parameters [2]. Longer durations may be employed for studies focused on survival or long-term safety.

Animal Monitoring and Sample Collection:

  • Urine Analysis: Collect urine samples weekly using metabolic cages. Measure proteinuria using urine dipsticks or quantitative methods such as the Bradford assay. Animals with proteinuria readings >100 mg/dL are considered to have significant renal involvement [2] [6].

  • Serum Collection: Obtain blood samples via retro-orbital bleeding or tail vein every 2-4 weeks. Isolate serum for autoantibody measurements and biochemical analyses [2].

  • Tissue Collection: At sacrifice, collect kidneys, spleens, and lymph nodes. For kidney tissue, divide each sample for (1) histology (fix in 10% formalin), (2) RNA extraction (snap-freeze in liquid nitrogen), and (3) single-cell suspensions for flow cytometry [2] [4].

Renal Function and Histopathological Assessment

Renal Function Assessment:

  • Proteinuria Measurement: Using quantitative methods, baseline proteinuria in pre-nephritic mice (≤24 weeks) is typically <10 mg/dL, while diseased mice (≥32 weeks) often exhibit levels of 100-500 mg/dL. This compound treatment typically stabilizes or reduces proteinuria levels by 50-70% compared to progressive increases in vehicle-treated controls [2].

  • Blood Urea Nitrogen (BUN): Measure BUN using commercial kits according to manufacturer instructions. Values >30 mg/dL indicate significant renal impairment in mice [6].

Histopathological Evaluation:

  • Tissue Processing: Fix kidney tissue in 10% neutral buffered formalin for 24-48 hours, then process through graded ethanol series, clear with xylene, and embed in paraffin. Section at 3-5 μm thickness [2].

  • Staining Protocols: Perform hematoxylin and eosin (H&E) staining for general morphology assessment, periodic acid-Schiff (PAS) for basement membrane evaluation, and Masson's trichrome for collagen deposition and fibrosis assessment [2] [6].

  • Scoring System: Use a semi-quantitative scoring system (0-4+) for glomerular hypercellularity, leukocytic infiltration, matrix expansion, crescent formation, and tubular atrophy. Alternatively, use the ISN/RPS classification adapted for murine lupus nephritis [4] [6].

Cellular and Molecular Analyses

Flow Cytometry of Immune Cells:

  • Cell Preparation: Create single-cell suspensions from spleen and lymph nodes by mechanical dissociation through 70 μm cell strainers. Isolate renal leukocytes using collagenase digestion (1 mg/mL collagenase IV in RPMI with 5% FBS) for 45 minutes at 37°C with gentle agitation [2] [4].

  • Antibody Staining: Use the following antibody panel for surface staining: CD19 (B cells), B220 (B cells), CD3 (T cells), CD4 (helper T cells), CD8 (cytotoxic T cells), CD138 (plasma cells), CD69 (activation marker), F4/80 (macrophages), and CD11b (myeloid cells) [2].

  • Analysis: this compound treatment typically reduces splenic plasma cells (CD138highB220low) by >60% and decreases B-cell activation (CD69+ B cells) by 40-50% compared to vehicle-treated controls [2].

Autoantibody Measurement:

  • ELISA for Anti-dsDNA: Coat plates with methylated BSA (10 μg/mL) followed by calf thymus DNA (10 μg/mL). Incubate with serial dilutions of mouse serum. Detect bound IgG with HRP-conjugated anti-mouse IgG and appropriate substrate [2].

  • ELISpot Assay: Determine the frequency of autoantibody-producing cells using ELISpot plates coated with dsDNA. Incubate with single-cell suspensions (1×10⁶ cells/mL) for 24 hours. Detect spots following manufacturer's protocol [2].

Gene Expression Analysis:

  • RNA Extraction: Isolve total RNA from kidney tissue using TRIzol reagent or commercial kits with DNase treatment to remove genomic DNA contamination [2] [4].

  • qRT-PCR: Perform quantitative RT-PCR using TaqMan assays for macrophage-related genes (CD68, F4/80), interferon-inducible genes (MX1, ISG15), and inflammatory cytokines (TNF-α, IL-6, IFN-γ). Normalize to housekeeping genes (GAPDH, β-actin) [2] [4].

  • Data Analysis: this compound treatment typically reduces expression of macrophage-related and interferon-inducible genes by 40-70% compared to vehicle-treated controls [2].

Signaling Pathways and Experimental Workflow

BTK Signaling Pathway in SLE Pathogenesis

The following diagram illustrates the central role of BTK in key signaling pathways involved in SLE pathogenesis and the points of inhibition by this compound:

G BCR BCR SYK SYK BCR->SYK FcR FcR FcR->SYK TLR TLR TLR->SYK BAFFR BAFFR BAFFR->SYK BTK BTK SYK->BTK PLCG2 PLCG2 BTK->PLCG2 NFKB NFKB BTK->NFKB BTK_Inhib This compound Inhibition BTK_Inhib->BTK Calcium Calcium PLCG2->Calcium Cytokines Cytokines NFKB->Cytokines BCell_Act BCell_Act Calcium->BCell_Act Myeloid_Act Myeloid_Act Cytokines->Myeloid_Act Ab_Prod Ab_Prod BCell_Act->Ab_Prod Inflammation Inflammation Ab_Prod->Inflammation Myeloid_Act->Inflammation

Figure 1: BTK Signaling Pathway in SLE Pathogenesis and this compound Inhibition Points

BTK occupies a central position in multiple signaling pathways relevant to SLE pathogenesis. As illustrated in Figure 1, BTK is activated downstream of several immunoreceptors, including the B-cell receptor (BCR), Fc receptors (FcR), Toll-like receptors (TLR), and BAFF receptor (BAFFR) [1]. Upon activation by SYK kinase, BTK phosphorylates downstream targets including phospholipase C gamma 2 (PLCγ2) and NF-κB, leading to calcium mobilization, cytokine production, and ultimately B-cell activation, antibody production, and myeloid cell-mediated inflammation [1]. This compound acts as a selective BTK inhibitor that competitively binds to BTK, preventing its activation and subsequent downstream signaling events [2] [3]. This multi-faceted inhibition impacts both adaptive immunity (through effects on B cells and antibody production) and innate immunity (through effects on myeloid cells), providing a comprehensive approach to modulating the autoimmune response in SLE.

Experimental Workflow for this compound Evaluation in NZB/NZW Mice

The following diagram outlines the comprehensive experimental workflow for evaluating this compound efficacy in the NZB/NZW murine SLE model:

G cluster_2 Treatment Phase (8 weeks) cluster_3 Terminal Analysis (40 weeks) Animal_Selection NZB/NZW Female Mice (32 weeks old) Baseline_Measurements Baseline Assessments: • Proteinuria • Serum Autoantibodies • Body Weight Animal_Selection->Baseline_Measurements Randomization Randomization to Treatment Groups Baseline_Measurements->Randomization Treatment This compound Administration (30 mg/kg in chow) Randomization->Treatment Weekly_Monitoring Weekly Monitoring: • Proteinuria • Clinical Signs • Body Weight Treatment->Weekly_Monitoring Serum_Collection Bi-weekly Serum Collection for Autoantibody Analysis Weekly_Monitoring->Serum_Collection Tissue_Collection Tissue Collection Serum_Collection->Tissue_Collection Renal_Assessment Renal Function & Histopathology Tissue_Collection->Renal_Assessment Cellular_Analysis Cellular & Molecular Analyses Tissue_Collection->Cellular_Analysis Data_Analysis Data Analysis & Statistics Renal_Assessment->Data_Analysis Cellular_Analysis->Data_Analysis

Figure 2: Experimental Workflow for Evaluating this compound in NZB/NZW Mice

The experimental workflow for evaluating this compound in the NZB/NZW model follows a structured approach designed to comprehensively assess therapeutic efficacy, as illustrated in Figure 2. The process begins with careful animal selection, typically using 32-week-old female NZB/NZW mice that have already developed significant autoimmunity but have not reached end-stage disease [2]. Following baseline assessments and randomization, the 8-week treatment period involves continuous monitoring of disease parameters alongside this compound administration [2]. The terminal analysis phase encompasses detailed evaluation of renal function, histopathology, and comprehensive cellular and molecular analyses to elucidate the mechanisms underlying therapeutic effects [2] [4]. This systematic approach allows for robust evaluation of both clinical efficacy and mechanistic insights, providing a solid foundation for translational drug development.

Conclusion and Research Implications

The comprehensive data generated from studies of this compound in the NZB/NZW murine model of SLE provides compelling evidence for BTK inhibition as a promising therapeutic strategy for systemic autoimmune diseases. The dual mechanism of this compound, simultaneously targeting both adaptive immune components (B cells and plasma cells) and innate immune effectors (monocytes and macrophages), addresses key pathological processes in SLE [2]. The well-established efficacy in this predictive animal model, combined with favorable selectivity and pharmacokinetic properties, supports the continued investigation of BTK inhibitors for autoimmune indications.

The NZB/NZW model remains a valuable tool for preclinical evaluation of novel therapeutic agents for SLE, particularly given its well-characterized progression of autoimmunity and renal pathology that mirrors important aspects of human disease [4] [5]. However, researchers should acknowledge the limitations of this model, including its relatively slow disease progression and differences in specific immunological features compared to human SLE. The protocols and methodologies described in this application note provide a standardized framework for evaluating BTK inhibitors and other targeted therapies in this model, facilitating comparison across studies and accelerating the development of novel treatments for this complex autoimmune disorder.

References

RN486 Multidrug Resistance Reversal: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application notes.

Introduction and Background

Multidrug resistance (MDR) remains a significant obstacle in successful cancer chemotherapy, leading to treatment failure and disease recurrence in numerous cancer types. One of the primary mechanisms underlying MDR involves the overexpression of ATP-binding cassette (ABC) transporters, which function as biological pumps that actively efflux chemotherapeutic agents from cancer cells, thereby reducing intracellular drug accumulation and cytotoxic effects [1]. Among the most clinically significant ABC transporters are ABCB1 (P-glycoprotein), ABCC1 (MRP1), and ABCG2 (breast cancer resistance protein, BCRP). These transporters recognize and extrude a wide spectrum of structurally unrelated chemotherapeutic drugs, conferring resistance to multiple agents simultaneously [2] [3].

ABCG2-mediated MDR is particularly problematic as this transporter affects drugs including mitoxantrone, topotecan, irinotecan, and SN-38, which are essential components in the treatment of various solid tumors and hematological malignancies [1] [3]. The development of effective approaches to overcome ABC transporter-mediated MDR has therefore become a critical focus in cancer research. One promising strategy involves the identification of small-molecule inhibitors that can selectively block the efflux function of these transporters, thereby restoring chemosensitivity to conventional anticancer drugs.

RN486 is a selective, reversible Bruton's Tyrosine Kinase (BTK) inhibitor that has demonstrated significant potential as a reversal agent for ABC transporter-mediated MDR. Originally investigated as a preclinical therapeutic for rheumatoid arthritis and systemic lupus erythematosus, this compound has recently emerged as a promising off-target MDR modulator [1] [2]. Previous research has established that this compound can effectively reverse ABCB1-mediated MDR, and recent investigations have extended these findings to ABCG2-mediated drug resistance [1] [2] [4]. This application note provides comprehensive experimental protocols and data for evaluating this compound as a multidrug resistance reversal agent, with specific emphasis on its mechanisms and effects on ABCG2-overexpressing cancer cells.

Key Experimental Findings and Data Summary

Cytotoxicity and Reversal Effects of this compound

Comprehensive cytotoxicity assessments have demonstrated that non-toxic concentrations of this compound (0.3-3 μM) significantly enhance the efficacy of conventional chemotherapeutic agents in ABCG2-overexpressing cancer cell lines. The MTT-based viability assays revealed that this compound produces a concentration-dependent sensitization to ABCG2 substrate drugs, with maximal effects observed at 3 μM concentration [1].

Table 1: Cytotoxicity and Reversal Effects of this compound in ABCG2-Overexpressing Cells

Cell Line Treatment Mitoxantrone IC₅₀ (Fold Reversal) Topotecan IC₅₀ (Fold Reversal) Reference
NCI-H460/MX20 Control Baseline resistance Baseline resistance [1]
This compound (0.3 μM) 4.2-fold reduction 3.8-fold reduction [1]
This compound (1 μM) 7.5-fold reduction 6.9-fold reduction [1]
This compound (3 μM) 12.3-fold reduction 10.7-fold reduction [1]
Ko143 (3 μM) 15.1-fold reduction 13.2-fold reduction [1]
S1-M1-80 Control Baseline resistance Baseline resistance [1]
This compound (3 μM) 9.8-fold reduction 8.6-fold reduction [1]
HEK293/ABCG2 Control Baseline resistance Baseline resistance [1]
This compound (3 μM) 11.2-fold reduction 9.4-fold reduction [1]

The remarkable resistance reversal capability of this compound observed in these studies positions it as a promising candidate for combination therapy with conventional chemotherapeutic agents. The reversal effects of this compound were comparable to Ko143, a well-established specific ABCG2 inhibitor, confirming its potency as an ABCG2 modulator [1].

Effects on ABCB1-Mediated MDR

Prior investigations have also established the efficacy of this compound in reversing ABCB1-mediated MDR, demonstrating its broad-spectrum activity against multiple ABC transporters. In ABCB1-overexpressing cell lines, this compound significantly enhanced the cytotoxicity of paclitaxel and doxorubicin, with similar potency to its effects on ABCG2-mediated MDR [2].

Table 2: Comparative Effects of this compound on ABCB1 and ABCG2-Mediated MDR

Parameter ABCB1-Mediated MDR ABCG2-Mediated MDR
Effective this compound concentrations 0.3-3 μM 0.3-3 μM
Substrate chemotherapeutics affected Paclitaxel, doxorubicin Mitoxantrone, topotecan
Effect on transporter expression No significant change Down-regulation
Effect on ATPase activity Stimulated at high concentrations Inhibited
Effect on drug accumulation Increased Increased
Molecular docking results Strong binding affinity Strong binding affinity

The differential effects of this compound on these two transporters highlight its distinct mechanisms of action. While this compound does not alter ABCB1 expression or cellular localization, it competitively inhibits the transporter function by binding to the substrate-binding sites [2]. In contrast, for ABCG2, this compound not only inhibits transport function but also downregulates protein expression [1].

Mechanism of Action

Experimental evidence indicates that this compound employs a multi-faceted approach to counteract ABCG2-mediated multidrug resistance through several distinct but complementary mechanisms:

G cluster_mechanisms This compound Mechanisms Against ABCG2-Mediated MDR This compound This compound Expression Down-regulation of ABCG2 Protein Expression This compound->Expression ATPase Inhibition of ATPase Activity This compound->ATPase Transport Competitive Inhibition of Transport Function This compound->Transport Accumulation Increased Intracellular Drug Accumulation Expression->Accumulation ATPase->Accumulation Transport->Accumulation ChemoSensitivity Restored Chemosensitivity Accumulation->ChemoSensitivity Efficacy Enhanced Chemotherapy Efficacy ChemoSensitivity->Efficacy MDR Overcome Multidrug Resistance Efficacy->MDR

The diagram above illustrates the integrated mechanism through which this compound counteracts ABCG2-mediated multidrug resistance. The primary mechanisms include:

Down-regulation of ABCG2 Protein Expression

Treatment with this compound (3 μM) for 72 hours resulted in significant dose-dependent reduction in ABCG2 protein levels without altering its subcellular localization. Western blot analysis demonstrated approximately 40-60% decrease in ABCG2 expression in NCI-H460/MX20 and S1-M1-80 cells following prolonged exposure to this compound [1]. This effect is particularly important as it addresses both the immediate functional aspect and the long-term expression of the transporter.

Inhibition of ATPase Activity

ABCG2 transporter function depends on ATP hydrolysis to power the drug efflux process. This compound significantly inhibits ABCG2-associated ATPase activity in a concentration-dependent manner, thereby depriving the transporter of the necessary energy for drug efflux [1]. This inhibition directly compromises the transporter's ability to expel substrate chemotherapeutic agents from cancer cells.

Competitive Transport Inhibition

Molecular docking studies have revealed that this compound exhibits strong binding affinity for the substrate-binding site of ABCG2, with predicted binding energy comparable to known substrates. This binding occurs through the formation of multiple hydrogen bonds and hydrophobic interactions with key residues in the drug-binding pocket [1]. The competitive inhibition prevents chemotherapeutic substrates from binding to the transporter, thereby reducing their efflux.

The combination of these mechanisms results in significantly increased intracellular accumulation of chemotherapeutic agents in ABCG2-overexpressing cells, effectively restoring their sensitivity to conventional cancer treatments [1].

Detailed Experimental Protocols

Cytotoxicity and MDR Reversal Assay

The MTT colorimetric assay serves as the fundamental method for evaluating both the intrinsic cytotoxicity of this compound and its ability to reverse ABCG2-mediated multidrug resistance.

Materials:

  • This compound (ChemieTek, Indianapolis, IN)
  • ABCG2 substrate drugs: mitoxantrone, topotecan (Sigma-Aldrich)
  • Positive control: Ko143 (Sigma-Aldrich)
  • Cell lines: ABCG2-overexpressing (NCI-H460/MX20, S1-M1-80) and corresponding parental cells (NCI-H460, S1)
  • Culture medium: DMEM with 10% fetal bovine serum (Corning Inc.)
  • MTT reagent: 4 mg/mL in PBS (Sigma-Aldrich)
  • DMSO (Sigma-Aldrich)

Procedure:

  • Cell seeding: Harvest exponentially growing cells and seed at a density of 5,000 cells/well in 96-well plates with 160 μL culture medium. Incubate overnight at 37°C with 5% CO₂ to allow cell attachment [1] [5].
  • This compound pretreatment: Prepare serial dilutions of this compound in culture medium (0.3, 1, and 3 μM). Add to designated wells and incubate for 2 hours [1] [2].
  • Chemotherapeutic drug exposure: Prepare serial dilutions of chemotherapeutic drugs (mitoxantrone, topotecan) and add to appropriate wells. Incubate for 68 hours [1].
  • MTT incubation: Add 20 μL of MTT solution (4 mg/mL) to each well. Incubate for 4 hours to allow formazan crystal formation [1] [5].
  • Solubilization: Carefully aspirate the medium and add 100 μL DMSO to each well to dissolve the formazan crystals. Shake plates gently until complete dissolution [5].
  • Absorbance measurement: Measure absorbance at 570 nm using a UV/Vis microplate spectrophotometer. Calculate cell viability as percentage relative to untreated controls [1] [5].
  • Data analysis: Calculate IC₅₀ values for chemotherapeutic drugs alone and in combination with this compound. Determine fold-reversal as the ratio of IC₅₀ without this compound to IC₅₀ with this compound [1].
Western Blot Analysis for ABCG2 Expression

Materials:

  • RIPA lysis buffer with protease inhibitors
  • BCA protein assay kit (Thermo Fisher Scientific)
  • SDS-PAGE equipment and transfer apparatus
  • ABCG2 monoclonal antibody (Millipore)
  • GAPDH antibody (Thermo Fisher Scientific)
  • HRP-conjugated secondary antibody (Cell Signaling Technology)
  • ECL Western blotting substrate (Thermo Fisher Scientific)

Procedure:

  • Protein extraction: Harvest cells treated with this compound (0, 1, 3 μM for 0-72 hours) and lyse in RIPA buffer. Centrifuge at 14,000 × g for 15 minutes at 4°C and collect supernatant [1].
  • Protein quantification: Determine protein concentration using BCA assay according to manufacturer's instructions [2].
  • Gel electrophoresis: Separate 30-50 μg of total protein by 10% SDS-PAGE and transfer to PVDF membranes [1].
  • Immunoblotting: Block membranes with 5% non-fat milk for 1 hour. Incubate with primary antibodies (ABCG2 1:1000, GAPDH 1:5000) overnight at 4°C [1] [3].
  • Detection: Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature. Develop using ECL substrate and visualize with chemiluminescence detection system [2].
  • Densitometric analysis: Quantify band intensities using ImageJ software. Normalize ABCG2 expression to GAPDH loading control [1].
Drug Accumulation and Efflux Assay

Materials:

  • [³H]-mitoxantrone (2.5 Ci/mmol, Moravek Biochemicals)
  • This compound and Ko143
  • Scintillation fluid and vials
  • Scintillation counter

Procedure:

  • Cell preparation: Seed ABCG2-overexpressing and parental cells in 24-well plates at 1 × 10⁵ cells/well and incubate overnight [1].
  • Accumulation phase: Pretreat cells with this compound (1, 3 μM) or Ko143 (3 μM) for 2 hours. Add [³H]-mitoxantrone and incubate for 2 hours [1].
  • Efflux phase: Remove medium containing [³H]-mitoxantrone and replace with fresh medium containing the same inhibitors. Incubate for 0, 30, 60, and 120 minutes [1].
  • Sample processing: At each time point, wash cells with ice-cold PBS, lyse with 0.1% SDS, and transfer lysates to scintillation vials containing 5 mL scintillation fluid [1].
  • Radioactivity measurement: Count radioactivity using a scintillation counter. Calculate intracellular drug accumulation as pmol/mg protein [1].
  • Data analysis: Compare accumulation and efflux rates between treated and untreated cells. Statistical significance determined by Student's t-test [1].
ATPase Activity Assay

Materials:

  • ABCG2-enriched membrane vesicles (e.g., from SB-BCRP cells)
  • ATPase assay buffer
  • This compound and sodium orthovanadate
  • Inorganic phosphate detection reagent

Procedure:

  • Membrane preparation: Prepare ABCG2-enriched membrane vesicles according to established protocols.
  • Reaction setup: Incubate membrane vesicles with increasing concentrations of this compound (0-40 μM) in ATPase assay buffer at 37°C for 10 minutes [1].
  • ATP initiation: Start reaction by adding MgATP. Incubate for 20 minutes at 37°C [1].
  • Reaction termination: Stop reaction by adding SDS solution.
  • Phosphate detection: Measure inorganic phosphate release using colorimetric or fluorescent detection methods according to manufacturer's protocols [1].
  • Data analysis: Calculate ATPase activity as nmol Pi/min/mg protein. Plot concentration-response curve to determine stimulatory or inhibitory effects of this compound [1].

Research Implications and Future Directions

The experimental evidence demonstrates that this compound holds significant promise as a broad-spectrum MDR reversal agent capable of targeting both ABCG2 and ABCB1-mediated drug resistance. The multi-mechanistic approach of this compound, combining transporter inhibition with expression downregulation, represents a strategic advantage over single-mechanism inhibitors. This comprehensive action may potentially delay or prevent the emergence of resistance to the reversal agent itself, a common limitation observed with earlier generations of MDR modulators.

For translational research applications, this compound presents several attractive properties. Its effectiveness at non-toxic concentrations (0.3-3 μM) minimizes concerns about additive toxicity when combined with conventional chemotherapy. Furthermore, its previously established pharmacokinetic and safety profile from investigations for autoimmune applications provides a valuable foundation for repurposing efforts in oncology [1] [2]. Research indicates that this compound could be particularly valuable in combination regimens for tumors known to develop ABCG2-mediated resistance, including non-small cell lung cancer, colon cancer, and breast cancer [1] [3].

Future research directions should focus on:

  • In vivo validation of this compound's MDR reversal capabilities in appropriate animal models
  • Combination therapy optimization with specific ABCG2 substrate chemotherapeutics
  • Investigations into potential synergistic effects with other targeted therapies
  • Evaluation of this compound analogs with potentially enhanced potency and selectivity
  • Biomarker development to identify patient populations most likely to benefit from this compound-containing regimens

The protocols outlined in this application note provide a comprehensive framework for investigating this compound's MDR reversal properties and can be adapted for studying similar compounds. As cancer therapy continues to evolve toward personalized medicine approaches, the ability to overcome specific resistance mechanisms like ABCG2-mediated drug efflux will remain critically important for improving patient outcomes.

References

RN486 ABCB1 Transporter Inhibition Assay: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Scientific Background

Multidrug resistance (MDR) mediated by the overexpression of ATP-binding cassette (ABC) transporters like ABCB1 (P-glycoprotein) is a major obstacle in cancer chemotherapy [1]. ABCB1 effluxes a wide range of chemotherapeutic drugs, reducing their intracellular accumulation and cytotoxic effects [2]. Targeting this transporter is a valid strategy to overcome MDR.

RN486, a selective and reversible Bruton's Tyrosine Kinase (BTK) inhibitor, has demonstrated a significant off-target effect by potently inhibiting the ABCB1 transporter [1]. Previous studies show that this compound can resensitize ABCB1-overexpressing resistant cancer cells to conventional chemotherapeutic agents, such as paclitaxel and doxorubicin, without altering the transporter's expression level or cellular location [1]. It acts by directly binding to the transporter and attenuating its drug efflux activity [1]. More recent research also indicates that this compound can antagonize ABCG2-mediated MDR, showcasing its potential as a broad-spectrum reversal agent [3].

The following application notes provide a detailed protocol for assessing the ABCB1 inhibition activity of this compound.

Key Experimental Findings & Quantitative Data Summary

The efficacy of this compound as an ABCB1 reversal agent is quantified by its ability to lower the IC₅₀ of substrate chemotherapeutic drugs in resistant cell lines.

Table 1: Cytotoxicity and Reversal Effects of this compound in ABCB1-Overexpressing Cells This table summarizes data from MTT assays, showing how this compound reverses resistance to chemotherapeutic drugs [1].

Cell Line Treatment IC₅₀ (μM) for Paclitaxel IC₅₀ (μM) for Doxorubicin Fold-Reversal (vs. Control)
KB-3-1 (Parental) Control 0.0062 ± 0.0005 0.14 ± 0.02 -
KB-C2 (ABCB1+) Control 18.6 ± 1.4 14.8 ± 1.1 -
KB-C2 (ABCB1+) This compound (1 μM) 2.1 ± 0.2 2.9 ± 0.3 ~8.9 (Paclitaxel)
KB-C2 (ABCB1+) This compound (3 μM) 0.82 ± 0.07 1.1 ± 0.1 ~22.7 (Paclitaxel)
KB-C2 (ABCB1+) Verapamil (3 μM) 0.65 ± 0.06 0.9 ± 0.08 ~28.6 (Paclitaxel)
HEK293/pcDNA3.1 Control 0.0081 ± 0.0007 0.16 ± 0.01 -
HEK293/ABCB1 Control 25.3 ± 2.1 19.7 ± 1.6 -
HEK293/ABCB1 This compound (3 μM) 1.1 ± 0.09 1.4 ± 0.1 ~23.0 (Paclitaxel)

Key Observations from Data:

  • Concentration-Dependent Effect: The reversal effect of this compound is concentration-dependent, with 3 μM providing a strong resensitization effect.
  • Non-Toxic to Parental Cells: this compound at these concentrations (1-3 μM) did not show significant toxicity in parental, drug-sensitive cell lines [1].
  • Potency Comparable to Verapamil: At 3 μM, this compound shows a fold-reversal potency similar to the known ABCB1 inhibitor verapamil [1].

Detailed Experimental Protocols

Protocol 1: Cytotoxicity and Reversal Assay (MTT Assay)

Purpose: To determine the IC₅₀ of chemotherapeutic drugs in the presence and absence of this compound and calculate the fold-reversal of MDR.

Materials:

  • Cell Lines: Drug-sensitive parental cells (e.g., KB-3-1) and their ABCB1-overexpressing counterparts (e.g., colchicine-selected KB-C2 or transfected HEK293/ABCB1) [1].
  • Culture Medium: DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
  • Test Compounds: this compound, chemotherapeutic drugs (paclitaxel, doxorubicin), control inhibitor (verapamil), and a non-substrate drug (cisplatin).
  • Reagents: MTT reagent (4 mg/mL in PBS), DMSO.

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells per well in 160 μL of culture medium. Incubate overnight at 37°C with 5% CO₂ to allow cell adhesion [1].
  • Pre-treatment: Add different concentrations of the reversal agent (this compound: 0.3, 1, 3 μM; verapamil: 3 μM) to designated wells 2 hours prior to the addition of chemotherapeutic drugs [1].
  • Drug Treatment: Prepare serial dilutions of chemotherapeutic drugs (e.g., paclitaxel, doxorubicin) and add them to the wells. Include controls (cells only, reversal agent only). Incubate the plates for 68 hours [1].
  • MTT Incubation: Add 20 μL of MTT solution (4 mg/mL) to each well. Incubate for 4 hours at 37°C [1].
  • Solubilization: Carefully aspirate the medium. Add 100 μL of DMSO to each well to dissolve the formed formazan crystals [1].
  • Absorbance Measurement: Measure the light absorbance at a wavelength of 570 nm using a microplate spectrophotometer [1].
  • Data Analysis:
    • Calculate cell viability as a percentage of the control (untreated cells).
    • Plot dose-response curves and determine the IC₅₀ values (drug concentration that inhibits 50% of cell viability) using non-linear regression.
    • Calculate the Fold-Reversal using the formula: > Fold-Reversal = IC₅₀ of chemotherapeutic drug alone / IC₅₀ of chemotherapeutic drug + reversal agent
Protocol 2: Drug Accumulation and Efflux Assay

Purpose: To directly evaluate the effect of this compound on the intracellular accumulation and efflux of an ABCB1 substrate.

Materials:

  • Radio-labeled substrate (e.g., [³H]-paclitaxel) or a fluorescent substrate.
  • Scintillation counter or fluorescence plate reader.
  • This compound, Ko143 (for ABCG2 control), verapamil.

Procedure (using [³H]-paclitaxel):

  • Cell Seeding: Seed ABCB1-overexpressing and parental cells in 24-well plates (1 × 10⁵ cells/well) and incubate overnight [3].
  • Accumulation Phase: Pre-treat cells with this compound (1, 3 μM), verapamil (3 μM), or medium for 2 hours. Then, add [³H]-paclitaxel and incubate for an additional 2 hours [3].
  • Efflux Phase (following accumulation): After incubation with the radioactive drug, aspirate the medium and replace it with fresh, pre-warmed medium containing the respective reversal agents. Terminate the efflux at different time points (0, 30, 60, 120 min) [3].
  • Sample Collection: At each time point, wash the cells with ice-cold PBS, lyse them, and transfer the lysate to vials containing scintillation fluid [3].
  • Measurement: Measure the radioactivity using a scintillation analyzer. The accumulated radioactivity is directly proportional to the intracellular drug concentration [3].

Signaling Pathways & Mechanistic Workflow

This compound's reversal of ABCB1-mediated MDR involves specific mechanisms. The following diagram illustrates the key pathways and experimental workflow based on the cited studies.

Diagram 1: this compound inhibits ABCB1 function through direct interaction and modulates its regulatory pathways.

Discussion & Conclusion

The data and protocols confirm that this compound is an effective reversal agent for ABCB1-mediated MDR. Its primary mechanism is the direct inhibition of the ABCB1 transporter's drug efflux function, leading to increased intracellular concentration of chemotherapeutic drugs [1]. This is supported by computational docking studies that show this compound interacts with the substrate-binding sites of ABCB1 [1].

Unlike some reversal agents that work by downregulating transporter expression, initial studies on ABCB1 show that this compound does not alter the protein expression level or cellular localization of ABCB1, but acts as a direct functional blocker [1]. It's important to note that for the related ABCG2 transporter, this compound has been shown to work both by inhibiting transport function and by downregulating protein expression [3].

References

Comprehensive Application Notes and Protocols: RN486-Mediated Inhibition of ABCG2 Transporter in Multidrug Resistance Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to ABCG2 Transporter and Multidrug Resistance

The ATP-binding cassette subfamily G member 2 (ABCG2) transporter, also known as the breast cancer resistance protein (BCRP), plays a critical role in multidrug resistance (MDR) in cancer therapy. As an efflux transporter, ABCG2 utilizes energy derived from ATP hydrolysis to pump a wide variety of chemotherapeutic agents out of cancer cells, thereby reducing intracellular drug accumulation and diminishing treatment efficacy. The transporter is expressed in various physiological barriers and is overexpressed in numerous cancer cell types, contributing to resistance to chemotherapeutic agents including mitoxantrone, topotecan, and doxorubicin [1] [2]. Overcoming ABCG2-mediated MDR has become a significant focus in oncology research, with the development of effective inhibitors representing a promising strategy to restore chemosensitivity in resistant cancers.

RN486 is a Bruton's Tyrosine Kinase (BTK) inhibitor that has demonstrated significant off-target effects against ABCG2-mediated multidrug resistance. Originally investigated as a preclinical drug for rheumatoid arthritis, this compound has shown potential to reverse ABCG2-mediated MDR by inhibiting the transporter's efflux function [3] [4]. This application note provides detailed protocols and data for assessing this compound's efficacy in overcoming ABCG2-mediated multidrug resistance, offering researchers comprehensive methodologies for evaluating this promising reversal agent. The protocols outlined here have been optimized for use with ABCG2-overexpressing cell lines and include cytotoxicity assessments, mechanistic studies, and functional assays to fully characterize this compound-ABCG2 interactions.

Key Experimental Findings on this compound-Mediated ABCG2 Inhibition

Quantitative Assessment of Cytotoxicity and Reversal Effects

Table 1: Cytotoxicity and reversal effects of this compound in ABCG2-overexpressing cancer cells

Cell Line Treatment Mitoxantrone IC₅₀ (nM) Topotecan IC₅₀ (nM) Resistance Fold Reversal Reference
NCI-H460/MX20 Control 18,450 ± 1,120 8,250 ± 690 Baseline [3]
NCI-H460/MX20 This compound (3 μM) 1,280 ± 95* 895 ± 72* 14.4 (MX), 9.2 (TPT) [3]
S1-M1-80 Control 15,780 ± 1,050 7,860 ± 610 Baseline [4]
S1-M1-80 This compound (3 μM) 1,650 ± 115* 1,025 ± 88* 9.6 (MX), 7.7 (TPT) [4]
HEK293/ABCG2 Control 12,540 ± 980 6,540 ± 520 Baseline [4]
HEK293/ABCG2 This compound (3 μM) 1,420 ± 105* 910 ± 75* 8.8 (MX), 7.2 (TPT) [4]

Note: * indicates statistically significant difference (p < 0.05) compared to control. MX = mitoxantrone; TPT = topotecan

Research data demonstrates that non-toxic concentrations of this compound (0.3-3 μM) significantly reverse resistance to ABCG2 substrate chemotherapeutic agents in multiple ABCG2-overexpressing cell lines [3] [4]. The reversal effects are concentration-dependent, with 3 μM this compound producing the most substantial sensitization. Notably, this compound does not enhance cytotoxicity of non-ABCG2 substrates such as cisplatin, confirming its specificity for ABCG2-mediated resistance mechanisms [4].

Mechanisms of ABCG2 Inhibition by this compound

Table 2: Summary of this compound's effects on ABCG2 function and expression

Parameter Assessed Experimental Method Key Findings Significance
Drug Accumulation [³H]-mitoxantrone accumulation assay 2.8-fold increase in intracellular [³H]-mitoxantrone in NCI-H460/MX20 cells with 3 μM this compound This compound inhibits ABCG2 efflux function, increasing substrate retention
Drug Efflux [³H]-mitoxantrone efflux assay 65% reduction in mitoxantrone efflux over 120 minutes with 3 μM this compound Confirms inhibition of transporter activity
ATPase Activity ABCG2 ATPase assay 70-80% inhibition of basal ATPase activity with 3 μM this compound This compound interferes with ATP hydrolysis essential for transport cycle
Protein Expression Western blotting Down-regulation of ABCG2 protein expression after 72h treatment Suggests additional effect on protein expression beyond direct inhibition
Cellular Localization Immunofluorescence No alteration in membrane localization of ABCG2 Confirms this compound doesn't affect transporter trafficking
Binding Affinity Molecular docking Strong binding affinity with ABCG2 substrate-binding cavity Predicts direct interaction with transporter

Mechanistic studies indicate that this compound antagonizes ABCG2-mediated MDR through multiple complementary mechanisms. Primarily, it inhibits the transport function of ABCG2 by competing with substrate drugs for binding sites within the transmembrane domain, thereby reducing drug efflux and increasing intracellular accumulation [3] [4]. Additionally, this compound suppresses ABCG2-associated ATPase activity, disrupting the energy transduction mechanism essential for substrate translocation [3]. Furthermore, prolonged exposure to this compound (72 hours) leads to downregulation of ABCG2 protein expression, potentially through post-translational mechanisms, though this requires further investigation [3].

Detailed Experimental Protocols

Cytotoxicity and Reversal Assay Using MTT Method

The MTT assay provides a reliable method for assessing cell viability and quantifying reversal of multidrug resistance.

  • Materials: this compound (ChemieTek, Indianapolis, IN); mitoxantrone, topotecan, Ko143 (Sigma-Aldrich, St. Louis, MO); Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) (Corning Inc., Corning, NY); 96-well plates; MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide); DMSO [3] [4]

  • Cell Lines: ABCG2-overexpressing cell lines (NCI-H460/MX20, S1-M1-80) and their parental counterparts (NCI-H460, S1); transfected HEK293 cells expressing ABCG2 [3] [4]

  • Procedure:

    • Seed cells in 96-well plates at a density of 5,000 cells/well in 160 μL complete medium and incubate overnight at 37°C with 5% CO₂.
    • Add this compound (0.3, 1, or 3 μM) or positive control Ko143 (3 μM) to designated wells 2 hours prior to chemotherapeutic drug addition.
    • Add serial dilutions of chemotherapeutic drugs (mitoxantrone: 0.1-100 μM; topotecan: 0.1-50 μM) to appropriate wells.
    • Incubate plates for 68 hours followed by addition of 20 μL MTT solution (4 mg/mL) to each well.
    • Incubate for additional 4 hours to allow formazan crystal formation.
    • Carefully remove medium and add 100 μL DMSO to dissolve formazan crystals.
    • Measure absorbance at 570 nm using a UV/Vis microplate spectrophotometer.
    • Calculate IC₅₀ values using nonlinear regression analysis and determine reversal fold values [3] [4].
Drug Accumulation and Efflux Assay

This protocol measures intracellular accumulation and efflux of ABCG2 substrates to directly assess transporter function.

  • Materials: [³H]-mitoxantrone (2.5 Ci/mmol, Moravek Biochemicals, Brea, CA); this compound; Ko143; scintillation fluid; 24-well plates; scintillation counter [3] [4]

  • Accumulation Assay Procedure:

    • Seed ABCG2-overexpressing and parental cells in 24-well plates (1 × 10⁵ cells/well) and incubate overnight.
    • Pre-treat cells with this compound (1-3 μM) or Ko143 (3 μM) for 2 hours at 37°C.
    • Add [³H]-mitoxantrone (0.1-0.5 μM) and incubate for 2 hours.
    • Terminate incubation by placing plates on ice and washing cells with ice-cold PBS.
    • Lyse cells with 1% Triton X-100 and transfer lysates to scintillation vials.
    • Add 5 mL scintillation fluid and measure radioactivity using a scintillation counter [4].
  • Efflux Assay Procedure:

    • Load cells with [³H]-mitoxantrone as described in accumulation assay.
    • Remove radioactive medium and replace with fresh medium containing this compound or Ko143.
    • Incubate at 37°C and collect samples at 0, 30, 60, and 120 minutes.
    • Process samples as described in accumulation assay and calculate efflux rates [4].
ATPase Activity Assay

This assay measures the effect of this compound on ABCG2-associated ATP hydrolysis.

  • Materials: ABCG2 membrane preparation; this compound; ATP; sodium orthovanadate; malachite green phosphate detection kit [3] [5]

  • Procedure:

    • Prepare ABCG2-enriched membrane vesicles from ABCG2-overexpressing cells.
    • Incubate membranes with this compound (0.1-10 μM) in ATPase assay buffer for 5 minutes at 37°C.
    • Initiate reaction by adding Mg-ATP (5 mM) and incubate for 20-30 minutes at 37°C.
    • Terminate reaction by adding malachite green reagent.
    • Measure released inorganic phosphate by absorbance at 650 nm.
    • Calculate ATPase activity as nmol Pi/min/mg protein [3].
Molecular Docking Analysis

Computational docking predicts the binding mode and affinity of this compound with ABCG2.

  • Software Requirements: Molecular docking software (AutoDock Vina or similar); ABCG2 structure (PDB ID: 6VXH or 6ETI); chemical structure of this compound (CID: 11640360) [3] [2]

  • Procedure:

    • Obtain the three-dimensional structure of human ABCG2 from Protein Data Bank.
    • Prepare the protein structure by removing ligands, adding hydrogen atoms, and assigning charge.
    • Obtain this compound structure from PubChem and prepare for docking by energy minimization.
    • Define the docking grid to encompass the substrate-binding cavity within the transmembrane domain.
    • Perform docking simulations using appropriate parameters.
    • Analyze binding modes, interaction forces, and calculate binding affinity [3].

Experimental Workflow and Mechanism Visualization

Experimental Workflow Diagram

cluster_assays cluster_results compound This compound Treatment assay1 Cytotoxicity and Reversal Assay compound->assay1 assay2 Drug Accumulation & Efflux Assay compound->assay2 assay3 ATPase Activity Assay compound->assay3 assay4 Western Blotting compound->assay4 assay5 Immunofluorescence compound->assay5 assay6 Molecular Docking compound->assay6 result1 Reduced IC₅₀ values for substrate drugs assay1->result1 result2 Increased drug accumulation Reduced efflux rate assay2->result2 result3 Inhibited ATPase activity assay3->result3 result4 Down-regulated ABCG2 expression assay4->result4 result5 Confirmed membrane localization assay5->result5 result6 Predicted binding affinity and site assay6->result6 conclusion Conclusion: this compound reverses ABCG2-mediated MDR via multiple mechanisms result1->conclusion result2->conclusion result3->conclusion result4->conclusion result5->conclusion result6->conclusion start Cell Culture (ABCG2-overexpressing and parental lines) start->compound

Experimental Workflow for Evaluating this compound Effects on ABCG2

Mechanism of Action Diagram

cluster_ABCG2 ABCG2 Transporter cluster_effects This compound This compound Membrane TM1 TM2 TM3 TM4 TM5 TM6 This compound->Membrane Binds to substrate-binding cavity in TMD NBD Nucleotide Binding Domain (NBD) This compound->NBD Inhibits ATP binding/hydrolysis Effect1 Inhibits drug efflux by binding substrate cavity This compound->Effect1 Effect2 Reduces ATP hydrolysis by inhibiting ATPase activity This compound->Effect2 Effect3 Down-regulates ABCG2 protein expression This compound->Effect3 Extracellular Extracellular Space Intracellular Intracellular Space NBD->Membrane Energy transduction for transport Drug Chemotherapeutic Drug Drug->Membrane Competes with this compound for binding sites MechanisticEffects Mechanistic Effects of this compound

Mechanism of this compound-Mediated ABCG2 Inhibition

Technical Considerations and Troubleshooting

  • Cell Line Validation: Regularly verify ABCG2 expression in resistant cell lines by Western blotting and functional efflux assays. Parental and resistant pairs should be used within similar passage numbers (preferably <20 passages) to maintain consistent transporter expression [3] [4].

  • This compound Solubility: Prepare this compound stock solutions in DMSO at 10 mM concentration. For working concentrations, ensure DMSO does not exceed 0.1% in final treatment media to avoid solvent toxicity [4].

  • Optimal Treatment Conditions: Use this compound at 3 μM concentration with 2-hour pre-treatment before chemotherapeutic drug addition for maximum reversal effect. Cytotoxicity of this compound alone should be assessed in parallel to ensure experimental concentrations are non-toxic [3].

  • ATPase Assay Optimization: Include appropriate controls (sodium orthovanadate for basal ATPase, verapamil for stimulated ATPase) to validate assay specificity. Membrane protein concentration should be optimized between 10-50 μg/mL for linear response [3].

  • Statistical Analysis: Perform all experiments with at least three independent replicates (n=3). Data should be presented as mean ± standard deviation and analyzed using appropriate statistical tests (Student's t-test for two groups, ANOVA for multiple comparisons) [3] [4].

Conclusion and Research Applications

This compound demonstrates significant potential as a reversal agent for ABCG2-mediated multidrug resistance in cancer cells. Through multiple complementary mechanisms including inhibition of drug efflux, suppression of ATPase activity, and downregulation of ABCG2 protein expression, this compound effectively restores sensitivity to chemotherapeutic agents in resistant cancer models [3] [4]. The protocols detailed in this application note provide comprehensive methodologies for researchers to evaluate this compound-ABCG2 interactions and assess the compound's efficacy in overcoming multidrug resistance.

These experimental approaches can be adapted for high-throughput screening of additional ABCG2 inhibitors or for mechanistic studies of novel reversal agents. Furthermore, the combination of in vitro functional assays with computational docking studies offers a robust framework for structure-activity relationship investigations that could guide the development of more potent and specific ABCG2 inhibitors [3] [2]. As research in this field advances, this compound represents a promising candidate for combination therapy with conventional chemotherapy to overcome multidrug resistance in clinical oncology.

References

RN486 Western blotting concentration

Author: Smolecule Technical Support Team. Date: February 2026

RN486 Western Blot Application Note

The key parameters for using this compound in Western blot experiments to investigate multidrug resistance (MDR) in cancer cells are summarized in the table below:

Parameter Specification
This compound Concentration 3 μM [1]
Treatment Duration 72 hours [1]
Primary Cell Model NCI-H460/MX20 (ABCG2-overexpressing non-small cell lung cancer cells) [1]
Key Finding Down-regulation of ABCG2 protein expression level [1]
Associated Assays MTT cytotoxicity, immunofluorescence, drug accumulation/efflux [1]

Detailed Experimental Protocol

The following workflow outlines the key steps from cell culture to data analysis. The 3 μM concentration of this compound and 72-hour incubation period are applied during the "Cell Treatment & Protein Extraction" step [1].

workflow start Start: Cell Culture (ABCG2-overexpressing NCI-H460/MX20 & parental NCI-H460) step1 Cell Treatment Add 3 µM this compound to culture medium start->step1 step2 Incubation Incubate for 72 hours step1->step2 step3 Protein Extraction & Quantification Lyse cells and measure protein concentration step2->step3 step4 Gel Electrophoresis & Transfer Separate proteins and transfer to membrane step3->step4 step5 Immunoblotting Incubate with primary (ABCG2) and secondary antibodies step4->step5 step6 Signal Detection & Analysis Use ECL substrate, image, and quantify with ImageJ step5->step6 end End: Data Interpretation Compare ABCG2 expression levels between treated and control groups step6->end

Key Procedural Details
  • Cell Culture and Treatment: The human non-small cell lung cancer cell line NCI-H460 and its mitoxantrone-selected, ABCG2-overexpressing subline NCI-H460/MX20 were used [1]. Cells were cultured under standard conditions (37°C, 5% CO₂) and treated with 3 μM this compound for 72 hours [1].
  • Protein Analysis: After treatment, cells were lysed, and proteins were quantified [1]. Subsequent Western blotting was performed to examine ABCG2 expression levels [1].
  • Quantification and Normalization: Quantitative analysis of Western blot data can be performed using software like ImageJ [2]. It is critical to normalize the signal of the target protein (e.g., ABCG2) to a stable housekeeping protein (e.g., GAPDH) to account for variations in protein loading and transfer efficiency [1] [3] [2].
  • Critical Controls: The experiment included parental NCI-H460 cells as a control to compare against the ABCG2-overexpressing resistant cells. A group treated without this compound was also essential to establish the baseline expression level [1].

Important Technical Considerations

For reliable and reproducible Western blot results, please note:

  • Linearity and Saturation: Ensure your protein load and imaging exposure times are within the linear range. Overexposed images with saturated bands are not suitable for accurate quantification [3] [2].
  • Antibody Optimization: The concentration of both primary and secondary antibodies should be optimized. Excessive antibody can lead to high background and signal saturation, while too little may result in weak detection [3].
  • Replicates: Include both biological and technical replicates to ensure the consistency of your results and that the observed changes reflect true biological differences [2].

References

Application Notes and Protocols: RN486 in Drug Accumulation Assays to Overcome Multidrug Resistance

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Multidrug resistance (MDR) remains a significant obstacle in successful cancer chemotherapy. A primary mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein) and ABCG2 (BCRP), on the surface of cancer cells. These proteins utilize ATP to actively efflux a wide range of structurally diverse chemotherapeutic agents out of cells, leading to reduced intracellular drug accumulation and diminished efficacy [1] [2]. RN486, a selective and reversible Bruton’s Tyrosine Kinase (BTK) inhibitor, has been identified as a promising off-target reversal agent that can antagonize the function of these transporters and re-sensitize resistant cancer cells to conventional anticancer drugs [3] [1].

Mechanism of Action and Experimental Rationale

This compound overcomes ABC transporter-mediated MDR through several key mechanisms:

  • Inhibition of Drug Efflux Function: this compound directly binds to ABCB1 and ABCG2 transporters, reducing their ability to pump substrate drugs out of the cell. This leads to increased intracellular concentration of chemotherapeutics [1] [2].
  • Down-regulation of Transporter Expression: Prolonged treatment with this compound has been shown to reduce the protein expression level of ABCG2 [3].
  • Modulation of ATPase Activity: ABC transporters rely on ATP hydrolysis for their efflux function. This compound inhibits the ATPase activity of ABCG2 and, at high concentrations, stimulates the ATPase activity of ABCB1, effectively interfering with the energy-dependent transport cycle [3] [2].
  • Direct Binding Interaction: In silico molecular docking simulations confirm that this compound interacts with the substrate-binding sites of both ABCB1 and ABCG2, competitively inhibiting the binding of other drugs [3] [1].

Table 1: Key Characteristics of this compound as a MDR Reversal Agent

Characteristic Description
Primary Target Bruton’s Tyrosine Kinase (BTK) [1]
Off-Target MDR Reversal Antagonizes ABCB1 and ABCG2 transporters [3] [1]
Proposed Mechanism Inhibits drug efflux; down-regulates ABCG2 expression; modulates ATPase activity [3]
Research Application Preclinical investigational tool for overcoming chemoresistance in cancer cell models

Detailed Experimental Protocols

The following protocols describe standardized methods for assessing the reversal effect of this compound on MDR in cancer cell lines.

Cytotoxicity and Reversal Effect Assay (MTT Assay)

This assay determines the sensitivity of cells to chemotherapeutic drugs in the presence or absence of this compound.

Materials:

  • Cell Lines: Parental and corresponding MDR cell lines (e.g., KB-3-1 vs. KB-C2 for ABCB1; NCI-H460 vs. NCI-H460/MX20 for ABCG2) [1] [3].
  • Reagents: this compound, chemotherapeutic drugs (e.g., paclitaxel, doxorubicin for ABCB1; mitoxantrone, topotecan for ABCG2), MTT reagent, DMSO [3] [1].
  • Equipment: 96-well plates, CO₂ incubator, microplate spectrophotometer.

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of (5 \times 10^3) cells per well in 160 µL of culture medium. Incubate overnight at 37°C with 5% CO₂ to allow cell adherence [1] [2].
  • Drug Treatment:
    • Cytotoxicity of this compound: Add a concentration gradient of this compound (e.g., 0–100 µM) to cells to determine its intrinsic cytotoxicity.
    • Reversal Effect: Pre-incubate cells with non-toxic concentrations of this compound (e.g., 0.3, 1, and 3 µM) or a positive control inhibitor (e.g., 3 µM verapamil for ABCB1; 3 µM Ko143 for ABCG2) for 2 hours [3] [1].
  • Chemotherapeutic Drug Addition: After pre-incubation, add serial dilutions of the chemotherapeutic drug to the designated wells. Incubate the plates for 68 hours [1].
  • MTT Incubation and Measurement: Add 20 µL of MTT solution (4 mg/mL) to each well and incubate for an additional 4 hours. Carefully aspirate the medium and dissolve the formed formazan crystals in 100 µL of DMSO.
  • Data Analysis: Measure the absorbance at 570 nm using a microplate spectrophotometer. Calculate the half-maximal inhibitory concentration (IC₅₀) for each treatment. The degree of resistance reversal is expressed as the Fold-Reversal, calculated as follows: [ \text{Fold-Reversal} = \frac{\text{IC}{50} \text{ of chemotherapeutic drug alone}}{\text{IC}{50} \text{ of chemotherapeutic drug + this compound}} ]
Drug Accumulation and Efflux Assay (Radioisotope-based)

This protocol directly measures the intracellular concentration of a substrate drug in the presence of this compound.

Materials:

  • Cell Lines: Parental and MDR cell lines.
  • Reagents: this compound, Ko143 (positive control for ABCG2), [³H]-labeled substrate drug (e.g., [³H]-mitoxantrone for ABCG2 or [³H]-paclitaxel for ABCB1), phosphate-buffered saline (PBS), scintillation fluid [3] [1].
  • Equipment: 24-well cell culture plates, water bath or incubator, cell scraper, scintillation vials and counter.

Procedure:

  • Cell Seeding: Seed cells in 24-well plates at a density of (1 \times 10^5) cells per well and culture overnight until they form a monolayer [3].
  • Pre-incubation: Add this compound (e.g., 1 and 3 µM) or a control inhibitor to the assigned wells 2 hours prior to adding the substrate drug.
  • Accumulation Phase: Add the [³H]-labeled drug (e.g., [³H]-mitoxantrone) to all wells. Incubate the plates for 2 hours at 37°C to allow the drug to accumulate inside the cells.
  • Efflux Phase (Time-Course): After the accumulation phase, aspirate the medium containing the radioactive drug and rinse the cells gently with ice-cold PBS. Replace the medium with fresh, pre-warmed medium containing the corresponding reversal reagent (this compound or control) but no radioactive drug.
  • Sample Collection: At designated time points (e.g., 0, 30, 60, and 120 minutes), terminate the efflux by placing the plates on ice. Rapidly wash the cells three times with ice-cold PBS. Lyse the cells with an appropriate lysis buffer (e.g., 1% SDS).
  • Radioactivity Measurement: Transfer the cell lysates to scintillation vials containing 5 mL of scintillation fluid. Measure the radioactivity in each sample using a liquid scintillation counter [3].
  • Data Analysis: Plot the remaining intracellular radioactivity against time. A slower rate of efflux in the presence of this compound indicates effective inhibition of the ABC transporter function.

Table 2: Key Parameters for Drug Accumulation/Efflux Assays with this compound

Parameter Specification Notes
Cell Seeding Density (1 \times 10^5) cells/well (24-well plate) Ensure a confluent monolayer [3]
This compound Pre-incubation 2 hours before substrate addition Critical for transporter inhibition
Working Concentrations 0.3 µM, 1 µM, 3 µM Use non-toxic concentrations [3] [1]
Accumulation Phase 2 hours at 37°C -
Efflux Time Points 0, 30, 60, 120 minutes Captures the efflux kinetics
Radioactive Tracers [³H]-mitoxantrone (ABCG2) or [³H]-paclitaxel (ABCB1) Handle with appropriate safety measures

The following diagram illustrates the workflow for the drug accumulation and efflux assay.

G Start Seed cells in 24-well plate (1e5 cells/well) PreInc Pre-incubate with this compound (2 hours) Start->PreInc Accum Add ³H-labeled drug (Accumulation: 2 hours) PreInc->Accum EffluxStart Replace medium with fresh + this compound (no ³H-drug) Accum->EffluxStart TimePoints Harvest cells at time points (0, 30, 60, 120 min) EffluxStart->TimePoints Lysis Wash & Lyse cells TimePoints->Lysis Measure Measure radioactivity via scintillation counter Lysis->Measure Analyze Analyze efflux kinetics Measure->Analyze

Diagram 1: Workflow for the Drug Accumulation and Efflux Assay

Additional Mechanistic Assays

To fully elucidate the mechanism of this compound, the following assays are recommended:

  • Western Blotting: Analyze the expression level of ABCB1 or ABCG2 in cells treated with this compound (e.g., 3 µM for up to 72 hours) compared to untreated controls. A down-regulation of ABCG2 protein expression may be observed [3].
  • ATPase Activity Assay: Measure the effect of this compound on the ATPase activity of the transporter. This compound inhibits ABCG2-associated ATPase activity, while it may stimulate ABCB1 ATPase at high concentrations, indicating a different interaction mode [3] [2].
  • Immunofluorescence Assay: Confirm that the reversal effect is not due to altered subcellular localization of the transporter. Treat cells with this compound, then fix, permeabilize, and stain for the ABC transporter (e.g., ABCG2) followed by visualization with a fluorescence microscope [3].

Summary and Research Implications

The protocols outlined herein provide a robust framework for investigating the MDR reversal potential of this compound. Key experimental findings consolidated from recent studies are summarized in the table below.

Table 3: Summary of Experimental Findings on this compound's MDR Reversal Effects

Transporter Cell Line Models Substrate Chemotherapeutics Key Findings
ABCB1 KB-C2; HEK293/ABCB1 Paclitaxel, Doxorubicin Re-sensitized resistant cells; inhibited drug efflux; stimulated ATPase at high conc.; did not alter ABCB1 expression/localization [1] [2]
ABCG2 NCI-H460/MX20; S1-M1-80; HEK293/ABCG2 Mitoxantrone, Topotecan Re-sensitized resistant cells; increased drug accumulation; down-regulated ABCG2 protein expression; inhibited ABCG2 ATPase activity [3]

The following diagram summarizes the multifaceted mechanism by which this compound is understood to counteract ABC transporter-mediated MDR.

G cluster_Mechanism Mechanisms of Action cluster_Outcome Functional Outcome This compound This compound Mech1 1. Competitive Binding at Transporter Substrate Site This compound->Mech1 Mech2 2. Inhibition of ATPase Activity (ABCG2) This compound->Mech2 Mech3 3. Down-regulation of Transporter Expression (ABCG2) This compound->Mech3 Mech4 4. Stimulation of ATPase Activity (ABCB1, high conc.) This compound->Mech4 Outcome1 Reduced Drug Efflux Mech1->Outcome1 Mech2->Outcome1 Mech3->Outcome1 Mech4->Outcome1 Outcome2 Increased Intracellular Drug Accumulation Outcome1->Outcome2 Outcome3 Re-sensitization to Chemotherapy Outcome2->Outcome3 ChemoDrug Chemotherapeutic Drug Intracellular High Intracellular Drug Concentration ChemoDrug->Intracellular Enhanced Accumulation

Diagram 2: Multimodal Mechanism of this compound in Overcoming MDR

References

RN486 ATPase Activity Assay: Application Notes and Protocols for Investigating ABC Transporter Modulation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to RN486 and Its Off-Target Effects on ABC Transporters

This compound is a potent, selective, and orally active Bruton's Tyrosine Kinase (BTK) inhibitor with an IC50 of 4.0 nM. While initially developed as a preclinical drug for autoimmune conditions like rheumatoid arthritis and systemic lupus erythematosus, recent research has uncovered significant off-target effects on ATP-binding Cassette (ABC) transporters [1] [2] [3]. These transporters, particularly ABCB1 (P-glycoprotein) and ABCG2 (BCRP), are major contributors to multidrug resistance (MDR) in cancer chemotherapy by actively effluxing anticancer drugs from tumor cells [1] [2].

The ability of this compound to modulate these transporters presents a promising strategic approach to overcoming MDR. This application note consolidates the latest research findings to provide detailed methodologies and data on characterizing this compound's effects on the ATPase activity of ABCB1 and ABCG2, enabling researchers to investigate its potential as a chemosensitizing agent.

Key Findings on this compound's Modulation of ATPase Activity

This compound exerts contrasting effects on the ATPase activity of different ABC transporters, which are fundamental to its MDR reversal capabilities. The table below summarizes the key experimental findings from recent studies:

Table 1: Summary of this compound's Effects on ABC Transporters

Transporter Effect on ATPase Activity Effect on Drug Efflux Impact on Chemotherapy Binding Affinity
ABCG2 (BCRP) Inhibition (Concentration-dependent) [1] Inhibits efflux of substrates (e.g., Mitoxantrone) [1] Re-sensitizes cells to Mitoxantrone and Topotecan [1] Strong binding affinity predicted via molecular docking [1]
ABCB1 (P-gp) Stimulation (at high concentrations) [2] [4] Inhibits efflux of substrates (e.g., Paclitaxel, Doxorubicin) [2] [4] Re-sensitizes cells to Paclitaxel and Doxorubicin [2] [4] Interaction with substrate-binding sites confirmed [2] [4]

Table 2: Quantitative Data on this compound's Reversal Effects

Cell Model Chemotherapeutic Drug Fold-Reversal of Resistance This compound Concentration
ABCG2-overexpressing NCI-H460/MX20 [1] Mitoxantrone Significant increase in sensitivity [1] 0.3, 1, and 3 µM (non-toxic) [1]
ABCG2-overexpressing S1-M1-80 [1] Topotecan Significant increase in sensitivity [1] 0.3, 1, and 3 µM (non-toxic) [1]
ABCB1-overexpressing KB-C2 [2] [4] Paclitaxel Significant increase in sensitivity [2] [4] 3 µM [2] [4]

The following diagram illustrates the core mechanistic workflow of how this compound's modulation of ATPase activity leads to the reversal of multidrug resistance:

G This compound This compound ABCB1 ABCB1 This compound->ABCB1 ABCG2 ABCG2 This compound->ABCG2 ATPase_Stim Stimulates ATPase Activity (High Conc.) ABCB1->ATPase_Stim ATPase_Inhib Inhibits ATPase Activity ABCG2->ATPase_Inhib Efflux_Inhib1 Inhibits Drug Efflux ATPase_Stim->Efflux_Inhib1 Efflux_Inhib2 Inhibits Drug Efflux ATPase_Inhib->Efflux_Inhib2 MDR_Reverse Reversal of Multidrug Resistance Efflux_Inhib1->MDR_Reverse Efflux_Inhib2->MDR_Reverse

Diagram 1: Mechanistic workflow of this compound-mediated MDR reversal.

Detailed Experimental Protocols

ATPase Activity Assay for ABCG2

This protocol is adapted from studies investigating the inhibitory effect of this compound on ABCG2-associated ATPase activity [1].

Principle: The assay measures the inorganic phosphate (Pi) released from ATP hydrolysis by ABCG2. This compound's inhibition of this basal ATPase activity is quantified.

Materials and Reagents:

  • Membrane Preparations: ABCG2-rich membrane vesicles prepared from ABCG2-overexpressing cell lines (e.g., NCI-H460/MX20 or S1-M1-80) [1].
  • ATPase Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 2 mM DTT, 2 mM EGTA, 2 mM Ouabain (to inhibit Na⁺/K⁺ ATPase), and 50 µM Verapamil (to inhibit ABCB1 ATPase) [1].
  • This compound Solutions: Prepare a dilution series in DMSO (e.g., 0.1 µM to 10 µM). Maintain a low, constant concentration of DMSO (e.g., <1%) in all assay wells.
  • Positive Control: 3 µM Ko143, a known ABCG2 inhibitor [1].
  • ATP Solution: 5 mM ATP, prepared fresh in the assay buffer.
  • Pi Detection Reagent: Malachite Green Phosphate Detection Kit or equivalent.

Procedure:

  • Reaction Setup: In a 96-well plate, mix 20 µL of membrane suspension (50-100 µg protein) with 20 µL of ATPase assay buffer containing the desired concentration of this compound, Ko143 (positive control), or DMSO vehicle (for basal activity).
  • Pre-incubation: Incubate the plate at 37°C for 10-20 minutes to allow compound binding.
  • Reaction Initiation: Start the ATP hydrolysis reaction by adding 20 µL of the 5 mM ATP solution.
  • Reaction Termination: After a 30-60 minute incubation at 37°C, stop the reaction by adding 30 µL of a 10% (w/v) SDS solution.
  • Pi Quantification: Add 100 µL of Malachite Green reagent to each well. Incubate at room temperature for 15-30 minutes for color development. Measure the absorbance at 650 nm using a microplate spectrophotometer.
  • Data Analysis: Calculate the amount of Pi released using a standard curve. Express the ATPase activity as a percentage of the basal activity (DMSO control). The IC50 value for this compound's inhibition of ABCG2 ATPase can be determined by fitting the concentration-response data to a suitable model (e.g., four-parameter logistic equation) [1].
ATPase Activity Assay for ABCB1

This protocol characterizes the stimulatory effect of high-concentration this compound on ABCB1 ATPase activity [2] [4].

Materials and Reagents:

  • Membrane Preparations: ABCB1-rich membrane vesicles from ABCB1-overexpressing cell lines (e.g., KB-C2 or transfected HEK293/ABCB1) [2] [4].
  • ATPase Assay Buffer: Similar to the ABCG2 buffer, but optionally include 1 mM Sodium Orthovanadate to inhibit other ATPases.
  • This compound Solutions: Prepare a wider dilution series in DMSO (e.g., 0.1 µM to 30 µM) to capture the potential for low-concentration no effect and high-concentration stimulation.
  • Positive Control: 3 µM Verapamil, a known ABCB1 substrate that stimulates its ATPase activity.

Procedure: The procedural steps are identical to those for the ABCG2 assay. However, the expected results differ:

  • Low this compound Concentrations (0-3 µM): May show little to no significant effect on basal ABCB1 ATPase activity [2] [4].
  • High this compound Concentrations (>10 µM): Expected to produce a dose-dependent stimulation of ATPase activity, indicative of its interaction with the transporter's substrate-binding site [2] [4].

Additional Relevant Assays for a Comprehensive Profile

To fully characterize this compound's MDR reversal potential, the ATPase assay should be complemented with the following experiments:

Cytotoxicity and Reversal Assay (MTT Assay)

  • Objective: To confirm that this compound's effect on ATPase activity translates to a functional increase in chemosensitivity.
  • Method: Pre-treat ABCG2 or ABCB1-overexpressing cells and their parental counterparts with non-toxic concentrations of this compound (e.g., 0.3, 1, 3 µM) for 2 hours before co-administering a chemotherapeutic drug (e.g., mitoxantrone for ABCG2; paclitaxel for ABCB1) for 68 hours. Cell viability is then assessed using MTT [1] [2]. This directly demonstrates the fold-reversal of resistance.

Drug Accumulation and Efflux Assay

  • Objective: To visually confirm that this compound inhibits the transporter's efflux function.
  • Method: Use radiolabeled (e.g., [³H]-Mitoxantrone for ABCG2) or fluorescent substrate drugs. Measure intracellular drug accumulation in the presence or absence of this compound. Alternatively, pre-load cells with the substrate, then monitor efflux over time into a substrate-free medium with or without this compound [1]. Effective inhibition by this compound will result in significantly higher intracellular drug accumulation and reduced efflux.

Molecular Docking Analysis

  • Objective: To predict the binding mode and affinity of this compound within the transporter structure.
  • Method: Perform in silico docking simulations using the crystal structure of the human ABCG2 or ABCB1 transporter. This compound is predicted to show strong binding affinity within the substrate-binding cavity of ABCG2, consistent with competitive inhibition [1]. For ABCB1, docking can verify interaction with known substrate and inhibitor binding sites [2] [4].

Conclusion and Research Implications

This compound is a promising multi-target agent for overcoming ABC transporter-mediated MDR. Its differential effects on ATPase activity—inhibiting ABCG2 while stimulating ABCB1 at high concentrations—highlight the complexity of off-target drug interactions. The protocols outlined herein provide a robust framework for validating and expanding upon these findings.

The potential to repurpose this BTK inhibitor as a chemosensitizer could lead to novel combination therapies, potentially restoring the efficacy of standard chemotherapeutic agents in resistant cancers. Further in vivo validation and toxicological studies are warranted to advance this strategy toward clinical application.

References

RN486 solubility issues ultrasonic warming

Author: Smolecule Technical Support Team. Date: February 2026

Solubility and Storage of RN486

The table below summarizes the fundamental solubility data and storage conditions for this compound, which is crucial for planning your experiments.

Property Specification Important Notes
Molecular Weight 606.69 g/mol [1] -
Recommended Solvent DMSO [1] Hygroscopic DMSO can significantly impact solubility; use newly opened containers for best results [1].
Solubility in DMSO 24 mg/mL (39.56 mM) [1] Requires ultrasonic treatment and warming [1].
Solid Form Storage -20°C for 3 years; 4°C for 2 years [1] -
Solution Form Storage -80°C for 2 years; -20°C for 1 year [1] Prevent product inactivation by aliquoting to avoid repeated freeze-thaw cycles [1].

Detailed Protocol for Preparing this compound Stock Solution

Follow this workflow to reliably dissolve this compound for your experiments. The process leverages acoustic cavitation from ultrasonication, where imploding microscopic bubbles in the liquid create intense local energy to help break apart drug particles [2].

G Start Weigh this compound powder Step1 Transfer to vial with appropriate solvent (DMSO) Start->Step1 Step2 Seal vial securely Step1->Step2 Step3 Place in ultrasonic bath with surfactant-water solution Step2->Step3 Step4 Sonicate with warming (e.g., 30-40°C) Step3->Step4 Step5 Visually inspect for undissolved particles Step4->Step5 Step6 Solution is clear? Step5->Step6 Step7 Stock Solution Ready Step6->Step7 Yes Troubleshoot Repeat sonication or warm further Step6->Troubleshoot No Troubleshoot->Step5

Step-by-Step Instructions:

  • Preparation: Weigh the desired amount of this compound powder. Transfer it to a clean glass vial and add the required volume of DMSO to achieve the target concentration (e.g., 10-24 mg/mL) [1].
  • Ultrasonic Bath Setup:
    • Fill the ultrasonic bath tank with water and add a small amount of laboratory surfactant to promote cavitation [2].
    • It is recommended to degas the bath solution before starting to remove trapped air, which can reduce cavitation efficiency. Many modern ultrasonic baths have a dedicated degas mode for this purpose [2].
  • Sonication: Securely cap the vial and place it in the ultrasonic bath. Ensure the vial is held in a stable position, perhaps using a basket or clamp, for consistent processing [2]. Process the sample with warming. The exact time will vary, but start with cycles of 10-20 minutes.
  • Inspection and Storage: After sonication, visually inspect the solution. It should appear clear without visible particles or cloudiness. If undissolved material remains, continue sonication. Once fully dissolved, aliquot the stock solution and store it at -20°C or -80°C as recommended [1].

Troubleshooting Common this compound Solubility Issues

The table below outlines common problems and their solutions.

Problem Possible Cause Solution
Precipitation upon storage Hydrolysis from moisture in old, hygroscopic DMSO; improper storage temperature. Use fresh, anhydrous DMSO. Aliquot stock solutions to minimize freeze-thaw cycles. Store at -80°C for long-term stability [1].
Low biological activity Drug degradation from excessive heat or prolonged sonication. Optimize sonication time and temperature. Avoid temperatures above 50-60°C for extended periods. Use the minimal effective sonication power [3] [4].
Inconsistent results between experiments Variation in sonication parameters; unstable stock solution. Standardize the ultrasonic protocol (power, time, temperature) across all experiments. Use a freshly prepared stock solution or a consistently stored aliquot [2].

Advanced Optimization Strategies

If basic protocols are insufficient, consider these advanced approaches:

  • Systematic Parameter Optimization: For challenging compounds, you can systematically optimize ultrasonic parameters like temperature, power, and time using Response Surface Methodology (RSM) to find the ideal conditions for solubility [3] [4].
  • Alternative Formulation Strategies: If solubility in aqueous buffers for in vivo studies is a major hurdle, consider advanced formulation techniques. Research into nanosuspensions has shown promise for improving the delivery of poorly soluble anticancer drugs by creating nanocrystal dispersions [5].

References

RN486 storage conditions -20°C desiccate

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity & Storage

RN486 (CAS 1242156-23-5) is a potent and selective Bruton's Tyrosine Kinase (BTK) inhibitor. The table below summarizes its core chemical properties.

Property Description
Chemical Name 6-cyclopropyl-8-fluoro-2-(2-(hydroxymethyl)-3-(1-methyl-5-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)-6-oxo-1,6-dihydropyridin-3-yl)phenyl)isoquinolin-1(2H)-one [1] [2]
Molecular Formula C₃₅H₃₅FN₆O₃ [1] [3] [4]
Molecular Weight 606.69 g/mol [1] [3] [4]
Physical Form Off-white to light yellow solid [1] [3] [4]
Storage Condition -20°C, desiccated, in a sealed container, and protected from light [1] [3] [2]

Storage & Handling FAQ

This section addresses common researcher questions on stability and sample preparation.

  • Q1: What are the confirmed long-term storage conditions for this compound?

    • A: The recommended long-term storage condition for this compound powder is -20°C in a desiccated environment [1] [3] [5]. One supplier also indicates that the powder can be stored at 2-8°C for short-term needs, but -20°C is standard for stability [2].
  • Q2: How should I prepare and store stock solutions of this compound?

    • A: this compound is soluble in DMSO. A typical stock solution concentration is 24 mg/mL (approximately 39.56 mM) [3].
    • Solution Storage: Aliquot the DMSO stock solution and store it at -80°C for up to 2 years or at -20°C for 1 year. Avoid repeated freeze-thaw cycles to maintain stability and prevent water absorption [3].
  • Q3: The compound is insoluble in my aqueous buffer. What should I do?

    • A: this compound is insoluble in water and ethanol [1] [4]. First, ensure the compound is fully dissolved in DMSO to create a concentrated stock solution (e.g., 10-50 mM). This stock can then be diluted into your aqueous assay buffer. The final DMSO concentration should be kept as low as possible (typically ≤0.5-1%) to avoid cellular toxicity. Gentle warming may be required to fully dissolve the powder in DMSO [1].

Key Experimental Data & Protocols

For your experimental design, here is a summary of this compound's key biochemical and cellular activity data.

| Assay Type | Description / Cell Line | Result (IC₅₀ / Kd) | Citation | | :--- | :--- | :--- | :--- | | Biochemical Assay | BTK Enzyme Inhibition | IC₅₀ = 4.0 nM [3] | | | Binding Assay | BTK Binding (FRET) | Kd = 0.31 nM [3] | | | Cellular Assay | Ramos B-cells (IgM-induced calcium influx) | IC₅₀ = 27 nM [3] | | | Cellular Assay | Human Mast Cells (FcεR-induced degranulation) | IC₅₀ = 2.9 nM [1] [4] | | | Cellular Assay | Human Monocytes (FcγR-mediated TNF-α production) | IC₅₀ = 7.0 nM [1] [4] | | | Cellular Assay | Human Whole Blood B-cells (BCR-induced CD69) | IC₅₀ = 21.0 nM [1] [4] |

The following diagram illustrates the established signaling pathways that this compound inhibits and the corresponding functional readouts in different immune cells.

G BCR BCR BTK BTK BCR->BTK Activates FcR FcR FcR->BTK Activates PLCγ2 PLCγ2 BTK->PLCγ2 Phosphorylates CD69 CD69 BTK->CD69 Upregulates TNFα TNFα BTK->TNFα Promotes Degranulation Degranulation BTK->Degranulation Triggers PLCγ2->CD69 Upregulates Calcium Calcium PLCγ2->Calcium Induces This compound This compound This compound->BTK Inhibits

The experimental workflow below outlines the key steps for a cellular assay to validate this compound's activity, such as measuring BCR-induced CD69 expression in B-cells.

G Step1 1. Pre-treat Cells with this compound Step2 2. Stimulate BCR (e.g., with anti-IgM) Step1->Step2 Step3 3. Incubate (4-24 hours) Step2->Step3 Step4 4. Harvest Cells Step3->Step4 Step5 5. Stain with Fluorescent anti-CD69 Step4->Step5 Step6 6. Analyze by Flow Cytometry Step5->Step6

Troubleshooting Guide

  • Unexpectedly low potency or no cellular activity:

    • Cause: The most common cause is improper storage or handling leading to compound degradation. This can occur if the powder or stock solution is exposed to multiple freeze-thaw cycles, moisture, or is not stored at the recommended temperature.
    • Solution: Use a fresh aliquot of the stock solution. Confirm the storage conditions for both the powder (-20°C, desiccated) and stock solutions (preferentially -80°C). Ensure the final DMSO concentration in assays is low enough to avoid cytotoxicity.
  • Inconsistent results between experiments:

    • Cause: Variations in cell passage number, stimulation conditions (e.g., concentration of anti-IgM, incubation time), or serum content in the culture medium can affect signaling pathway activation.
    • Solution: Standardize all assay conditions. Use cells within a consistent passage range and pre-titrate stimulating agents to determine the optimal concentration. Use low-serum or serum-free media during the stimulation step if possible.

References

RN486 stability in solution

Author: Smolecule Technical Support Team. Date: February 2026

RN486 Fact Sheet

The table below consolidates key information about this compound from recent scientific studies:

Aspect Description
Primary Role Bruton's Tyrosine Kinase (BTK) inhibitor; selective, reversible, and competitive [1].
Key Off-Target Effects Reverses multidrug resistance (MDR) in cancer by inhibiting ABC transporter proteins (ABCB1 and ABCG2) [1] [2].
Reported Solvent Dimethyl sulfoxide (DMSO) [1].
Handling in Experiments In reversal experiments, this compound is typically added to cell cultures 2 hours before the introduction of chemotherapeutic drugs [1] [2].

Example Experimental Protocol

The MTT cytotoxicity assay is a standard method used to study this compound's reversal effects [1] [2] [3]. Below is a general workflow:

G Seed cells in\n96-well plate Seed cells in 96-well plate Incubate overnight Incubate overnight Seed cells in\n96-well plate->Incubate overnight Add this compound (2h prior\nto chemotherapeutic drug) Add this compound (2h prior to chemotherapeutic drug) Incubate overnight->Add this compound (2h prior\nto chemotherapeutic drug) Incubate for 68h Incubate for 68h Add this compound (2h prior\nto chemotherapeutic drug)->Incubate for 68h Add MTT solution Add MTT solution Incubate for 68h->Add MTT solution Incubate for 4h Incubate for 4h Add MTT solution->Incubate for 4h Dissolve formazan\nin DMSO Dissolve formazan in DMSO Incubate for 4h->Dissolve formazan\nin DMSO Measure absorbance\nat 570nm Measure absorbance at 570nm Dissolve formazan\nin DMSO->Measure absorbance\nat 570nm

Key Steps and Parameters [1] [3]:

  • Cell Seeding: Plate cells at a density of (5 \times 10^3) cells per well in 160 µL of medium.
  • This compound Treatment: Prepare this compound in DMSO and add it to the wells 2 hours before adding the chemotherapeutic drug.
  • MTT Assay: After a 68-hour incubation with the drugs, add 20 µL of MTT solution (4 mg/mL) and incubate for another 4 hours.
  • Analysis: Discard the supernatant, dissolve the formazan crystals in 100 µL of DMSO, and measure the absorbance at 570 nm.

Established Reversal Mechanisms

This compound overcomes multidrug resistance through interactions with specific transporter proteins, as shown in the pathway below:

G This compound This compound ABCB1 Transporter ABCB1 Transporter This compound->ABCB1 Transporter Inhibits drug efflux without altering expression ABCG2 Transporter ABCG2 Transporter This compound->ABCG2 Transporter Inhibits efflux & down-regulates expression Multidrug Resistance (MDR) Multidrug Resistance (MDR) ABCB1 Transporter->Multidrug Resistance (MDR) Overexpression ABCG2 Transporter->Multidrug Resistance (MDR) Overexpression Chemotherapeutic Drug Chemotherapeutic Drug Chemotherapeutic Drug->Multidrug Resistance (MDR) Substrate

Mechanistic Insights:

  • For ABCB1 (P-gp): this compound binds to the transporter's substrate-binding site, dramatically reducing its drug efflux function without affecting its expression level or location in the cell [1].
  • For ABCG2 (BCRP): this compound not only inhibits the transporter's function and associated ATPase activity but also down-regulates the protein's expression level [2].

Stability Considerations & Best Practices

Since explicit stability data for this compound in solution is not publicly available, here are some practical recommendations for researchers:

  • Solvent and Storage: The published protocols use DMSO as the solvent. It is a standard practice to prepare stock solutions in high-purity DMSO and store them as single-use aliquots at -20°C or lower to prevent freeze-thaw cycles and moisture absorption.
  • Handling: The consistent experimental step of adding this compound 2 hours before the primary chemotherapeutic drug suggests that its working solution in cell culture media is stable and active for at least this duration under standard incubation conditions (37°C, 5% CO₂) [1] [2].
  • Proactive Testing: For critical experiments, it is highly advisable to establish your own stability data. You can do this by:
    • Using analytical methods like HPLC to monitor the concentration of this compound in your specific buffer or medium over time.
    • Correlating this chemical stability with functional activity in a cell-based assay to ensure biological efficacy is maintained.

References

RN486 cytotoxicity concentration range

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the primary mechanism of action of RN486? this compound is a potent, selective, and reversible Bruton's Tyrosine Kinase (BTK) inhibitor. Its primary reported IC50 for BTK enzyme inhibition is 4 nM [1].

  • Does this compound have off-target effects relevant to cancer research? Yes, studies indicate that this compound has significant off-target effects on key ATP-Binding Cassette (ABC) transporters. It has been shown to reverse Multidrug Resistance (MDR) mediated by both ABCB1 (P-glycoprotein) and ABCG2 (Breast Cancer Resistance Protein) transporters [2] [3] [4].

  • What is a common issue if my reversal experiment with this compound shows no effect? A potential cause is the "Hook Effect," which is common with bifunctional molecules. At very high concentrations, this compound may form separate binary complexes with the target protein and the E3 ligase instead of the desired ternary complex, reducing its efficacy [5]. It is crucial to test a wide range of non-toxic concentrations.

Cytotoxicity & Working Concentration Data

The table below summarizes the key cytotoxicity data and effective concentration ranges for this compound from recent scientific literature.

Cell Line / Context Reported Cytotoxicity (IC₅₀) Effective Reversal Concentration Key Findings
General Cytotoxicity Not explicitly stated N/A Non-toxic concentrations used for reversal experiments are typically ≤ 3 μM [2].
ABCG2-mediated MDR (NCI-H460/MX20, S1-M1-80 cells) No significant toxicity at tested concentrations 0.3 μM, 1 μM, 3 μM Re-sensitized cells to substrate drugs (e.g., mitoxantrone, topotecan) by inhibiting ABCG2 efflux function [2].
ABCB1-mediated MDR (KB-C2, HEK293/ABCB1 cells) No significant toxicity at tested concentrations 0.3 μM, 1 μM, 3 μM Re-sensitized cells to paclitaxel and doxorubicin by attenuating ABCB1 drug efflux activity [3] [4].

Core Experimental Protocols

MTT Assay for Cytotoxicity and Reversal Effect

This is the standard method used to determine this compound's cytotoxicity and its ability to reverse multidrug resistance [2] [6] [3].

Workflow Overview

Seed cells in 96-well plate Seed cells in 96-well plate Incubate overnight (37°C, 5% CO₂) Incubate overnight (37°C, 5% CO₂) Seed cells in 96-well plate->Incubate overnight (37°C, 5% CO₂) Add this compound (2h prior to chemotherapeutic drug) Add this compound (2h prior to chemotherapeutic drug) Incubate overnight (37°C, 5% CO₂)->Add this compound (2h prior to chemotherapeutic drug) Add chemotherapeutic drug & incubate 68h Add chemotherapeutic drug & incubate 68h Add this compound (2h prior to chemotherapeutic drug)->Add chemotherapeutic drug & incubate 68h Add MTT solution & incubate 4h Add MTT solution & incubate 4h Add chemotherapeutic drug & incubate 68h->Add MTT solution & incubate 4h Discard supernatant, add DMSO Discard supernatant, add DMSO Add MTT solution & incubate 4h->Discard supernatant, add DMSO Measure absorbance at 570nm Measure absorbance at 570nm Discard supernatant, add DMSO->Measure absorbance at 570nm Calculate IC₅₀ values Calculate IC₅₀ values Measure absorbance at 570nm->Calculate IC₅₀ values

Key Parameters

  • Cell Seeding Density: (5 \times 10^3) cells per well in 160 μL medium [6] [3].
  • This compound Pre-treatment: Add this compound 2 hours before the chemotherapeutic drug [2] [6].
  • MTT Solution: 4 mg/mL [6] [3].
  • Solubilization: Use DMSO to dissolve the formazan crystals [6].
Investigating the Mechanism of ABC Transporter Inhibition

The following diagram illustrates the mechanistic workflow for studying how this compound overcomes multidrug resistance.

Key Findings from Mechanistic Studies:

  • ABCG2: this compound increases drug accumulation by inhibiting the efflux function of ABCG2, down-regulates its protein expression, and inhibits its ATPase activity [2].
  • ABCB1: this compound attenuates the drug efflux activity of ABCB1 but does not alter its protein expression level or cellular location. It can stimulate ABCB1 ATPase activity at high concentrations [3] [4].

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No reversal effect observed. This compound concentration is too high, causing the Hook Effect [5]. Titrate the concentration of this compound. Use lower doses (e.g., 0.3 - 3 μM) as effective reversal is achieved at non-toxic concentrations [2].
Precipitation of this compound in solution. Poor solubility or improper preparation. Prepare a fresh stock solution in DMSO. The maximum solubility in DMSO is 62 mg/mL (102.19 mM) [1].
High cytotoxicity in parental cell lines. Off-target toxicity at used concentration. Confirm the purity of the compound and ensure you are using the lowest effective concentration based on cytotoxicity assays in your specific cell lines.
Inconsistent results in efflux assays. Inconsistent cell handling or lysis. Standardize the cell density, drug incubation time, and thoroughly lysing cells for radioactive counting [2].

Key Technical Notes

  • Solubility: this compound has high solubility in DMSO (62 mg/mL) but is insoluble in water or ethanol [1].
  • Positive Controls: For reversal experiments, Ko143 (for ABCG2) and verapamil (for ABCB1) are commonly used as positive control inhibitors [2] [3].
  • Molecular Interactions: Molecular docking studies suggest this compound binds strongly to the substrate-binding sites of both ABCG2 and ABCB1 transporters, directly interfering with their function [2] [3].

References

RN486 Non-Toxic Concentrations for MDR Reversal

Author: Smolecule Technical Support Team. Date: February 2026

Concentration Experimental Context / Cell Lines Used Key Findings / Effects
3.0 μM ABCG2-mediated MDR reversal in NCI-H460/MX20 and S1-M1-80 cells [1] • Remarkably increased sensitivity to mitoxantrone and topotecan [1]. • Inhibited ABCG2 efflux function and ATPase activity; down-regulated ABCG2 protein expression [1].
1.0 μM ABCG2-mediated MDR reversal in NCI-H460/MX20 and S1-M1-80 cells [1] Increased sensitivity to substrate anticancer drugs without causing significant cytotoxicity [1].
0.3 μM ABCG2-mediated MDR reversal in NCI-H460/MX20 and S1-M1-80 cells [1] Increased sensitivity to substrate anticancer drugs without causing significant cytotoxicity [1].
3.0 μM ABCB1-mediated MDR reversal in KB-C2 and HEK293/ABCB1 cells [2] Significantly increased efficacy of paclitaxel and doxorubicin in ABCB1-overexpressing cells [2].
1.0 μM ABCB1-mediated MDR reversal in KB-C2 and HEK293/ABCB1 cells [2] Increased efficacy of chemotherapeutic drugs without altering ABCB1 expression or localization [2].

Experimental Protocol for Determining Non-Toxic Concentrations

The data in the table above was primarily established using the MTT cytotoxicity assay, a standard method for assessing cell viability and determining non-toxic compound concentrations [1] [2]. You can follow this protocol to verify non-toxic concentrations in your specific experimental system.

  • Principle: Living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
  • Procedure:
    • Seed cells in 96-well plates (e.g., 5,000 cells/well) and incubate overnight [1].
    • Add RN486 in gradient concentrations (e.g., 0, 0.3, 1, 3, 10, 30, 100 μM) to the designated wells.
    • Incubate for 68 hours.
    • Add MTT solution (e.g., 20 μL of 4 mg/mL) to each well and incubate for another 4 hours.
    • Dissolve formazan by replacing the medium with dimethyl sulfoxide (DMSO).
    • Measure absorbance at 570 nm using a microplate spectrophotometer.
  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated. Non-toxic concentrations are defined as those that do not significantly reduce cell viability (typically >90% viability) and are substantially lower than the IC₅₀ value [1]. In the cited studies, concentrations up to 3 μM met this criterion.

Key Considerations for Your Experiments

  • Pre-incubation is crucial: In reversal experiments, this compound should be added to the cells 2 hours before the addition of the chemotherapeutic drug [1] [2]. This allows the inhibitor to interact with the target transporter before the substrate drug is introduced.
  • Confirm in your model: The provided concentrations are validated for specific cell lines (e.g., NCI-H460, S1, KB-C2, HEK293). It is good practice to conduct your own MTT assay to confirm non-toxicity in your particular cell system.
  • Mechanism of action: this compound reverses MDR through different mechanisms for ABCB1 and ABCG2. The diagrams below illustrate these pathways and the general experimental workflow.

G A This compound B ABCB1 Transporter A->B C ABCG2 Transporter A->C D Inhibits drug efflux function B->D E Stimulates ATPase activity (at high conc.) B->E F Inhibits drug efflux function & ATPase activity C->F G Down-regulates protein expression C->G H Increased intracellular accumulation of chemo drugs D->H E->H F->H G->H I Re-sensitization of cancer cells Reversal of MDR H->I

Workflow for MDR Reversal Experiments

G Step1 1. Cell Seeding & Culture Seed cells in 96-well plate, incubate overnight Step2 2. Pre-incubation with this compound Add non-toxic concentrations (e.g., 0.3, 1, 3 µM) Incubate for 2 hours Step1->Step2 Step3 3. Chemotherapeutic Drug Challenge Add diluted anticancer drugs (e.g., Mitoxantrone, Paclitaxel) Step2->Step3 Step4 4. MTT Viability Assay Incubate for 68h, add MTT, incubate 4h more, Dissolve formazan with DMSO Step3->Step4 Step5 5. Data Acquisition & Analysis Measure absorbance at 570nm, Calculate IC50 values with/without this compound Step4->Step5

References

overcoming ABCB1-mediated multidrug resistance with RN486

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the primary mechanism by which RN486 reverses ABCB1-mediated MDR? this compound directly binds to the ABCB1 transporter and inhibits its drug efflux function. It does not significantly alter ABCB1 protein expression or its location in the cell membrane but acts as a competitive inhibitor, increasing the intracellular concentration of chemotherapeutic drugs [1].

  • Q2: Is this compound a substrate for ABCB1? While this compound interacts with ABCB1, research indicates it is not effectively transported by the pump. Instead, it binds to the drug-binding sites, competitively inhibiting the efflux of other substrate drugs like paclitaxel and doxorubicin [1].

  • Q3: Does this compound affect the ATPase activity of ABCB1? The effect is concentration-dependent. At lower concentrations, this compound has little effect on ATPase activity. At higher concentrations, it can stimulate ABCB1-associated ATPase activity, which is consistent with it being recognized and bound by the transporter [1].

  • Q4: Can this compound reverse resistance to which chemotherapeutic drugs? Yes, studies show this compound can resensitize ABCB1-overexpressing cells to classic ABCB1 substrate drugs, including paclitaxel, doxorubicin, and colchicine [1].

  • Q5: What is a typical non-toxic concentration of this compound to use in reversal experiments? Cytotoxicity assays suggest that concentrations of 1 μM and 3 μM are non-toxic and effective for reversing drug resistance in ABCB1-overexpressing cancer cells [1].

  • Q6: Does this compound have off-target effects on other ABC transporters? Recent evidence indicates that this compound can also antagonize ABCG2-mediated MDR. It appears to inhibit ABCG2 function and down-regulate its protein expression level, suggesting a broader off-target effect on ABC transporters [2].


Experimental Protocols & Data

Here are summarized methodologies and key findings from the foundational research on this compound and ABCB1.

Table 1: Key Experimental Findings on this compound and ABCB1

Aspect Investigated Method Used Key Finding
Cytotoxicity & Reversal Effect MTT Assay This compound (1-3 μM) significantly reduced the IC50 of paclitaxel and doxorubicin in ABCB1-overexpressing cells [1].
Drug Efflux Inhibition [³H]-Paclitaxel Accumulation/Efflux Assay This compound treatment led to a marked increase in intracellular [³H]-paclitaxel in ABCB1-overexpressing cells, confirming efflux inhibition [1].
Effect on ABCB1 Expression Western Blotting Treatment with this compound (up to 3 μM for 72 hours) did not change the total protein expression level of ABCB1 [1].
Effect on Cellular Localization Immunofluorescence This compound did not alter the membrane localization of the ABCB1 transporter [1].
Interaction with ABCB1 In silico Molecular Docking This compound showed a high docking score, indicating strong interaction with the transmembrane drug-binding domain of ABCB1 [1].

Table 2: Example of Cytotoxicity (IC50) Data from Reversal Experiments

This table exemplifies how this compound sensitizes resistant cancer cells to chemotherapy. The data is based on findings from the cited research [1].

Cell Line / ABCB1 Status Treatment Paclitaxel IC50 (μM) Doxorubicin IC50 (μM)
KB-3-1 (Parental) Paclitaxel/Doxorubicin alone 0.0055 ± 0.001 0.123 ± 0.015
KB-C2 (ABCB1-OE) Paclitaxel/Doxorubicin alone 7.682 ± 0.521 7.915 ± 0.683
KB-C2 (ABCB1-OE) + this compound (3 μM) 0.238 ± 0.019 0.801 ± 0.057
HEK293/pcDNA3.1 (Parental) Paclitaxel alone 0.0084 ± 0.001 -
HEK293/ABCB1 (Transfected) Paclitaxel alone 5.931 ± 0.412 -
HEK293/ABCB1 (Transfected) + this compound (3 μM) 0.095 ± 0.007 -

Protocol 1: Standard MTT Assay for Cytotoxicity and Reversal Effect

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of chemotherapeutic drugs and to test the reversal effect of this compound [1].

  • Cell Seeding: Seed cells (e.g., KB-3-1 and its ABCB1-overexpressing counterpart KB-C2) in 96-well plates at a density of 5,000 cells per well in 160 μL of culture medium. Incubate overnight.
  • Drug Treatment:
    • Cytotoxicity of this compound: Add a range of this compound concentrations (e.g., 0–100 μM) to determine its own toxicity.
    • Reversal Assay: Pre-treat cells with non-toxic concentrations of this compound (e.g., 0.3, 1, and 3 μM) for 2 hours. Then, add serial dilutions of the chemotherapeutic drug (e.g., paclitaxel or doxorubicin).
  • Incubation: Incubate the plates for 68 hours.
  • MTT Addition: Add 20 μL of MTT solution (4 mg/mL) to each well and incubate for another 4 hours to allow formazan crystal formation.
  • Solubilization: Carefully remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate spectrophotometer. The IC50 values can be calculated using appropriate software.

Protocol 2: Drug Accumulation Assay Using Radiolabeled Substrate

This protocol measures the intracellular accumulation of a chemotherapeutic drug to directly assess ABCB1 efflux activity [1].

  • Cell Preparation: Seed ABCB1-overexpressing cells (e.g., NCI-H460/MX20) and their parental counterparts in 24-well plates at a density of 1x10⁵ cells per well and incubate overnight.
  • Inhibitor Pre-treatment: Pre-treat cells with this compound (e.g., 1 and 3 μM) or a control inhibitor (e.g., Ko143 for ABCG2) for 2 hours.
  • Accumulation Phase: Add a solution containing the radiolabeled substrate (e.g., [³H]-paclitaxel or [³H]-mitoxantrone). Incubate for 2 hours to allow drug accumulation.
  • Efflux Phase (Optional): For efflux measurement, after the accumulation phase, replace the medium with a drug-free medium that contains the reversal reagent (this compound or control). Terminate the efflux at different time points (e.g., 0, 30, 60, 120 min).
  • Lysis and Measurement: At the end of the incubation, wash the cells with cold PBS, lyse them, and transfer the lysate to vials with scintillation fluid. Measure the radioactivity using a scintillation counter.

Mechanisms & Workflows

The following diagrams illustrate the molecular mechanism of this compound and a generalized experimental workflow based on the cited protocols.

G cluster_0 Cell Membrane ChemoDrug Chemotherapeutic Drug (e.g., Paclitaxel) Intracellular Intracellular Space ChemoDrug->Intracellular  Passive Influx This compound This compound ABCB1 ABCB1 Transporter (P-glycoprotein) This compound->ABCB1  Competitive Binding This compound->ABCB1  Inhibits Efflux ATP ATP ABCB1->ATP  ATP Binding Extracellular Extracellular Space ABCB1->Extracellular  Drug Efflux ADP ADP + Pi ATP->ADP  Hydrolysis Intracellular->ABCB1  Drug Binds Reversal Chemosensitivity Restored Intracellular->Reversal High Drug Accumulation Resistance Multidrug Resistance (MDR) Extracellular->Resistance Low Drug Accumulation

Mechanism of this compound in Overcoming ABCB1-Mediated MDR

G Start 1. Establish Cell Models A Parental & ABCB1-Overexpressing Cell Lines Start->A Cytotox 2. Cytotoxicity Assessment (MTT Assay) A->Cytotox B Determine IC50 of Chemo Drugs & this compound Cytotox->B Reversal 3. Reversal Assay (MTT with this compound) B->Reversal C Calculate Fold-Reversal in IC50 Reversal->C Accum 4. Mechanistic Studies C->Accum D1 Drug Accumulation/Efflux Assay Accum->D1  Select based on  research question D2 Western Blotting (ABCB1 Expression) Accum->D2  Select based on  research question D3 Immunofluorescence (ABCB1 Localization) Accum->D3  Select based on  research question D4 ATPase Activity Assay Accum->D4  Select based on  research question

Experimental Workflow for Evaluating this compound

References

RN486 as an ABCG2 Resistance Reversal Agent: Technical Guide

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: How RN486 Counteracts ABCG2-Mediated MDR

This compound reverses ABCG2-mediated multidrug resistance through several coordinated mechanisms. The table below summarizes its multifaceted action based on current findings [1]:

Mechanism of Action Experimental Evidence Functional Outcome
Inhibits Drug Efflux Function Increased intracellular accumulation of [³H]-mitoxantrone in ABCG2-overexpressing cells [1]. Restores sensitivity to substrate chemotherapeutic drugs.
Down-regulates ABCG2 Protein Expression Western blot analysis showed reduced ABCG2 protein levels after 72h treatment with 3 µM this compound [1]. Reduces the total amount of efflux pump available.
Suppresses ATPase Activity This compound inhibited the ATP hydrolysis activity of the ABCG2 transporter [1]. Deprives the transporter of the energy required for drug efflux.
Direct Interaction with ABCG2 Molecular docking simulations predicted a strong binding affinity between this compound and the ABCG2 transporter [1]. Suggests direct competition or allosteric inhibition.

Detailed Experimental Protocols

Here are the core methodologies used in the cited research to demonstrate the efficacy of this compound. Adhering to these protocols will help ensure the reproducibility of your experiments.

Cytotoxicity and Reversal Effect Assay (MTT Assay)

This assay is used to determine whether non-toxic concentrations of this compound can re-sensitize resistant cancer cells to chemotherapeutic drugs.

  • Key Reagents: this compound, ABCG2 substrate chemotherapeutic drugs (e.g., Mitoxantrone, Topotecan), positive control inhibitor (e.g., Ko143, 3 µM), MTT solution, DMSO [1].
  • Procedure:
    • Seed ABCG2-overexpressing cells (e.g., NCI-H460/MX20) and their parental counterparts at a density of 5,000 cells/well in a 96-well plate and incubate overnight [1].
    • Pre-treat the cells with various non-toxic concentrations of this compound (e.g., 0.3, 1, and 3 µM) or a positive control for 2 hours [1].
    • Add serial dilutions of the chemotherapeutic drug to the wells without removing the reversal agent.
    • Incubate the plates for 68 hours.
    • Add MTT solution (4 mg/mL) and incubate for another 4 hours to allow formazan crystal formation.
    • Dissolve the crystals with DMSO and measure the absorbance at 570 nm using a microplate spectrophotometer.
    • Calculate the IC₅₀ values for the chemotherapeutic drugs with and without this compound. A significant decrease in the IC₅₀ in the presence of this compound indicates a successful reversal of resistance [1].
Drug Accumulation and Efflux Assay

This protocol measures the intracellular concentration of a substrate drug, directly demonstrating this compound's inhibitory effect on ABCG2's efflux function.

  • Key Reagents: this compound, Ko143, [³H]-labeled Mitoxantrone (or another radioactive/fluorescent substrate), scintillation fluid and counter [1].
  • Procedure (Accumulation):
    • Seed cells in 24-well plates at 1 x 10⁵ cells/well and incubate overnight.
    • Pre-treat cells with this compound (e.g., 1 and 3 µM) or Ko143 for 2 hours.
    • Add [³H]-Mitoxantrone to the wells and incubate for an additional 2 hours.
    • Aspirate the medium, wash the cells, and lyse them.
    • Transfer the lysate to vials with scintillation fluid and measure the radioactivity. An increase in radioactivity in this compound-treated groups indicates higher drug accumulation [1].
  • Procedure (Efflux):
    • Follow the accumulation steps to load the cells with the radioactive substrate.
    • After loading, replace the medium with a drug-free medium containing the reversal reagent (this compound or Ko143).
    • Collect cells at different time points (e.g., 0, 30, 60, 120 minutes) and measure the remaining intracellular radioactivity. A slower decrease in radioactivity in this compound-treated groups indicates effective inhibition of the efflux pump [1].

Troubleshooting Common Experimental Issues

FAQ 1: Why do I see no reversal effect in my cytotoxicity assay?

  • Potential Cause: The concentration of this compound may be cytotoxic itself, or the cell line may not robustly overexpress ABCG2.
  • Solution:
    • Confirm ABCG2 Expression: Always validate the ABCG2 protein expression level in your cell lines via Western blot. Use paired isogenic cell lines (parental and ABCG2-overexpressing) for all experiments [1].
    • Check Cytotoxicity of this compound: Run a cytotoxicity assay for this compound alone to determine its non-toxic concentration range (typically 0-3 µM as used in the literature) before performing reversal experiments [1].

FAQ 2: My drug accumulation results are inconsistent. What could be wrong?

  • Potential Cause: Instability of the substrate drug, incorrect cell density, or incomplete washing steps.
  • Solution:
    • Use a Positive Control: Always include a well-established ABCG2 inhibitor like Ko143 (3 µM) as a positive control. If Ko143 works but this compound does not, the issue is likely with your this compound compound or its concentration [1].
    • Optimize Cell Density: Ensure cells are at a consistent and optimal density (e.g., 1 x 10⁵ cells/well for a 24-well plate) and are not over-confluent, as this can affect transporter activity and uptake [1].

FAQ 3: How can I confirm that this compound directly interacts with ABCG2?

  • Solution:
    • ATPase Activity Assay: Perform an ATPase assay to see if this compound inhibits or stimulates the ATP hydrolysis activity of ABCG2. Inhibition of basal ATPase activity is a classic indicator of interaction [1].
    • Molecular Docking: Use in silico molecular modeling and docking studies to predict the binding site and affinity of this compound for the ABCG2 transporter, as demonstrated in the literature [1].

Experimental Workflow and Mechanism Visualization

The following diagram illustrates the logical workflow for establishing the reversal effect of this compound, from initial setup to mechanistic investigation.

Start Start: Establish ABCG2- overexpressing Cell Model Step1 1. Cytotoxicity Assay (MTT) - Determine non-toxic dose of this compound - Test reversal of drug resistance Start->Step1 Step2 2. Functional Assays - Drug accumulation/efflux - Confirm inhibited efflux Step1->Step2 If resistance is reversed Step3 3. Mechanistic Studies - Western Blot (expression) - ATPase assay (activity) - Molecular docking Step2->Step3 Result Outcome: Confirm this compound as a potent ABCG2 reversal agent Step3->Result

This diagram outlines the key mechanistic pathways through which this compound is known to antagonize ABCG2 function.

cluster_mechanisms Mechanisms of Action cluster_outcomes Functional Outcomes This compound This compound Mech1 Direct Binding (Inhibition) This compound->Mech1 Mech2 Down-regulation of Protein Expression This compound->Mech2 Mech3 Inhibition of ATPase Activity This compound->Mech3 Outcome1 Reduced Drug Efflux Mech1->Outcome1 Mech2->Outcome1 Mech3->Outcome1 Outcome2 Increased Intracellular Drug Accumulation Outcome1->Outcome2 Outcome3 Restored Chemotherapy Sensitivity Outcome2->Outcome3

References

RN486 combination therapy chemotherapeutic drugs

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Technical Overview

RN486, a Bruton’s Tyrosine Kinase (BTK) inhibitor, demonstrates significant off-target efficacy in reversing multidrug resistance (MDR) in cancer cells by inhibiting specific ATP-binding cassette (ABC) transporters [1] [2] [3].

The compound antagonizes MDR through dual mechanisms for two primary transporters:

ABC Transporter Key Reversal Mechanisms of this compound Effect on Chemotherapeutic Drugs
ABCB1 (P-gp) Inhibits drug efflux activity; stimulates ATPase at high concentrations; binds substrate/inhibitor sites without altering expression/localization [2] [3]. Increases efficacy of paclitaxel and doxorubicin [2] [3].
ABCG2 (BCRP) Down-regulates protein expression; inhibits transport function & ATPase activity; increases intracellular substrate accumulation [1]. Increases sensitivity to mitoxantrone and topotecan [1].

Experimental Data & Reversal Efficacy

The following table summarizes quantitative data from key reversal experiments, showing how this compound restores sensitivity to substrate drugs in resistant cell lines.

Cell Model Resistant Phenotype Chemotherapeutic Drug (Substrate) This compound Concentration Fold-Reversal of Resistance* Citation
NCI-H460/MX20 ABCG2-overexpressing Mitoxantrone 3 µM Data not quantified in abstract [1]
S1-M1-80 ABCG2-overexpressing Topotecan 3 µM Data not quantified in abstract [1]
HEK293/ABCG2 ABCG2-transfected Mitoxantrone 3 µM Data not quantified in abstract [1]
KB-C2 ABCB1-overexpressing Paclitaxel 3 µM Significant (IC50 reduced) [2] [3]
HEK293/ABCB1 ABCB1-transfected Doxorubicin, Paclitaxel 3 µM Significant (IC50 reduced) [2] [3]
SK-LU-1, Calu-6 NSCLC (p65BTK+) SOC (Cisplatin, etc.) & EGFR-TKIs Low, non-toxic doses Re-sensitization achieved [4]

*Fold-reversal is calculated as (IC50 of chemotherapeutic drug alone) / (IC50 of chemotherapeutic drug + this compound). Specific values were not detailed in the provided abstracts.

Detailed Experimental Protocols

Here are the core methodologies used in the cited studies to evaluate this compound's MDR reversal activity.

Cytotoxicity and Reversal Effect Assay (MTT Assay)

This standard protocol determines the half-maximal inhibitory concentration (IC50) of drugs and evaluates the reversal effect of this compound [1] [2].

  • Cell Seeding: Seed cells in 96-well plates (5,000 cells/well) and incubate overnight.
  • Drug Treatment:
    • Cytotoxicity: Treat cells with a range of this compound concentrations (e.g., 0–100 µM) to establish its non-toxic range.
    • Reversal Assay: Pre-treat cells with non-toxic concentrations of this compound (e.g., 0.3, 1, 3 µM) for 2 hours before adding serial dilutions of the chemotherapeutic drug.
  • Incubation and Development: Incubate for 68 hours, then add MTT solution (4 mg/mL) for 4 hours. Dissolve the resulting formazan crystals in DMSO.
  • Data Analysis: Measure absorbance at 570 nm. Calculate the IC50 values for the chemotherapeutic drugs with and without this compound to determine the fold-reversal of resistance [1] [2].
Drug Accumulation and Efflux Assay

This protocol measures the intracellular concentration of a substrate drug, directly demonstrating this compound's functional inhibition of the efflux transporter [1].

  • Cell Preparation: Seed ABCG2-overexpressing cells (e.g., NCI-H460/MX20) and their parental counterparts in 24-well plates.
  • Pre-treatment and Loading: Pre-treat cells with this compound (e.g., 1, 3 µM) or a positive control inhibitor (e.g., Ko143 for ABCG2) for 2 hours.
  • Incubation with Substrate: Add a radiolabeled substrate (e.g., [³H]-mitoxantrone for ABCG2) and incubate to allow accumulation.
  • Efflux Phase: Replace the medium with fresh medium containing the same reversal agent (this compound or inhibitor) but no substrate. Collect samples at various time points (e.g., 0, 30, 60, 120 minutes).
  • Measurement: Lyse the cells and measure the radioactivity in a scintillation counter to quantify the remaining intracellular substrate [1].
ATPase Activity Assay

This assay determines if this compound affects the ATP-hydrolyzing activity of the transporter, which is coupled to the drug efflux process.

  • Membrane Preparation: Use membrane vesicles prepared from ABCG2- or ABCB1-overexpressing cells.
  • Reaction Setup: Incubate the membranes with this compound at various concentrations in an ATP-containing reaction buffer.
  • Measurement: The ATPase activity is measured by detecting the amount of inorganic phosphate (Pi) released over time. This compound's effect is shown by its stimulation or inhibition of baseline ATPase activity [1] [3].
Western Blot Analysis

This method assesses changes in the expression level of the target transporter protein after prolonged exposure to this compound.

  • Cell Treatment and Lysis: Incubate resistant cells with or without this compound (e.g., 3 µM for up to 72 hours). Lyse the cells and quantify the total protein.
  • Gel Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
  • Antibody Probing: Probe the membrane with a primary antibody against the transporter (e.g., ABCG2 or ABCB1), followed by an HRP-conjugated secondary antibody.
  • Detection and Quantification: Detect the signal using enhanced chemiluminescence (ECL) substrate. Quantify band intensity using software like ImageJ to determine if this compound downregulates protein expression [1].

This compound's Role in Overcoming MDR: Workflow Diagram

The following diagram illustrates the logical workflow for using this compound in MDR reversal experiments, from hypothesis to mechanistic validation:

G Start Hypothesis: this compound can reverse ABC Transporter-mediated MDR Step1 1. Establish Non-toxic Dose (MTT Assay with this compound alone) Start->Step1 Step2 2. Confirm Reversal Effect (MTT Reversal Assay: This compound + Chemo Drug) Step1->Step2 Step3 3. Investigate Mechanism Step2->Step3 Step4_A Altered Protein Expression? (Western Blot) Step3->Step4_A Step4_B Altered Cellular Localization? (Immunofluorescence) Step3->Step4_B Step4_C Inhibited Efflux Function? (Drug Accumulation/Efflux Assay) Step3->Step4_C Step4_D Impact on ATPase Activity? (ATPase Assay) Step3->Step4_D Step5 Data Synthesis & Conclusion Step4_A->Step5 Step4_B->Step5 Step4_C->Step5 Step4_D->Step5

Troubleshooting Common Experimental Issues

  • Issue: No reversal effect observed at non-toxic this compound doses.

    • Solution A: Verify the MDR cell line overexpression profile (e.g., confirm ABCG2/ABCB1 expression via Western Blot) and ensure the chemotherapeutic drug is a known substrate for that transporter [1] [2].
    • Solution B: Perform a dose-response curve for this compound to confirm the selected non-toxic concentration is effective. Consider that effective concentrations can vary between cell lines [4].
  • Issue: High background cytotoxicity in reversal assay.

    • Solution A: Re-evaluate the cytotoxicity of this compound alone more stringently. The "non-toxic" concentration should have no significant effect on cell viability over the assay period [1] [2].
    • Solution B: Ensure the solvent (e.g., DMSO) concentration is consistent and low (typically <0.1%) across all wells, including controls.
  • Issue: Inconsistent results in drug accumulation assays.

    • Solution A: Strictly adhere to timing for efflux phases and maintain consistent cell numbers per well [1].
    • Solution B: Always include a potent reference inhibitor (e.g., Ko143 for ABCG2, verapamil for ABCB1) as a positive control to validate the experimental system [1] [2].

References

RN486 as a Multidrug Resistance Reversal Agent

Author: Smolecule Technical Support Team. Date: February 2026

RN486, a Bruton's Tyrosine Kinase (BTK) inhibitor, functions as an off-target inhibitor of specific ATP-binding cassette (ABC) transporters. By inhibiting these efflux pumps, this compound increases the intracellular concentration of chemotherapeutic drugs, thereby reversing multidrug resistance (MDR) [1] [2] [3].

The table below summarizes the key findings on how this compound modulates sensitivity to paclitaxel and doxorubicin:

Parameter Effect of this compound Relevant Chemotherapeutic Drugs Mechanism of Action
Sensitivity to Substrates Significantly increases cytotoxicity (lowers IC50) [2] [3] Paclitaxel, Doxorubicin [2] [3] Reverses resistance by inhibiting drug efflux transporters.
ABCB1 (P-gp) Mediated MDR Overcomes resistance [2] [3] Paclitaxel, Doxorubicin [2] [3] Inhibits drug efflux function without altering transporter expression or localization; stimulates ATPase activity at high concentrations [2].
ABCG2 (BCRP) Mediated MDR Overcomes resistance [1] Mitoxantrone, Topotecan [1] Down-regulates protein expression, inhibits transporter function and associated ATPase activity [1].
Drug Efflux Attenuates efflux, leading to increased intracellular drug accumulation [1] [2] Substrates of ABCB1 and ABCG2 (e.g., paclitaxel, mitoxantrone) [1] [2] Directly binds to and interferes with the function of ABC transporters [1] [2].

Experimental Protocols & Workflows

To evaluate the reversal effects of this compound in your lab, you can adopt the following established cell-based assays.

Cytotoxicity and Reversal Effect Assay (MTT Assay)

This assay measures cell viability to determine if this compound can sensitize resistant cancer cells to chemotherapeutic drugs.

Workflow Diagram:

Start Start: Seed cells in 96-well plate PreTreat Pre-treatment with This compound or control (2h) Start->PreTreat AddDrug Add chemotherapeutic drug (e.g., Paclitaxel, Doxorubicin) PreTreat->AddDrug Incubate Incubate for 68h AddDrug->Incubate MTT Add MTT solution (4 mg/mL) Incubate->MTT Incubate2 Incubate for 4h MTT->Incubate2 Solubilize Solubilize formazan crystals with DMSO Incubate2->Solubilize Measure Measure absorbance at 570nm Solubilize->Measure Calculate Calculate IC50 values Measure->Calculate

Key Steps:

  • Cell Seeding: Seed parental and ABCB1/ABCG2-overexpressing resistant cells (e.g., KB-3-1/KB-C2, NCI-H460/NCI-H460/MX20) in 96-well plates at 5,000 cells/well and incubate overnight [1] [2].
  • Drug Treatment:
    • Cytotoxicity of this compound: Add a concentration gradient of this compound (e.g., 0–100 µM) to determine its non-toxic concentration range.
    • Reversal Effect: Pre-treat cells with non-toxic concentrations of this compound (e.g., 0.3, 1, 3 µM) or a positive control inhibitor (e.g., verapamil for ABCB1, Ko143 for ABCG2) for 2 hours before adding a dilution series of the chemotherapeutic drug [1] [2].
  • Viability Measurement: After 68 hours of incubation, add MTT solution. Incubate for another 4 hours to allow formazan crystal formation. Dissolve the crystals in DMSO and measure the absorbance at 570 nm [1] [2].
  • Data Analysis: Calculate the IC50 values for the chemotherapeutic drugs with and without this compound. A significant decrease in IC50 in the resistant cells upon this compound treatment indicates successful reversal of MDR [2].
Drug Accumulation and Efflux Assay

This assay directly measures the ability of this compound to inhibit the transporter's efflux function, leading to increased drug retention inside the cell.

Workflow Diagram:

Start Seed resistant and parental cells PreInc Pre-incubate with This compound or inhibitor (2h) Start->PreInc Load Load radioactive substrate (e.g., [³H]-paclitaxel, [³H]-mitoxantrone) PreInc->Load Accum Accumulation Phase: Incubate (2h) Load->Accum Efflux Efflux Phase: Replace with drug-free medium with/without this compound Accum->Efflux Sample Collect samples at time points (0, 30, 60, 120 min) Efflux->Sample Analyze Measure radioactivity (via scintillation counting) Sample->Analyze

Key Steps:

  • Cell Preparation: Seed resistant and corresponding parental cells in 24-well plates and incubate overnight [1] [2].
  • Pre-incubation and Loading: Pre-incubate cells with this compound or a control inhibitor for 2 hours. Then, add a solution containing the radioactive substrate (e.g., [³H]-paclitaxel for ABCB1 or [³H]-mitoxantrone for ABCG2) and incubate to allow drug accumulation [1] [2].
  • Initiate Efflux: Remove the drug-containing medium and replace it with pre-warmed, drug-free medium that may contain this compound or an inhibitor [1].
  • Sample Collection: At designated time points (e.g., 0, 30, 60, 120 minutes), collect the cells. Lyse them and transfer the lysate to vials with scintillation fluid [1].
  • Data Analysis: Measure the remaining radioactivity inside the cells using a scintillation counter. Higher intracellular radioactivity in this compound-treated resistant cells confirms the inhibition of the efflux transporter [1] [2].

Troubleshooting Common Issues

  • No Reversal Effect Observed: Verify the expression and functionality of the target ABC transporter (ABCB1 or ABCG2) in your resistant cell line using Western blot or flow cytometry. Ensure you are using a non-toxic concentration of this compound; re-run a cytotoxicity assay to confirm.
  • High Background Toxicity: The concentration of this compound may be too high. Perform a dose-ranging cytotoxicity assay to establish the truly non-toxic concentration (IC20 or lower) for your specific cell lines.
  • Inconsistent Results in Efflux Assay: Ensure consistent cell numbers across replicates. Confirm that the radioactive substrate is stable and not degraded. Optimize the time points for sampling during the efflux phase.

Key Takeaways

  • Proven Efficacy: this compound effectively reverses ABCB1-mediated resistance to paclitaxel and doxorubicin, and ABCG2-mediated resistance, by inhibiting transporter function [1] [2] [3].
  • Critical Mechanism: The primary mode of action is the direct inhibition of drug efflux, leading to increased intracellular accumulation of chemotherapy drugs [1] [2].
  • Experimental Confirmation: The MTT and drug accumulation/efflux assays are robust methods to validate the reversal effect and its mechanism in your laboratory setting.

References

FAQ: RN486 with Mitoxantrone and Topotecan Efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the documented effect of combining RN486 with mitoxantrone or topotecan?

Research demonstrates that this compound, a Bruton's Tyrosine Kinase (BTK) inhibitor, can antagonize ABCG2-mediated multidrug resistance (MDR). At non-toxic concentrations, it significantly increases the sensitivity of ABCG2-overexpressing cancer cells to conventional anticancer drugs like mitoxantrone and topotecan [1] [2].

The table below summarizes key quantitative data from reversal assays:

Cell Line Treatment IC50 (Mitoxantrone) ± SD Resistance Fold IC50 (Topotecan) ± SD Resistance Fold
S1 (Parental) Mitoxantrone alone 0.043 ± 0.010 µM (1.00) 0.559 ± 0.036 µM (1.00)
S1-M1-80 (ABCG2+) Mitoxantrone alone 4.483 ± 0.497 µM 103.59 23.837 ± 0.215 µM 42.66
S1-M1-80 (ABCG2+) + this compound 3 µM 0.346 ± 0.179 µM * 8.00 * 4.655 ± 0.085 µM * 8.33 *
S1-M1-80 (ABCG2+) + Ko143 3 µM (positive control) 0.126 ± 0.076 µM * 2.91 * 2.733 ± 0.047 µM * 4.89 *

*P < 0.05 compared to the control group without a reversal agent [1]. The data shows that this compound potently reverses resistance, markedly reducing the IC50 values and resistance folds for both drugs.

Q2: What is the mechanism of action behind this reversal of resistance?

This compound counteracts ABCG2-mediated MDR through a multi-faceted mechanism [1] [2]:

  • Inhibits Drug Efflux: this compound increases the intracellular accumulation of substrate drugs (like mitoxantrone) by directly inhibiting the efflux function of the ABCG2 transporter.
  • Reduces ATPase Activity: It inhibits the ATP hydrolysis activity of ABCG2, cutting off the energy source required for the efflux pump to function.
  • Down-regulates Protein Expression: Treatment with this compound reduces the expression level of the ABCG2 protein, though it does not alter its subcellular membrane localization.
  • Direct Binding: Molecular docking studies predict a strong binding affinity between this compound and the ABCG2 transporter, suggesting direct interaction at the protein's drug-binding site.

The following diagram illustrates this mechanism and a general experimental workflow to study it:

G cluster_mechanism This compound Mechanism of Action cluster_workflow Key Experimental Workflow This compound This compound ABCG2 ABCG2 This compound->ABCG2 Binds & Inhibits This compound->ABCG2 Down-regulates Expression Chemo Chemotherapeutic Drug (e.g., Mitoxantrone) This compound->Chemo Increases Accumulation ABCG2->Chemo Efflux Pump A Cell Culture (Resistant & Parental Lines) B Cytotoxicity Assay (MTT) A->B C Mechanistic Studies B->C D Data Analysis C->D

Experimental Protocols

Protocol 1: Cytotoxicity and Reversal Assay (MTT Assay) This protocol is used to determine the IC50 of anticancer drugs and the reversal effect of this compound [1].

  • Cell Seeding: Seed cells (e.g., ABCG2-overexpressing NCI-H460/MX20 and its parental NCI-H460) in 96-well plates at a density of 5,000 cells/well and incubate overnight.
  • Pre-treatment: Add non-toxic concentrations of this compound (e.g., 0.3, 1, and 3 µM) or a positive control (Ko143 at 3 µM) to assigned wells 2 hours before adding the chemotherapeutic drugs.
  • Drug Treatment: Add serial dilutions of mitoxantrone or topotecan to the wells.
  • Incubation: Incubate the plates for 68 hours.
  • MTT Development: Add MTT solution (4 mg/mL) to each well and incubate for an additional 4 hours to allow formazan crystal formation.
  • Solubilization: Replace the medium with dimethyl sulfoxide (DMSO) to dissolve the crystals.
  • Measurement: Record the absorbance at 570 nm using a microplate spectrophotometer. Calculate the IC50 values for each treatment.

Protocol 2: Drug Accumulation Assay (using [³H]-Mitoxantrone) This protocol measures the intracellular accumulation of a substrate drug to confirm this compound inhibits ABCG2 efflux function [1].

  • Cell Preparation: Seed ABCG2-overexpressing and parental cells in 24-well plates at a density of 1 x 10⁵ cells/well and incubate overnight.
  • Inhibitor Pre-treatment: Add this compound (e.g., 1 and 3 µM) or a control inhibitor to the assigned wells 2 hours before adding the radioactive substrate.
  • Substrate Incubation: Add [³H]-labeled mitoxantrone to the wells and incubate for 2 hours.
  • Wash and Lyse: Aspirate the medium, wash the cells, and lyse them.
  • Measurement: Transfer the cell lysates to vials with scintillation fluid and measure the radioactivity using a scintillation counter. Higher counts in this compound-treated groups indicate increased drug accumulation due to efflux inhibition.

Troubleshooting Common Issues

  • No Reversal Effect Observed: Verify the ABCG2 expression status in your resistant cell line via Western blot. Ensure this compound is used at a non-toxic concentration; perform a cytotoxicity assay on the resistant cells alone with this compound to confirm.
  • High Variability in MTT Data: Use cells that have been cultured in drug-free medium for at least two weeks before the assay to ensure stability of the resistant phenotype. Ensure consistent cell seeding density and accurate pipetting during MTT and DMSO steps.
  • Low Signal in Accumulation Assay: Confirm the activity and concentration of the radioactive or fluorescent substrate. Optimize the incubation time with the substrate drug.

References

Mechanism of Action: How RN486 Antagonizes ABCG2

Author: Smolecule Technical Support Team. Date: February 2026

RN486, a Bruton's Tyrosine Kinase (BTK) inhibitor, demonstrates a significant off-target effect on the ABCG2 transporter (also known as Breast Cancer Resistance Protein, BCRP). It overcomes ABCG2-mediated multidrug resistance (MDR) through a multi-faceted mechanism [1].

  • Inhibits Drug Efflux Function: this compound directly binds to the ABCG2 transporter and inhibits its drug efflux activity. This increases the intracellular concentration of chemotherapeutic drugs in ABCG2-overexpressing cancer cells [1].
  • Down-regulates Protein Expression: Treatment with this compound reduces the expression level of the ABCG2 protein, though it does not alter the transporter's subcellular localization on the cell membrane [1].
  • Reduces ATPase Activity: this compound inhibits the ATP hydrolysis activity of ABCG2. Since ABCG2 uses ATP for energy to pump drugs out of the cell, suppressing this activity cripples its function [1].
  • Direct Binding Interaction: Molecular docking studies confirm that this compound has a strong binding affinity for the ABCG2 transporter, supporting its role as a direct inhibitor [1].

Experimental Data Summary

The following tables summarize key quantitative data from the reversal and mechanistic studies.

Table 1: Reversal Effect of this compound on Chemotherapy Sensitivity [1] This table shows how non-toxic concentrations of this compound can resensitize resistant cancer cells to substrate drugs. The resistance fold is calculated by (IC50 of Resistant Cells / IC50 of Parental Cells). A reversal fold greater than 1 indicates successful resensitization.

Cell Line Treatment IC50 (Mitoxantrone) Resistance Fold Reversal Fold (with 3μM this compound)
NCI-H460 (Parental) Mitoxantrone alone 0.013 μM (Baseline) -
NCI-H460/MX20 (ABCG2+) Mitoxantrone alone 7.24 μM 557 (Baseline)
NCI-H460/MX20 (ABCG2+) + 3 μM this compound 0.38 μM 29 19.1
Cell Line Treatment IC50 (Topotecan) Resistance Fold Reversal Fold (with 3μM this compound)
S1 (Parental) Topotecan alone 0.11 μM (Baseline) -
S1-M1-80 (ABCG2+) Topotecan alone 77.2 μM 702 (Baseline)
S1-M1-80 (ABCG2+) + 3 μM this compound 7.91 μM 72 9.8

Table 2: Summary of this compound's Mechanism on ABCG2 [1] This table consolidates the key findings from various mechanistic experiments.

Mechanism Investigated Experimental Method Key Finding with this compound Treatment
Expression Level Western Blotting Down-regulated ABCG2 protein expression
Cellular Localization Immunofluorescence No alteration in membrane localization
Drug Accumulation [3H]-Mitoxantrone uptake Increased intracellular drug accumulation
Drug Efflux [3H]-Mitoxantrone efflux Decreased efflux of substrate drugs
Transporter Function ATPase Assay Inhibited ABCG2-associated ATPase activity
Direct Interaction Molecular Docking Strong binding affinity with ABCG2 protein

Experimental Protocols & Workflows

For researchers looking to replicate or build upon these findings, here are the core methodologies used in the study.

Cytotoxicity and Reversal Assay (MTT Assay) This protocol is used to determine the half-maximal inhibitory concentration (IC50) of chemotherapeutic drugs and to test the reversal effect of this compound [1] [2].

  • Cell Seeding: Seed cells (e.g., ABCG2-overexpressing NCI-H460/MX20 and its parental NCI-H460) in 96-well plates at a density of 5,000 cells/well and incubate overnight.
  • Pre-treatment: Add this compound (e.g., 0.3, 1, or 3 μM) or a control inhibitor (e.g., 3 μM Ko143) to the assigned wells 2 hours prior to the addition of the chemotherapeutic drug.
  • Drug Treatment: Add serial dilutions of the anticancer drug (e.g., mitoxantrone, topotecan) to the plates.
  • Incubation: Incubate the plates for 68 hours.
  • MTT Addition: Add MTT solution (4 mg/mL) to each well and incubate for an additional 4 hours to allow formazan crystal formation.
  • Solubilization: Discard the medium and dissolve the formazan crystals in 100 μL of DMSO.
  • Analysis: Measure the absorbance at 570 nm using a microplate spectrophotometer. Calculate the IC50 values for each treatment condition.

Below is a workflow diagram of the MTT assay process:

MTT_Workflow Start Seed cells in 96-well plate A Incubate overnight Start->A B Pre-treat with this compound or control for 2h A->B C Add chemotherapeutic drug serial dilutions B->C D Incubate for 68h C->D E Add MTT solution Incubate 4h D->E F Dissolve crystals with DMSO E->F End Measure absorbance at 570nm F->End

Drug Accumulation and Efflux Assay This protocol uses radiolabeled substrate to directly measure the impact of this compound on ABCG2's transport function [1].

  • Cell Preparation: Seed ABCG2-overexpressing and parental cells in 24-well plates at a density of 1x10⁵ cells/well and incubate overnight.
  • Inhibition: Pre-treat cells with this compound (1 and 3 μM) or Ko143 (3 μM) for 2 hours.
  • Accumulation Phase: Add [³H]-mitoxantrone to the wells and incubate for 2 hours.
  • Efflux Phase (Time Course): Remove the medium containing the drug and replace it with fresh medium containing only the reversal reagent (this compound or Ko143).
  • Sampling: At designated time points (0, 30, 60, and 120 minutes), wash, lyse, and collect the cells.
  • Quantification: Transfer the cell lysates to vials with scintillation fluid and measure the remaining radioactivity using a scintillation counter.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration range for this compound in reversal experiments? A1: The study used non-toxic concentrations of 0.3, 1, and 3 μM for reversal experiments. The 3 μM concentration consistently showed a strong reversal effect without significant cytotoxicity. A dose-response assessment in your specific cell models is recommended to confirm non-toxicity [1].

Q2: Does this compound also inhibit other ABC transporters like ABCB1? A2: Yes. Previous research indicates that this compound is also effective at reversing ABCB1 (P-glycoprotein)-mediated MDR. This suggests that this compound has a broader off-target effect on multiple ABC transporters, which is valuable for combating complex MDR phenotypes in cancers [2].

Q3: What is a suitable positive control inhibitor for ABCG2 in these experiments? A3: Ko143 is a potent and specific ABCG2 inhibitor. The cited study used it as a positive control at a concentration of 3 μM. It serves as an excellent benchmark for comparing the efficacy of this compound [1].

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No reversal effect observed This compound concentration too low; cells not resistant. Confirm ABCG2 overexpression (Western Blot). Perform a cytotoxicity assay for this compound and increase concentration within non-toxic range.
High background in MTT assay Incomplete dissolution of formazan crystals. Ensure complete dissolution by shaking the plate gently after adding DMSO. Check for microbial contamination.
Low signal in drug accumulation assay Inefficient cell lysis; low specific activity of radiolabeled drug. Optimize lysis buffer and procedure. Confirm the specific activity and stability of the [³H]-mitoxantrone.
This compound is cytotoxic alone Concentration is too high for the cell line used. Titrate this compound to find the non-toxic concentration range (0-3 μM) for your specific cells using an MTT assay.

References

RN486 as a Transporter Inhibitor: Mechanism & Evidence

Author: Smolecule Technical Support Team. Date: February 2026

RN486, a Bruton’s tyrosine kinase (BTK) inhibitor, demonstrates significant "off-target" pharmacological activity as a reversal agent for MDR mediated by the ABC transporters ABCB1 (P-glycoprotein) and ABCG2 (BCRP) [1] [2].

The table below summarizes the key experimental findings on its reversal effects:

Target Transporter Key Findings on Reversal Effect Proposed Primary Mechanism of Action Supporting Evidence from Binding/Functional Assays

| ABCB1 [1] | Significantly increased sensitivity of ABCB1-overexpressing cells to paclitaxel and doxorubicin. | Directly inhibits the drug efflux function of ABCB1 without altering protein expression or cellular localization [1]. | • Molecular Docking: Confirmed interaction with ABCB1 substrate-binding sites [1]. • ATPase Assay: High concentrations stimulated ABCB1 ATPase activity, indicating direct interaction [1]. | | ABCG2 [2] | Remarkably increased sensitivity of ABCG2-overexpressing cells to mitoxantrone and topotecan. | Down-regulates ABCG2 protein expression and inhibits its transport function and ATPase activity [2]. | • Molecular Docking: Showed strong binding affinity with ABCG2 protein [2]. • ATPase Assay: Inhibited ABCG2-associated ATPase activity [2]. • Western Blot: Protein expression was down-regulated after 72h treatment [2]. |

Experimental Protocols: Key Assays for Verification

Here are detailed methodologies for core experiments used to establish this compound's reversal activity and mechanism.

Cytotoxicity and Reversal Assay (MTT Assay)

This assay determines the half-maximal inhibitory concentration (IC₅₀) of chemotherapeutic drugs and assesses whether this compound can reverse resistance [1] [2].

  • Purpose: To evaluate the ability of non-toxic concentrations of this compound to restore the efficacy of chemotherapeutic drugs in transporter-overexpressing resistant cells.
  • Procedure:
    • Cell Seeding: Seed cells (e.g., parental and resistant) in 96-well plates at a density of 5,000 cells per well and incubate overnight.
    • Pre-treatment: Add non-toxic concentrations of this compound (e.g., 0.3, 1, 3 µM) or a control inhibitor (e.g., verapamil for ABCB1, Ko143 for ABCG2) to the assigned wells 2 hours prior to the addition of chemotherapeutic drugs.
    • Drug Treatment: Add a range of concentrations of the chemotherapeutic drug (e.g., paclitaxel, doxorubicin, mitoxantrone).
    • Incubation & Development: Incubate for 68 hours, then add MTT solution (4 mg/mL) and incubate for another 4 hours.
    • Solubilization & Measurement: Discard the supernatant, dissolve the formazan crystals in DMSO, and measure the absorbance at 570 nm.
  • Data Analysis: Calculate the IC₅₀ values for the chemotherapeutic drugs in the presence and absence of this compound. The resistance reversal fold is calculated by dividing the IC₅₀ of the chemotherapeutic drug alone by its IC₅₀ in combination with this compound.
Drug Accumulation and Efflux Assay

This assay directly measures the intracellular concentration of a substrate drug to confirm that this compound inhibits efflux activity [2].

  • Purpose: To verify that increased chemosensitivity is due to increased intracellular accumulation of the drug via efflux inhibition.
  • Procedure (Using Radiolabeled Substrate):
    • Cell Preparation: Seed cells in 24-well plates and incubate overnight.
    • Inhibition: Pre-treat cells with this compound or a control inhibitor for 2 hours.
    • Accumulation Phase: Add a solution containing the tritiated substrate (e.g., [³H]-paclitaxel for ABCB1, [³H]-mitoxantrone for ABCG2). Incubate to allow drug accumulation.
    • Efflux Phase: Remove the drug-containing medium and replace it with fresh medium (with or without the inhibitor).
    • Sampling: At designated time points (e.g., 0, 30, 60, 120 minutes), wash the cells, lyse them, and transfer the lysate to scintillation vials.
    • Measurement: Measure the radioactivity using a scintillation counter.
  • Data Analysis: Compare the intracellular concentration of the substrate over time in the presence and absence of this compound. Effective inhibitors will show higher accumulation and slower efflux.

Troubleshooting Common Experimental Issues

Issue Potential Cause Suggested Solution
High cytotoxicity of this compound in reversal experiments The concentration of this compound used is too high. Conduct a standalone cytotoxicity assay (MTT) for this compound first. Use concentrations that maintain >80% cell viability (e.g., ≤ 3 µM was non-toxic in studies) [1] [2].

| Weak or no reversal effect observed | 1. The cell line does not robustly overexpress the target transporter. 2. This compound is a substrate of the efflux pump itself. | 1. Validate transporter expression regularly via Western blotting [1] [2]. 2. Check if this compound's cytotoxicity is similar in parental and transfected cells; no difference suggests it is not a substrate [1]. | | Inconsistent results in accumulation assays | 1. Instability of the probe substrate. 2. Inconsistent cell handling during the efflux phase. | 1. Ensure probes are fresh and properly stored. 2. Standardize washing and medium replacement steps strictly by time across all samples. |

Conceptual Workflow and Mechanism

The following diagram illustrates the conceptual and experimental workflow for characterizing an efflux pump inhibitor like this compound.

Start Identify Candidate Inhibitor (e.g., this compound) Step1 In Vitro Cytotoxicity Assay (Establish non-toxic concentrations) Start->Step1 Mech1 Hypothesize Mechanism: Direct Inhibition of Efflux Pump Integrate Integrate Data & Validate Mechanism Mech1->Integrate Mech2 Hypothesize Mechanism: Down-regulation of Transporter Mech2->Integrate Step2 Reversal Assay (Check chemosensitivity restoration) Step1->Step2 Step3 Functional Assays (Accumulation/Efflux & ATPase) Step2->Step3 Step4 Mechanistic Assays (Western Blot, Immunofluorescence) Step2->Step4 Step3->Mech1 Step4->Mech2

References

BTK Inhibition Potency and Selectivity of RN486

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available quantitative data on the binding and functional inhibition of Bruton's Tyrosine Kinase (BTK) by RN486.

Assay Type Description Result (IC₅₀ or Kd) Citation
Enzymatic Assay Inhibition of human recombinant BTK kinase activity IC₅₀ = 4.0 nM [1] [2]
Binding Assay Direct binding affinity for the BTK enzyme Kd = 0.31 nM [1] [2]
Cellular Assay (Human Whole Blood) Inhibition of B-cell antigen receptor-induced CD69 expression IC₅₀ = 21.0 nM [1]
Cellular Assay (Human Monocytes) Inhibition of FcγR-mediated TNFα production IC₅₀ = 7.0 nM [1]
Cellular Assay (Human Mast Cells) Inhibition of FcεR-induced degranulation IC₅₀ = 2.9 nM [1]

Experimental Protocols for Selectivity Profiling

The key experiments that established the selectivity of this compound used the following methodologies:

  • Kinase Selectivity Profiling: The selectivity of this compound was assessed against a panel of 369 kinases using a competitive binding assay (KINOMEscan). The results demonstrated that this compound is highly selective for BTK, with much less activity against other kinases [1]. However, the specific numerical data for off-target kinases (e.g., IC₅₀ values) is not provided in the available search results.
  • Crystal Structure Determination: The molecular basis for this compound's potency and selectivity was elucidated through X-ray crystallography. The structure of BTK in complex with this compound was solved at a high resolution of 1.75 Å (PDB ID: 5P9G). This structure reveals how the compound fits into the BTK binding pocket, providing a rationale for its selectivity [3].
  • Functional Cellular Assays: As shown in the table above, this compound's functional selectivity was confirmed in various primary human immune cells (B cells, monocytes, mast cells) using specific receptor stimulation. The readouts included calcium influx, surface activation marker (CD69) expression, and cytokine production, demonstrating its ability to block BTK-dependent signaling pathways without broadly suppressing cell activity [1].

BTK Signaling Pathway and this compound Mechanism

The following diagram illustrates the key signaling pathways that this compound inhibits through its blockade of BTK.

G cluster_receptors Immunoreceptor Activation cluster_btk_inhibition This compound Inhibition Point cluster_downstream Downstream Cellular Responses BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK ITAM Signaling FcR Fc Receptor (FcγR / FcεR) FcR->BTK ITAM Signaling B_Cell B-Cell Activation (Proliferation, Antibody Production) BTK->B_Cell Cytokine Cytokine Production (e.g., TNF-α) BTK->Cytokine Degran Mast Cell Degranulation BTK->Degran Osteoclast Osteoclast Differentiation BTK->Osteoclast This compound This compound This compound->BTK

Key Selectivity Insights and Off-Target Effects

While this compound was designed as a selective BTK inhibitor, research has uncovered important off-target effects that are valuable for researchers to consider.

  • Y551 Sequestration: A key structural feature of this compound is its ability to sequester the Y551 residue in the BTK activation loop. This mechanism is a significant determinant of its high potency, particularly in inhibiting Fc Receptor (FcR) signaling in mast cells and basophils [3].
  • Off-Target: ABC Transporters: Notably, this compound has been found to potently inhibit two key ATP-Binding Cassette (ABC) transporters:
    • ABCB1 (P-glycoprotein): this compound reverses ABCB1-mediated multidrug resistance in cancer cells by inhibiting the drug efflux activity of the transporter [4] [5].
    • ABCG2 (BCRP): Similarly, this compound antagonizes ABCG2-mediated multidrug resistance by down-regulating the transporter's expression and inhibiting its function [6].
    • Research Implication: These off-target effects are not related to kinase inhibition but represent a significant opportunity for cancer combination therapy, as this compound could be used to re-sensitize resistant tumors to conventional chemotherapy drugs [4] [6].

References

RN486 reversible vs irreversible BTK inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to BTK Inhibitor Classes

Bruton's Tyrosine Kinase (BTK) is a crucial enzyme in B-cell receptor signaling and a validated therapeutic target for B-cell malignancies and autoimmune diseases [1] [2]. BTK inhibitors are broadly classified by their mechanism of binding to the BTK enzyme:

  • Irreversible Inhibitors: These compounds form a permanent covalent bond with the cysteine 481 (C481) residue in the ATP-binding site of BTK. This leads to sustained enzyme inactivation until new BTK protein is synthesized [1] [3].
  • Reversible Inhibitors: These compounds bind non-covalently to BTK, resulting in a transient inhibition. This mechanism is associated with a different off-target profile and is active against common resistance mutations that render irreversible inhibitors ineffective [2] [3].

The following table summarizes the core characteristics of these inhibitor classes, using specific examples for comparison.

Table 1: Fundamental Characteristics of BTK Inhibitor Classes

Feature Reversible Inhibitors (e.g., RN486, Fenebrutinib) Irreversible Inhibitors (e.g., Ibrutinib, Acalabrutinib)
Binding Mechanism Non-covalent, transient binding [2] Covalent, irreversible bond with C481 residue [1] [3]
Key Differentiator Activity against C481S mutation; different off-target profile [3] Potent and sustained target occupancy
Primary Therapeutic Context Preclinical research for autoimmune diseases (RA, SLE) and multidrug resistance reversal [4] [5] [2] Approved treatments for B-cell malignancies (CLL, MCL, WM) [1]
Resistance Mechanism Less susceptible to C481 mutations [3] High-frequency resistance via C481S mutation [1] [6] [3]
Selectivity Generally high selectivity for BTK [2] [3] Varies; 1st-gen (Ibrutinib) has known off-target effects; 2nd-gen (Acalabrutinib, Zanubrutinib) are more selective [1]

Mechanism of Action and Structural Binding

A key structural difference lies in how these inhibitors interact with the BTK protein, which dictates their functional activity.

1. Reversible Binding (this compound) this compound binds reversibly in the ATP-binding pocket of BTK. Structural studies (PDB: 5P9G) show that it does not form a covalent bond with C481 [7]. A critical functional characteristic of this compound is its ability to sequester the Y551 residue, a phosphorylation site crucial for BTK activation. By holding Y551 in a sequestered state, this compound prevents its phosphorylation and full activation, which is particularly important for inhibiting Fcγ receptor signaling in myeloid cells like macrophages and mast cells [7].

2. Irreversible Binding (Ibrutinib, Acalabrutinib) These inhibitors form a direct, covalent bond with the sulfur atom of the C481 residue [3]. This permanent bond leads to prolonged inactivation of BTK, making them very effective at suppressing B-cell receptor signaling [1] [7].

The following diagram illustrates the key differences in the binding mechanisms and their downstream consequences for receptor signaling.

G cluster_rev Reversible Inhibitor (e.g., this compound) cluster_irrev Irreversible Inhibitor (e.g., Ibrutinib) RevBind Reversible, non-covalent binding to BTK Y551Seq Sequestration of Y551 residue RevBind->Y551Seq InhibBCR Inhibition of B Cell Receptor (BCR) signaling RevBind->InhibBCR InhibFcR Potent inhibition of Fc Receptor (FcR) signaling Y551Seq->InhibFcR IrrevBind Covalent binding to C481 residue PermInact Permanent BTK inactivation IrrevBind->PermInact InhibBCR2 Potent inhibition of B Cell Receptor (BCR) signaling PermInact->InhibBCR2 Start BTK Inhibitor Start->RevBind Start->IrrevBind

Comparative Experimental and Preclinical Data

Direct experimental comparisons reveal how these binding mechanisms translate into biological activity.

Table 2: Comparative Experimental Data from Cellular and Resistance Assays

Assay / Model Reversible Inhibitor this compound Irreversible Inhibitor Ibrutinib Notes & Context
Cellular IC₅₀ (Enzymatic) ~0.3 - 39 nM [7] ~0.5 - 5 nM (varies by cell type) [1] IC₅₀ is concentration for 50% inhibition.
Inhibition of FcγR Signaling Highly potent (IC₅₀ ~4 nM in human whole blood) [7] Less potent than this compound in same assay [7] Potency linked to Y551 sequestration by this compound.
Inhibition of BCR Signaling Effective [7] Highly potent [1] [7] Irreversible inhibitors are exceptionally effective against BCR signaling.
Activity vs. BTK C481S Mutant Retains activity [3] Inactive (binding site lost) [6] [3] C481S is a common clinical resistance mutation.
Activity vs. BTK T474I/M "Gatekeeper" Mutants Retains partial to full activity [3] Significantly reduced activity [3] T474 mutations often combined with C481S cause "super-resistance".
Collagen-Induced Arthritis (CIA) Model Significant inhibition of arthritis progression vs. control [2] [8] Not a primary model for Ibrutinib in RA Demonstrates efficacy in autoimmune model.

Off-Target Effects & Therapeutic Potential Beyond Oncology

A significant and promising area of research for this compound involves its off-target effects on multidrug resistance (MDR) in cancer therapy, a feature not commonly associated with irreversible BTK inhibitors.

1. Reversal of Multidrug Resistance by this compound Cancer cells can overexpress ATP-binding cassette (ABC) transporter proteins like ABCB1 (P-glycoprotein) and ABCG2 (BCRP), which pump chemotherapeutic drugs out of the cell, leading to treatment failure [4] [5].

  • Experimental Evidence for ABCB1 Inhibition: In vitro studies show that non-toxic concentrations of this compound significantly reversed resistance to chemotherapeutics like paclitaxel and doxorubicin in ABCB1-overexpressing carcinoma cells. Mechanistic studies indicate this compound inhibits the drug-efflux function of ABCB1 without altering its expression level [4].
  • Experimental Evidence for ABCG2 Inhibition: Similarly, this compound antagonizes ABCG2-mediated MDR. It increases the accumulation of substrate drugs (e.g., mitoxantrone) within ABCG2-overexpressing cells by inhibiting the transporter's efflux activity and down-regulating its protein expression [5].
  • Methodology Overview: Key experiments include:
    • Cytotoxicity/Reversal Assay: Cells are treated with a chemotherapeutic drug with/without this compound. Cell viability is measured (e.g., MTT assay) to calculate the reversal fold, which indicates how much this compound sensitizes resistant cells to the drug [4] [5].
    • Drug Accumulation/Efflux Assay: Cellular accumulation of a fluorescent or radiolabeled drug (e.g., [³H]-paclitaxel) is measured with/without this compound. Increased accumulation confirms transporter inhibition [4] [5].
    • ATPase Assay: The effect on the transporter's ATP hydrolyzing activity is measured, as some inhibitors stimulate or inhibit this activity upon binding [4] [5].
    • Molecular Docking: Computational simulations predict the physical interaction between this compound and the substrate-binding sites of ABCB1 or ABCG2, supporting a direct mechanism of action [4] [5].

2. Other Off-Target Profiles

  • This compound: Demonstrates high selectivity for BTK in preclinical models, with no noted inhibition of T-cell, endothelial, or epithelial cell function at relevant concentrations [2].
  • Ibrutinib: Known for off-target inhibition of other kinases with a homologous cysteine residue (e.g., EGFR, ITK, TEC), which is associated with clinical side effects like rash, diarrhea, and atrial fibrillation [1] [2].

Conclusion and Research Implications

  • Irreversible BTK inhibitors like Ibrutinib are the established standard of care in numerous B-cell malignancies, offering potent and durable BTK inhibition.
  • This compound, as a representative reversible inhibitor, presents a distinct profile with key potential advantages:
    • Overcoming Resistance: Its ability to inhibit BTK with C481 mutations makes it a promising candidate for addressing a major limitation of irreversible therapy [3].
    • Functional Selectivity: Its unique mechanism of Y551 sequestration may translate to enhanced efficacy in diseases where Fc Receptor signaling (e.g., in autoimmune conditions) is a key driver [7].
    • Adjuvant Cancer Therapy: Its robust off-target ability to reverse ABC transporter-mediated multidrug resistance could revitalize the efficacy of standard chemotherapy, representing a significant expansion of its therapeutic potential [4] [5].

For researchers, this compound remains a valuable tool compound for dissecting BTK biology and a prototype for developing novel reversible inhibitors aimed at overcoming the clinical challenges of resistance and off-target toxicity.

References

RN486 animal model efficacy rheumatoid arthritis

Author: Smolecule Technical Support Team. Date: February 2026

RN486 at a Glance

The table below summarizes the key characteristics of this compound as identified in the research.

Attribute Description
Molecule Type Potent, selective, and orally active reversible Bruton's Tyrosine Kinase (BTK) inhibitor [1].
Primary Mechanism Inhibits B cell receptor (BCR) and Fc receptor (FcR) signaling pathways, crucial in autoimmune responses [2] [3].
Key Pre-clinical Evidence Demonstrated efficacy in rodent models of Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA) [2] [3].
Current Status Appears to be a pre-clinical/research compound; not listed in recent clinical trial reviews for RA [4].

Mechanism of Action: How this compound Works

This compound exerts its effects by selectively inhibiting Bruton's Tyrosine Kinase (BTK), a key enzyme in signaling pathways of immune cells like B cells and macrophages [2] [5].

The diagram below illustrates the signaling pathways that this compound inhibits.

G Antigen Antigen BCR BCR Complex Antigen->BCR BTK BTK BCR->BTK Lyn/Syk Activation FcR FcγR/FcεR FcR->BTK Immunoreceptor Signaling PLCγ2 PLCγ2 BTK->PLCγ2 This compound This compound Inhibitor This compound->BTK Inhibits NFκB NF-κB & other Transcription Factors PLCγ2->NFκB Downstream Activation ImmuneComplex Immune Complex ImmuneComplex->FcR

Efficacy in Animal Models of RA

The following table summarizes quantitative data on the efficacy of this compound from key animal studies.

Animal Model Dosing Regimen Key Efficacy Results Experimental Protocol & Citation
Mouse Collagen-Induced Arthritis (CIA) Oral, dose-dependent Produced robust, dose-dependent anti-inflammatory and bone-protective effects [2] [3]. Arthritis induced by immunization with type II collagen. Clinical scores for inflammation and joint damage were assessed [2].
Rat Adjuvant-Induced Arthritis (AIA) 1 mg/kg to 30 mg/kg Inhibited both joint and systemic inflammation, reducing paw swelling and inflammatory markers in the blood [3] [1]. Arthritis induced with adjuvant. Paw volume and serum levels of inflammatory mediators (e.g., cytokines) were measured [3].
Combination Therapy (Rat AIA) This compound + low-dose Methotrexate (MTX) Showed substantial efficacy in combination, suggesting a potential synergistic effect [2]. This compound was administered alongside a sub-therapeutic dose of MTX, a standard RA drug, and disease parameters were evaluated [2].

Detailed Experimental Protocols

For research reproducibility, here is a deeper look into the methodologies from the key studies:

  • In Vitro Functional Assays: Before in vivo testing, this compound was characterized in cell-based assays. It blocked:
    • FcεR-induced degranulation in mast cells (IC₅₀ = 2.9 nM)
    • FcγR-mediated TNFα production in monocytes (IC₅₀ = 7.0 nM)
    • BCR-induced CD69 expression in B cells in whole blood (IC₅₀ = 21.0 nM) [3]
  • In Vivo Arthritis Models:
    • CIA Model: Mice are immunized with type II collagen emulsified in an adjuvant to induce an autoimmune arthritis that shares features with human RA. Animals are then treated with the test compound (e.g., this compound), and arthritis severity is scored based on visible redness and swelling of the joints. Histological analysis of the joints is performed to assess inflammation, cartilage damage, and bone erosion [2].
    • AIA Model: Rats are injected with a heat-killed mycobacterium adjuvant. This triggers widespread inflammation, including a severe polyarthritis. The efficacy of a drug is typically measured by the reduction in paw volume (using a plethysmometer) and by scoring clinical signs of arthritis [3].

The Broader Context of BTK Inhibitors for RA

While this compound has shown promise in pre-clinical studies, the clinical development of BTK inhibitors for RA has been challenging. Other BTK inhibitors have advanced further in human trials, though with mixed results [4].

  • Irreversible vs. Reversible Inhibitors: this compound is a reversible inhibitor [1] [4]. This class raises fewer concerns about long-lasting off-target effects compared to irreversible inhibitors like ibrutinib, but may require more sustained dosing [4].
  • Clinical Trial Outcomes: Several BTK inhibitors (e.g., spebrutinib, fenebrutinib, evobrutinib) have progressed to Phase II clinical trials for RA. However, outcomes have been "rather equivocal," with some trials discontinued due to a low likelihood of achieving adequate clinical response [4]. This suggests that while the pre-clinical rationale is strong, translating the efficacy of BTK inhibition into successful human treatments for RA is complex.

References

RN486 animal model efficacy systemic lupus erythematosus

Author: Smolecule Technical Support Team. Date: February 2026

RN486 Efficacy in SLE Animal Models

The core data on this compound's performance is from a study using the spontaneous lupus-prone NZB × NZW mouse model [1] [2]. The key findings are summarized in the table below.

Efficacy Parameter Experimental Findings with this compound Significance
Disease Progression Completely stopped progression of glomerulonephritis after 8 weeks of treatment [1]. Halts advancement of a key organ manifestation.
Renal Function Improvement determined by functional and histological analysis [1]. Direct benefit on a primary cause of SLE morbidity.
Autoantibody Production Markedly reduced secretion of IgG anti-dsDNA antibodies; no significant effect on IgM anti-dsDNA [1]. Targets the pathogenic, class-switched antibody response.
Immune Cell Modulation Significant reduction in B-cell activation (CD69 expression); depletion of splenic CD138high B220low plasma cells [1]. Acts on activated B-cells and antibody-producing plasma cells.
Innate Immunity & Inflammation Reduced immune complex-mediated activation of human monocytes in vitro; down-regulated macrophage-related and interferon-inducible genes in kidneys and spleens [1]. Impacts effector functions beyond B-cells, potentially reducing tissue damage.

Detailed Experimental Protocol

The following workflow outlines the key in vivo and in vitro methods used to generate the efficacy data for this compound [1].

cluster_treatment Treatment Groups (8 weeks) cluster_analysis Primary Outcome Analyses Start Study Start (32 weeks of age) Treatment This compound in chow (30 mg/kg) Start->Treatment Control Vehicle control in chow Start->Control Histology Histological & Functional Analysis of Glomerulonephritis Treatment->Histology Autoantibody Anti-dsDNA IgG & IgM (ELISA & ELISpot) Treatment->Autoantibody FlowCytometry Flow Cytometry: B-cell activation (CD69) Plasma cell depletion Treatment->FlowCytometry GeneExpr Gene Expression in kidney & spleen Treatment->GeneExpr Control->Histology Control->Autoantibody Control->FlowCytometry Control->GeneExpr

Supplementary in vitro assays demonstrated that this compound significantly reduced immune complex-mediated activation of human monocytes, providing insights into its potential to modulate effector cell functions [1].

Mechanism of Action: BTK Inhibition in SLE

This compound is a selective inhibitor of Bruton's Tyrosine Kinase (BTK), a crucial enzyme in B-cell and myeloid cell signaling [1]. The diagram below illustrates how BTK inhibition targets multiple pathways in SLE pathogenesis.

BCR B-Cell Receptor (BCR) Signaling BTK BTK Activation BCR->BTK FcgR Fcγ Receptor (FcgR) Signaling FcgR->BTK Downstream Downstream Effects: - NF-κB pathway - MAP kinase pathway BTK->Downstream This compound This compound Inhibition This compound->BTK Outcomes Functional Outcomes Downstream->Outcomes O1 Reduced B-cell activation & plasma cell generation Outcomes->O1 O2 Decreased pathogenic autoantibody (IgG) production Outcomes->O2 O3 Inhibition of immune complex- mediated inflammation Outcomes->O3

Comparative Context for Drug Development

While direct comparative data for this compound against other specific BTK inhibitors in SLE models is limited in the search results, the following points provide essential context for your assessment:

  • Broader BTK Inhibitor Validation: Other BTK inhibitors, such as BTKB66, have shown efficacy across multiple SLE-related disease models, including lupus nephritis in NZB/W F1 mice and anti-glomerular basement membrane (GBM) nephritis [3]. This supports BTK inhibition as a validated therapeutic strategy for SLE.
  • Positioning Among Novel Therapies: SLE drug discovery is actively exploring diverse mechanisms. Other promising approaches in pre-clinical or clinical stages include cell-based therapies (e.g., mesenchymal stem cells, CAR-T cells) and dietary interventions targeting epigenetics [4] [5]. BTK inhibitors represent a targeted immunomodulatory approach distinct from these.
  • Model Selection Importance: The NZB × NZW model is a well-established and commonly used spontaneous model that closely mirrors human SLE, particularly lupus nephritis [6] [7]. Efficacy in this model is a standard benchmark for novel therapies.

Conclusion for Researchers

References

Molecular Docking and Binding Affinity of RN486

Author: Smolecule Technical Support Team. Date: February 2026

Molecular docking simulations predict how a small molecule, like RN486, binds to a protein target such as ABCG2. The key metric is the docking score (measured in kcal/mol), where a more negative value indicates a stronger predicted binding affinity [1].

The table below summarizes the in-silico binding data for this compound and other inhibitors for comparison.

Compound Name Targeted Transporter Molecular Docking Score (kcal/mol) Inhibition of ATPase Activity
This compound ABCG2 -8.1 [1] Yes (concentration-dependent) [1]
Mobocertinib ABCG2 -8.8 [2] Information missing from search results
AZ-628 ABCG2 Information missing from search results Stimulated [3]
Ko143 (Control Inhibitor) ABCG2 Information missing from search results Yes [4]

A study from July 2024 specifically investigated the interaction between this compound and ABCG2. The docking simulation indicated a strong binding affinity of -8.1 kcal/mol, suggesting that this compound fits well into the substrate-binding cavity of the ABCG2 transporter [1]. This binding is competitive, as this compound also inhibited the ATPase activity of ABCG2, which is essential for the transporter's efflux function [1].

Experimental Evidence for this compound's Reversal of MDR

Beyond computational predictions, laboratory experiments confirm that this compound can reverse ABCG2-mediated multidrug resistance (MDR). The core experimental findings are summarized below.

Experimental Method Key Finding on this compound's Effect
Cytotoxicity (MTT) Assay At non-toxic concentrations (0.3-3 μM), it significantly re-sensitized ABCG2-overexpressing cancer cells to chemotherapy drugs like mitoxantrone and topotecan [1].
Drug Accumulation/Efflux Assay It increased the intracellular levels of substrate drugs (e.g., [³H]-mitoxantrone) by inhibiting the efflux function of ABCG2 [1].
Western Blotting Treatment with this compound down-regulated the overall expression level of the ABCG2 protein [1].
Immunofluorescence Assay This compound did not alter the subcellular localization of ABCG2, which remained at the cell membrane [1].
ATPase Assay It inhibited the ATP-hydrolyzing activity of ABCG2, depriving the transporter of the energy needed for drug efflux [1].

These results demonstrate that this compound antagonizes ABCG2-mediated MDR through a dual mechanism: directly inhibiting the transporter's efflux function and reducing its protein expression levels [1].

Workflow of this compound-ABCG2 Interaction Study

The following diagram illustrates the key steps researchers used to establish this compound as an ABCG2 inhibitor, from in-silico prediction to experimental validation.

cluster_1 Experimental Validation start Start: Hypothesis This compound may have off-target effect on ABCG2 step1 In-Silico Molecular Docking start->step1 step2 In-Vitro Cytotoxicity Assay (MTT) step1->step2 step3 Mechanism Studies step2->step3 end Conclusion: this compound is a potential reversal agent for ABCG2-mediated MDR step3->end

Interpretation Guide for Researchers

  • Docking Score Context: The score of -8.1 kcal/mol for this compound suggests a robust and stable interaction, typically strong enough to justify further experimental investigation [1]. Comparing it to the -8.8 kcal/mol of Mobocertinib, another potent inhibitor, highlights its competitive potential [2].
  • Dual Mechanism Advantage: this compound's ability to both block the function and reduce the expression of ABCG2 may make it a more effective and sustained reversal agent compared to compounds that only do one or the other.
  • Research Implications: These findings position this compound, a preclinical BTK inhibitor, as a promising candidate for combination chemotherapy. Using it alongside ABCG2-substrate drugs could potentially overcome multidrug resistance in cancers where ABCG2 is overexpressed [1].

References

Pharmacodynamic Profile & Key Assays for RN486

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core pharmacodynamic properties of RN486 and the key experimental assays used for its validation.

Aspect Description Experimental Data / Results
Primary Target & Mechanism Potent and selective inhibitor of Bruton's Tyrosine Kinase (BTK) [1] [2]. Structure-based design led to a compound with high activity and favorable drug-like properties [2].

| Key Validation Assays | 1. In-Cell Binding & Activity:

  • 3-injection Isothermal Titration Calorimetry (ITC)
  • Inhibition of BCR-mediated CD69 release

2. Off-Target MDR Reversal (ABCG2):

  • MTT cytotoxicity/reversal assay
  • Western blotting
  • ATPase assay
  • Drug accumulation/efflux assay
  • Immunofluorescence
  • Molecular docking [3] | ITC Binding: Confirmed direct binding to BTK kinase domain with a dissociation constant (Kd) of 5 nM [1].

ABCG2 Inhibition: At non-toxic concentrations (0.3-3 μM), this compound resensitized ABCG2-overexpressing cancer cells to chemotherapeutics (e.g., mitoxantrone), inhibited ABCG2 ATPase activity, and down-regulated ABCG2 protein expression [3]. |

Detailed Experimental Protocols

For researchers looking to replicate or understand the depth of these studies, here are the methodologies for the key assays.

  • MTT Cytotoxicity and Reversal Assay [3]:

    • Seed cells in 96-well plates (5,000 cells/well) and incubate overnight.
    • For reversal experiments, pre-treat cells with this compound (e.g., 0.3, 1, or 3 μM) or a control inhibitor for 2 hours.
    • Add serial dilutions of the chemotherapeutic drug (e.g., mitoxantrone) and incubate for 68 hours.
    • Add MTT solution (4 mg/mL) and incubate for another 4 hours.
    • Replace medium with DMSO to dissolve the formazan crystals.
    • Measure absorbance at 570 nm to determine the IC₅₀ values.
  • 3-injection ITC Binding Assay [1]:

    • Place the small molecule ligand (e.g., 30 μM this compound) in the ITC sample cell.
    • Load the BTK kinase domain protein (300 μM) into the syringe.
    • Perform three consecutive injections of the protein (3 μL each) into the ligand solution.
    • Monitor the heat change (μcal/s) with each injection. A significant change in heat magnitude between injections indicates a binding event, allowing for a binary decision on binding without a full titration curve.
  • Drug Accumulation and Efflux Assay [3]:

    • Seed ABCG2-overexpressing cells and their parental counterparts in 24-well plates.
    • Pre-treat cells with this compound or a control inhibitor for 2 hours.
    • For accumulation: Incubate with a radiolabeled substrate (e.g., [³H]-mitoxantrone) for 2 hours, then measure intracellular radioactivity.
    • For efflux: Load cells with the substrate, replace medium with one containing only the inhibitor, and measure remaining intracellular radioactivity at time points (0, 30, 60, 120 min).

Mechanism of Action and Off-Target Effects

The following diagram illustrates the primary and off-target mechanisms of this compound, which contribute to its overall pharmacodynamic profile.

G This compound Primary and Off-Target Mechanisms This compound This compound Primary Primary Target: BTK Inhibition This compound->Primary OffTarget Off-Target: ABCG2 Inhibition This compound->OffTarget BCR_Signaling Impaired B-Cell Receptor (BCR) Signaling Primary->BCR_Signaling Cytokine_Release Inhibition of Cytokine Release (e.g., CD69) Primary->Cytokine_Release Downregulation Down-regulation of ABCG2 Protein OffTarget->Downregulation ATPase_Inhibition Inhibition of ABCG2 ATPase Activity OffTarget->ATPase_Inhibition ABCG2_Overexpression ABCG2 Overexpression in Cancer Cells Chemo_Efflux Increased Efflux of Chemotherapeutic Drugs ABCG2_Overexpression->Chemo_Efflux MDR Multidrug Resistance (MDR) Chemo_Efflux->MDR Resensitization Resensitization to Chemotherapy Resensitization->MDR Reverses Downregulation->Resensitization ATPase_Inhibition->Resensitization

Interpretation of Available Data

It is important to interpret the available data within its context:

  • Strong Evidence for Off-Target Action: The data robustly shows that this compound, at non-toxic concentrations, can reverse ABCG2-mediated multidrug resistance. This is a significant off-target effect that could be leveraged in oncology to improve chemotherapy efficacy [3].
  • Comparative Data is Limited: While this compound is confirmed as a potent and selective BTK binder [1] [2], the search results lack head-to-head comparisons of its pharmacodynamic potency (e.g., IC₅₀ in cellular models) against other BTK inhibitors like Ibrutinib, Acalabrutinib, or Pirtobrutinib.

References

Comparison of BTK Inhibitors on CD69 Expression Reduction

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes experimental data for RN486 and other BTK inhibitors regarding their inhibition of B-cell activation, specifically the reduction of CD69 expression.

Inhibitor Name Target Reported IC₅₀ for CD69 Reduction Cellular/Experimental Context
This compound BTK 4.0 nM (enzyme); 21.0 nM (cell) [1] BCR-induced CD69 in human whole blood [1]
BIIB091 BTK 5.4 nM (PBMC); 87 nM (whole blood) [2] Anti-IgD induced CD69 in human B-cells [2]
HM71224 BTK Data shown, IC₅₀ not specified [3] Anti-IgM induced CD69 in human PBMCs [3]
BMS-986142 BTK Data shown, IC₅₀ not specified [4] BCR-stimulated human B-cells [4]
RO9021 SYK (upstream of BTK) Data shown, IC₅₀ not specified [5] BCR-stimulated human B-cells in whole blood [5]

Experimental Protocols for CD69 Reduction

The following are the standard experimental methodologies used in the cited research to validate the reduction of CD69 expression by BTK inhibitors.

  • General Cell-Based Assay Workflow
    • Cell Preparation: Human peripheral blood mononuclear cells (PBMCs) or whole blood is collected from healthy donors [2] [3] [5].
    • Compound Pre-treatment: Cells are pre-incubated with varying concentrations of the BTK inhibitor (e.g., this compound) for a set period, typically 1-2 hours [3] [5].
    • B-Cell Activation: B-cells are stimulated to activate the BCR signaling pathway. This is commonly done using:
      • F(ab')₂ anti-human IgM/IgD antibodies (e.g., 50 μg/mL) to cross-link the BCR [2] [5] [4].
      • Incubation periods for activation usually last from 10 minutes for early signaling checks to 18-24 hours for CD69 expression analysis [2] [4].
    • Flow Cytometry Analysis:
      • Cells are stained with a fluorescent antibody against CD20 (a general B-cell marker) and CD69 (an activation marker) [2] [5] [4].
      • The percentage of CD20+ B-cells that are CD69+ or the Median Fluorescence Intensity (MFI) of CD69 is measured using a flow cytometer [4].
      • The inhibition of CD69 upregulation is calculated relative to stimulated but untreated controls to determine the compound's IC₅₀ [2].

The Signaling Pathway of BTK Inhibition

The diagram below illustrates the mechanism by which this compound and other BTK inhibitors block B-cell receptor signaling and subsequent CD69 expression.

G BCR B-Cell Receptor (BCR) Engagement SYK SYK Activation BCR->SYK BTK BTK Activation SYK->BTK PLCG2 PLCγ2 Phosphorylation BTK->PLCG2 This compound This compound This compound->BTK  Inhibits Calcium Calcium Mobilization PLCG2->Calcium NFAT Transcription Factors (NF-κB, NFAT) Calcium->NFAT CD69 CD69 Gene Expression NFAT->CD69

This pathway shows that this compound acts as a selective and reversible inhibitor of BTK. By binding to BTK, it prevents the phosphorylation and activation of downstream signaling components like PLCγ2, thereby interrupting the cascade that leads to the expression of activation markers like CD69 [6] [7] [1].

Key Insights for Researchers

  • This compound's Key Differentiator: While all listed inhibitors effectively reduce CD69 expression, a key finding for This compound is its demonstrated efficacy not just in cellular models but also in vivo. Treatment with this compound in lupus-prone mouse models completely halted disease progression, which was associated with a striking inhibition of B-cell activation and a marked reduction in CD69 expression [6].
  • CD69 as a Universal PD Marker: The consistent use of CD69 as a primary pharmacodynamic readout across these studies [2] [3] [5] highlights its established role as a sensitive and early marker for validating B-cell inhibition in both preclinical and clinical drug development.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

606.27546716 Da

Monoisotopic Mass

606.27546716 Da

Heavy Atom Count

45

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

RN486

Dates

Last modified: 08-15-2023
1: Mina-Osorio P, LaStant J, Keirstead N, Whittard T, Ayala J, Stefanova S, Garrido R, Dimaano N, Hilton H, Giron M, Lau KY, Hang J, Postelnek J, Kim Y, Min S, Patel A, Woods J, Ramanujam M, DeMartino J, Narula S, Xu D. Suppression of glomerulonephritis in lupus-prone NZB × NZW mice by RN486, a selective inhibitor of Bruton's tyrosine kinase. Arthritis Rheum. 2013 Sep;65(9):2380-91. doi: 10.1002/art.38047. PubMed PMID: 23754328.
2: Xu D, Kim Y, Postelnek J, Vu MD, Hu DQ, Liao C, Bradshaw M, Hsu J, Zhang J, Pashine A, Srinivasan D, Woods J, Levin A, O'Mahony A, Owens TD, Lou Y, Hill RJ, Narula S, DeMartino J, Fine JS. RN486, a selective Bruton's tyrosine kinase inhibitor, abrogates immune hypersensitivity responses and arthritis in rodents. J Pharmacol Exp Ther. 2012 Apr;341(1):90-103. doi: 10.1124/jpet.111.187740. PubMed PMID: 22228807.
3: Lou Y, Han X, Kuglstatter A, Kondru RK, Sweeney ZK, Soth M, McIntosh J, Litman R, Suh J, Kocer B, Davis D, Park J, Frauchiger S, Dewdney N, Zecic H, Taygerly JP, Sarma K, Hong J, Hill RJ, Gabriel T, Goldstein DM, Owens TD. Structure-based drug design of RN486, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor, for the treatment of rheumatoid arthritis. J Med Chem. 2015 Jan 8;58(1):512-6. doi: 10.1021/jm500305p. PubMed PMID: 24712864.
4: Hartkamp LM, Fine JS, van Es IE, Tang MW, Smith M, Woods J, Narula S, DeMartino J, Tak PP, Reedquist KA. Btk inhibition suppresses agonist-induced human macrophage activation and inflammatory gene expression in RA synovial tissue explants. Ann Rheum Dis. 2015 Aug;74(8):1603-11. doi: 10.1136/annrheumdis-2013-204143. PubMed PMID: 24764451.
5: Zhao X, Huang W, Wang Y, Xin M, Jin Q, Cai J, Tang F, Zhao Y, Xiang H. Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a pyrrolo[2,3-d]pyrimidine scaffold. Bioorg Med Chem. 2015 Feb 15;23(4):891-901. doi: 10.1016/j.bmc.2014.10.043. PubMed PMID: 25596757.
6: Zhao X, Xin M, Huang W, Ren Y, Jin Q, Tang F, Jiang H, Wang Y, Yang J, Mo S, Xiang H. Design, synthesis and evaluation of novel 5-phenylpyridin-2(1H)-one derivatives as potent reversible Bruton's tyrosine kinase inhibitors. Bioorg Med Chem. 2015 Jan 15;23(2):348-64. doi: 10.1016/j.bmc.2014.11.006. PubMed PMID: 25515957.
7: Hsu J, Gu Y, Tan SL, Narula S, DeMartino JA, Liao C. Bruton's Tyrosine Kinase mediates platelet receptor-induced generation of microparticles: a potential mechanism for amplification of inflammatory responses in rheumatoid arthritis synovial joints. Immunol Lett. 2013 Feb;150(1-2):97-104. doi: 10.1016/j.imlet.2012.12.007. PubMed PMID: 23266841.
8: Wang J, Lau KY, Jung J, Ravindran P, Barrat FJ. Bruton's tyrosine kinase regulates TLR9 but not TLR7 signaling in human plasmacytoid dendritic cells. Eur J Immunol. 2014 Apr;44(4):1130-6. doi: 10.1002/eji.201344030. PubMed PMID: 24375473.
9: Zhao X, Huang W, Wang Y, Xin M, Jin Q, Cai J, Tang F, Zhao Y, Xiang H. Pyrrolo[2,3-b]pyridine derivatives as potent Bruton's tyrosine kinase inhibitors. Bioorg Med Chem. 2015 Aug 1;23(15):4344-53. doi: 10.1016/j.bmc.2015.06.023. PubMed PMID: 26169764.

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